molecular formula C21H26N2O6S B15615259 Catharanthine Sulfate

Catharanthine Sulfate

Cat. No.: B15615259
M. Wt: 434.5 g/mol
InChI Key: ULBHCCBAHJWZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catharanthine Sulfate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Catharanthine Sulfate in the Semi-Synthesis of Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the utilization of catharanthine (B190766), often in its sulfate (B86663) salt form for improved solubility, as a critical precursor in the semi-synthesis of vinblastine (B1199706). Vinblastine, a vital anti-cancer agent, is a complex bisindole alkaloid found in trace amounts in the Madagascar periwinkle (Catharanthus roseus).[1][2] Its scarcity necessitates efficient semi-synthetic production routes, the most prominent of which involves the coupling of the monomeric precursors catharanthine and vindoline (B23647).[1][3] This guide details the prevalent iron(III)-mediated coupling methodology, providing experimental protocols, quantitative data, and process visualizations.

Principle of the Method: Fe(III)-Promoted Oxidative Coupling

The semi-synthesis of vinblastine from catharanthine and vindoline is achieved through a biomimetic, iron(III)-promoted oxidative coupling reaction.[1] The process occurs in a single reaction vessel and can be conceptualized in two primary stages:

  • Iminium Ion Formation: The reaction is initiated by ferric chloride (FeCl₃), which is believed to generate a catharanthine radical cation.[1][4] This radical cation undergoes oxidative fragmentation and subsequently couples with vindoline in a diastereoselective manner.[4][5] This crucial step forms an intermediate iminium ion, establishing the natural C16' stereochemistry essential for the final product.[1][4]

  • In-Situ Oxidation and Reduction: The reaction mixture containing the iminium ion is then subjected to a second Fe(III) salt in the presence of air.[1][4] The subsequent addition of a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), concurrently reduces the iminium ion and facilitates a selective oxidation across the C15'–C20' double bond of the coupled intermediate.[1][4] This installs the critical hydroxyl group at the C20' position, yielding vinblastine and its naturally occurring C20' isomer, leurosidine.[1][4]

Quantitative Data Summary

The efficiency of the semi-synthesis is highly dependent on the specific protocol employed. The one-pot, Fe(III)-promoted method is noted for its high yields and efficiency.[1]

Table 1: Reaction Yields and Product Distribution

Product Yield (%) Notes
Vinblastine 40 - 43% The primary desired product.[4][6]
Leurosidine 20 - 23% A naturally occurring C20' isomer of vinblastine.[4][6]
Anhydrovinblastine ~10% A byproduct formed from the reduction of the iminium intermediate without oxidation.[7]
Total Coupled Products >80% The total yield of all coupled bisindole alkaloids.[4][5]

| Combined C20' Alcohols | >60% | The combined yield of vinblastine and leurosidine.[4] |

Table 2: Key Reagents and Conditions

Parameter Specification Purpose
Precursors Catharanthine (or its sulfate salt), Vindoline Equimolar amounts are typically used.[1]
Coupling Promoter Ferric Chloride (FeCl₃) ~5 equivalents.[1][5] Initiates the formation of the catharanthine radical cation.[1]
Oxidation Promoter Ferric Oxalate (Fe₂(C₂O₄)₃) or similar ~10 equivalents.[4] Used in the second stage for the C15'-C20' oxidation.
Reducing Agent Sodium Borohydride (NaBH₄) Reduces the intermediate iminium ion.[1][4]
Solvent System 0.1 N aq. HCl / Trifluoroethanol (CF₃CH₂OH) Co-solvent is crucial for reactant solubility.[1][4]

| Temperature | Room Temperature (~23 °C) for coupling; 0 °C for oxidation/reduction.[1][4] | Temperature control can influence diastereoselectivity.[7] |

Detailed Experimental Protocols

The following protocols are adapted from highly efficient methods reported in the literature.[1][4]

Protocol 1: One-Pot Synthesis of Vinblastine

  • Reactant Preparation: In a suitable round-bottom flask, dissolve equimolar amounts of catharanthine (or catharanthine sulfate) and vindoline in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[1]

  • Coupling Reaction: Stir the solution at room temperature (~23 °C). Add a solution of ferric chloride (FeCl₃, ~5 equivalents).[1]

  • Monitoring: Allow the reaction to stir for 1-2 hours. The formation of the key iminium ion intermediate can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Oxidation & Reduction: In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, ~10 equivalents) and saturate it with air.[4] Cool this solution to 0 °C.

  • Addition: Add the initial reaction mixture containing the iminium ion to the cooled Fe(III)/air solution.[4]

  • Reduction: Subsequently, add sodium borohydride (NaBH₄) to the mixture. This step initiates both the reduction of the iminium ion and the selective oxidation of the double bond to yield vinblastine and leurosidine.[7]

  • Work-up: Once the reaction is complete, adjust the pH to be basic (pH 8-9) using a solution like sodium bicarbonate.[3] Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[3] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Purification of Vinblastine

The crude product from the synthesis contains vinblastine, leurosidine, and residual anhydrovinblastine.[1] Purification is typically achieved via silica (B1680970) gel column chromatography.[1]

  • Column Preparation: Load the crude product onto a silica gel column that has been pre-equilibrated with a non-polar solvent such as chloroform (B151607) or dichloromethane.[1]

  • Elution: Elute the column using a solvent gradient of increasing polarity. A common system is a chloroform/methanol or dichloromethane/methanol gradient.[1]

  • Fraction Collection & Analysis: Collect fractions and analyze them using TLC or HPLC to identify those containing pure vinblastine.[1]

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain vinblastine as a white to off-white solid.[1] The final purity should exceed 98% as determined by HPLC analysis.[1]

Protocol 3: Analytical Characterization (HPLC)

HPLC is the essential analytical technique for monitoring reaction progress and assessing the final product's purity.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is common, for instance, a gradient of 5%–95% acetonitrile (B52724) in water, often containing an additive like 0.01% trifluoroacetic acid.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: UV detection at 220 nm and 254 nm.[1]

  • Standard: The retention time for vinblastine should be confirmed by running an authentic standard.[1]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described.

G Catharanthine Catharanthine Iminium Iminium Ion Intermediate (Natural C16' Stereochemistry) Catharanthine->Iminium FeCl₃ (Coupling) Vindoline Vindoline Vindoline->Iminium FeCl₃ (Coupling) Anhydrovinblastine Anhydrovinblastine Iminium->Anhydrovinblastine NaBH₄ (Reduction Only) Vinblastine Vinblastine Iminium->Vinblastine Fe(III) / Air + NaBH₄ Leurosidine Leurosidine (C20' Isomer) Iminium->Leurosidine Fe(III) / Air + NaBH₄

Caption: Chemical transformation pathway from precursors to vinblastine.

G Start Dissolve Catharanthine & Vindoline (aq. HCl / CF₃CH₂OH) Coupling Add FeCl₃ (~5 equiv) Stir at ~23°C for 1-2h Start->Coupling OxRed Add to Fe(III)/Air solution at 0°C Then add NaBH₄ Coupling->OxRed Forms Iminium Ion Workup Crude Product Mixture (Vinblastine, Leurosidine, etc.) Purify Silica Gel Column Chromatography Workup->Purify OxRed->Workup Basic Work-up & Extraction Analysis Analyze Fractions (TLC/HPLC) Purify->Analysis Final Combine Pure Fractions & Evaporate Solvent Analysis->Final Product Pure Vinblastine (>98%) Final->Product

Caption: Experimental workflow for the one-pot synthesis of vinblastine.

G cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products precursor precursor intermediate intermediate product product byproduct byproduct Catharanthine Catharanthine Radical Catharanthine Radical Cation Catharanthine->Radical Fe(III) Oxidation Vindoline Vindoline Iminium Iminium Ion Vindoline->Iminium Coupling Radical->Iminium Coupling Vinblastine Vinblastine Iminium->Vinblastine Oxidation & Reduction Leurosidine Leurosidine Iminium->Leurosidine Oxidation & Reduction Anhydro Anhydrovinblastine Iminium->Anhydro Simple Reduction

Caption: Logical relationships between key species in the synthesis.

References

A Technical Guide to the Discovery and Isolation of Catharanthine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of profound medicinal importance, producing over 130 terpenoid indole (B1671886) alkaloids (TIAs). Among these, catharanthine (B190766) stands out not for its direct therapeutic use, but as an indispensable monomeric precursor for the semi-synthesis of the potent anti-cancer bisindole alkaloids, vinblastine (B1199706) and vincristine. The discovery of these compounds was a landmark event in cancer chemotherapy, stemming from serendipitous findings in the 1950s. This guide provides an in-depth overview of the biosynthesis of catharanthine, detailed experimental protocols for its extraction and purification from plant material, and quantitative data to inform laboratory and industrial processes.

Discovery and Historical Context

The investigation into Catharanthus roseus was initially spurred by its use in folklore medicine, where it held a reputation for treating diabetes.[1] In the 1950s, independent research teams, including one led by Canadian physician Dr. Robert L. Noble, began investigating the plant's purported anti-diabetic properties.[1][2][3] Instead of hypoglycemic effects, their research unexpectedly revealed that plant extracts caused severe leukopenia (a drop in white blood cell count), suggesting a potent cytotoxic activity.[4]

This pivotal observation shifted the research focus, leading to the discovery and isolation of the complex dimeric alkaloids vinblastine and vincristine, which were found to be highly effective anti-mitotic agents.[1][5] Subsequent structural elucidation identified catharanthine and vindoline (B23647) as the two crucial monomeric building blocks that couple to form these life-saving drugs.[5][6] This discovery established catharanthine as a high-value target for isolation to support the semi-synthetic production of its more complex derivatives.

Biosynthesis of Catharanthine

Catharanthine is a product of the complex Terpenoid Indole Alkaloid (TIA) biosynthetic pathway within the plant.[6][7] This pathway merges two primary metabolic routes: the shikimate pathway, which provides the indole moiety (tryptamine), and the terpenoid (or iridoid) pathway, which generates the terpene portion (secologanin).[6][7][8]

The key steps leading to catharanthine are:

  • Precursor Synthesis : Tryptophan is converted to tryptamine (B22526) via the enzyme tryptophan decarboxylase (TDC).[9] Concurrently, geraniol (B1671447) is converted through a multi-step process into the iridoid monoterpene, secologanin (B1681713).[7][9]

  • Formation of Strictosidine (B192452) : In a crucial condensation reaction, tryptamine and secologanin are joined by the enzyme strictosidine synthase (STR) to form strictosidine, the common precursor for all TIAs in the plant.[6][7]

  • Branch to Catharanthine : From the central intermediate strictosidine, the pathway undergoes several transformations. One specific branch involves the conversion of 4,21-dehydrogeissoschizine (B1238243) to form catharanthine.[7]

Catharanthine_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Terpenoid Pathway cluster_2 TIA Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step Secologanin->Strictosidine STR Intermediate\n(4,21-dehydrogeissoschizine) Intermediate (4,21-dehydrogeissoschizine) Strictosidine->Intermediate\n(4,21-dehydrogeissoschizine) Catharanthine Catharanthine Intermediate\n(4,21-dehydrogeissoschizine)->Catharanthine

Caption: Simplified biosynthetic pathway of Catharanthine.

Experimental Protocols: Isolation and Purification

The isolation of catharanthine is typically achieved through a multi-step acid-base extraction followed by chromatographic purification. The basic nature of the indole alkaloid is exploited to separate it from other plant constituents.

Detailed Methodology
  • Plant Material Preparation and Extraction:

    • Objective: To extract total alkaloids from dried plant material into an acidic aqueous solution.

    • Protocol:

      • Obtain dried leaves of Catharanthus roseus and grind them into a fine powder.[10][11]

      • Suspend the leaf powder in a dilute acid solution (e.g., 0.1 M HCl or 2% tartaric acid) at a ratio of approximately 1:100 (w/v).[10][12][13] The acidic medium protonates the alkaloids, rendering them soluble in water.[10][14]

      • Facilitate extraction by sonicating the mixture for 30-60 minutes in an ultrasonic bath.[10][13]

      • Separate the solid plant debris from the liquid extract by vacuum filtration or centrifugation (e.g., 2000 rpm for 10 min).[10][13] Retain the acidic supernatant.

      • Defatting: Wash the acidic extract with an equal volume of a non-polar solvent (e.g., petroleum ether, toluene) in a separatory funnel to remove chlorophyll, lipids, and other non-polar compounds.[10][11][13] Discard the organic layer and retain the purified aqueous acidic layer.

  • Alkaloid Partitioning:

    • Objective: To deprotonate the alkaloids and transfer them into an organic solvent.

    • Protocol:

      • Transfer the acidic extract to a large beaker or flask and slowly add a base, such as 25% ammonia (B1221849) solution (NH₄OH), while stirring until the pH reaches approximately 9-10.[11][15] This converts the alkaloid salts back to their free-base form, decreasing their water solubility.

      • Transfer the basified solution to a separatory funnel and perform a liquid-liquid extraction by adding an immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297) (3x the volume of the aqueous layer).[15][16]

      • Shake the funnel vigorously and allow the layers to separate. The deprotonated alkaloids will partition into the organic phase.

      • Collect the lower organic layer. Repeat the extraction two more times with fresh organic solvent to ensure complete recovery.

      • Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.

      • Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude total alkaloid extract.

  • Chromatographic Purification:

    • Objective: To isolate catharanthine from the complex mixture of other alkaloids.

    • Protocol:

      • Column Chromatography (Initial Cleanup): Dissolve the crude extract in a minimal amount of the initial mobile phase. Load the solution onto a silica (B1680970) gel or alumina (B75360) column.[15][17] Elute the column with a solvent gradient, such as chloroform increasing in polarity with methanol (B129727) (e.g., 100:0 to 85:15 v/v).[15] Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing catharanthine.

      • Preparative HPLC (High-Purity Isolation): For higher purity, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC).[14] A typical system would use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate buffer).[14][18] Monitor the eluent at a wavelength of ~280 nm for detection and collection of the catharanthine peak.[14]

      • Alternative: Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid technique that avoids solid stationary phases, preventing irreversible adsorption and leading to high recovery rates.[14] pH-zone refining CPC has been shown to be highly effective for separating C. roseus alkaloids.[19]

  • Final Purification by Crystallization:

    • Objective: To obtain high-purity crystalline catharanthine.

    • Protocol:

      • Dissolve the purified catharanthine fraction from HPLC in a minimal amount of a suitable solvent in which it is soluble (e.g., hot methanol).[14]

      • Induce crystallization by slowly adding a miscible anti-solvent (a solvent in which it is insoluble) or by allowing the solution to cool slowly.[14]

      • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold crystallization solvent.[14]

      • Dry the crystals under vacuum to remove all residual solvent.

Isolation_Workflow A Dried & Powdered C. roseus Leaves B Acidic Aqueous Extraction (e.g., 0.1M HCl, Sonication) A->B C Filtration / Centrifugation B->C D Defatting with Non-Polar Solvent C->D E Basification to pH 9-10 (e.g., NH4OH) D->E F Liquid-Liquid Partitioning (e.g., Ethyl Acetate) E->F G Crude Alkaloid Extract (After Solvent Evaporation) F->G H Chromatographic Purification (Column, Prep-HPLC, or CPC) G->H I High-Purity Catharanthine H->I

Caption: General experimental workflow for Catharanthine isolation.

Quantitative Data

The yield of catharanthine can vary significantly based on the plant source, growing conditions, and the isolation technique employed.

Table 1: Reported Yields of Catharanthine

Source Material Yield Reference
C. roseus Leaves 0.115% (w/w) [20]
Hairy Root Culture (LP10 Line) 4.3 mg/g DW (0.43%) [21]
Leaves treated with Elicitor* Up to 141.54% increase vs. control [22]

*Chitooligosaccharides used as an elicitor to stimulate secondary metabolite production.

Table 2: Exemplary Chromatographic Conditions for Analysis and Purification

Technique Stationary Phase Mobile Phase / Eluent Detection Reference
Analytical HPLC Reversed-phase C18 Acetonitrile / Buffered Aqueous Solution (Gradient) UV at ~280 nm [14][18]
Preparative TLC Silica Gel 60 F₂₅₄ Pet. Ether : Ethyl Acetate : Acetone : Ethanol (70:20:10:1) UV Light [23]
Column Chromatography Silica Gel or Alumina Chloroform / Methanol (Gradient) TLC Analysis [15][17]

| CPC | Liquid-Liquid System | Two immiscible liquid phases (pH-zone refining mode) | UV Detector |[14][19] |

Conclusion

The journey from a traditional medicinal plant to a source of vital anti-cancer drug precursors is a testament to the value of natural product research. Catharanthine, though not a therapeutic agent itself, remains a compound of high pharmaceutical interest due to its role in the semi-synthesis of vinblastine. The methodologies outlined in this guide, from acid-base extraction to advanced chromatographic separations like CPC, provide a robust framework for researchers to efficiently isolate this valuable alkaloid. Continued optimization of these protocols and exploration of biotechnological production methods, such as elicited hairy root cultures, are crucial for ensuring a stable and economical supply chain for these essential medicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Catharanthine Sulfate (B86663) Powder

This technical guide provides a comprehensive overview of the core physicochemical properties of Catharanthine Sulfate powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and laboratory workflows.

Core Physicochemical Characteristics

This compound is the salt form of Catharanthine, a terpene indole (B1671886) alkaloid derived from plants such as Catharanthus roseus[1]. It is a crucial precursor in the semi-synthesis of the potent anticancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine[2][3]. As a research chemical, it exhibits its own distinct biological activities, including antihypertensive and vasodilatory effects[2][4].

General Properties
PropertyDescriptionSource(s)
Appearance White crystalline powder[2][4][5][6]
Source Isolated from Catharanthus roseus (L.) G. Don[7][8]
Chemical and Molecular Data

The following table summarizes the key chemical identifiers and molecular properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆N₂O₆S[6][7][8][9][10][11]
Molecular Weight 434.51 g/mol [2][7][8][9][10][12][13]
CAS Number 70674-90-7[2][5][6][8][9][10][11][12][14]
Purity Typically ≥98%[2][4][6]

Note: Some sources may list the formula as C₂₁H₂₄N₂O₂ • H₂SO₄, which is chemically equivalent.[2]

Solubility Profile

The solubility of this compound is critical for its formulation, handling, and in vitro experimental design.

SolventSolubilitySource(s)
DMSO ≥50.1 mg/mL[9]
Ethanol ≥21.75 mg/mL (with gentle warming)[9]
Water ≥4.96 mg/mL[9]

Note: One source indicated lower water solubility (< 0.1 mg/mL), suggesting that solubility can be dependent on the specific salt form and purity.[14]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound powder.

ConditionRecommendationSource(s)
Temperature Long-term storage at -20°C is recommended.[6][9][12][15]
Atmosphere Store in a tightly sealed container, protected from light and moisture.[15]
In Solution When in solution, store at -20°C and use within one month to prevent degradation.[12]
Physical Properties (Catharanthine Base)

The following data pertains to the free base form, Catharanthine, and provides foundational physical constants.

PropertyValueSource(s)
Melting Point 138-140 °C[4]
Boiling Point 491.5 °C at 760 mmHg[4]
Density 1.27 g/cm³[4]

Experimental Protocols

This section details the methodologies for the analysis and characterization of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the simultaneous quantification of Catharanthine and other vinca alkaloids in plant extracts and formulations.[16][17]

Objective: To determine the concentration of this compound in a sample.

Methodology:

  • Column: A reversed-phase C18 column (e.g., Merck Chromolith Performance RP-18e, 100 x 4.6 mm) is typically used.[16][17]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and a 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (e.g., in a 21:79 v/v ratio) at a pH of 3.5 is effective.[16][17]

  • Flow Rate: A constant flow rate of 1.2 mL/min is maintained.[17]

  • Detection: UV detection at 254 nm or 280 nm is used for monitoring the eluent.[17][18]

  • Quantification: The concentration of Catharanthine is calculated by comparing the peak area from the sample to a standard curve generated from known concentrations of a this compound reference standard.[18]

Characterization of Powder Properties

The physical properties of the powder are crucial for its handling and formulation into dosage forms.[19][20]

Objective: To assess the flowability and crystallinity of this compound powder.

Methodologies:

  • Flowability Assessment:

    • Angle of Repose: The powder is passed through a funnel onto a flat surface, and the angle of the resulting cone is measured. This indicates the cohesiveness of the powder.

    • Bulk and Tapped Density: The powder's volume is measured before and after tapping in a graduated cylinder. The ratio of these densities (Hausner Ratio) and the compressibility (Carr's Index) are calculated to predict flow properties.[21][22]

  • Crystallinity Analysis:

    • X-Ray Diffraction (XRD): XRD is the primary method to identify the crystalline form of the active pharmaceutical ingredient (API).[19] It helps in polymorph screening and determining the ratio of crystalline to amorphous content, which impacts stability and solubility.[19]

Conversion of Catharanthine Free Base to Sulfate Salt

This protocol describes the process of forming the sulfate salt from the purified free base.[15]

Objective: To synthesize this compound from its free base form.

Methodology:

  • Dissolution: Dissolve the purified Catharanthine free base in a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Acidification: Prepare a solution of a stoichiometric amount of sulfuric acid in the same solvent.

  • Precipitation: Add the sulfuric acid solution dropwise to the Catharanthine solution while stirring. The pH should be carefully monitored.

  • Isolation: The this compound will precipitate out of the solution. Collect the precipitate by filtration.

  • Purification and Drying: Wash the collected solid with a small amount of cold solvent and then dry it under a vacuum to remove residual solvent.

Biological Activity and Signaling Pathways

Catharanthine exhibits several notable biological activities by interacting with specific ion channels and receptors.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine is known to inhibit voltage-operated L-type Ca²⁺ channels.[2][7] This action on vascular smooth muscle cells and cardiomyocytes is believed to be the mechanism behind its observed vasodilatory and antihypertensive effects.[2]

Calcium_Channel_Inhibition cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Catharanthine Catharanthine Sulfate Catharanthine->Ca_Channel inhibits Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to

Caption: this compound's inhibition of L-type Ca²⁺ channels.

Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Catharanthine also acts as an antagonist at certain nicotinic acetylcholine receptors, particularly the α9α10 subtype and muscle-type nAChRs.[1][14] This interaction contributes to its complex pharmacological profile.

nAChR_Antagonism cluster_membrane Postsynaptic Membrane nAChR nAChR Depolarization Depolarization nAChR->Depolarization causes Catharanthine Catharanthine Sulfate Catharanthine->nAChR blocks ACh Acetylcholine (ACh) ACh->nAChR activates

Caption: Antagonistic action of Catharanthine at nAChRs.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Catharanthine from its natural source, leading to the creation of the sulfate salt.

Purification_Workflow Start Catharanthus roseus Plant Material Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Alumina) Crude_Extract->Column_Chrom TLC Fraction Monitoring by TLC Column_Chrom->TLC fractions Pure_Base Purified Catharanthine (Free Base) Column_Chrom->Pure_Base TLC->Column_Chrom guide elution Salt_Formation Salt Formation (Reaction with H₂SO₄) Pure_Base->Salt_Formation Final_Product This compound Powder Salt_Formation->Final_Product Analysis QC Analysis (HPLC, Purity, etc.) Final_Product->Analysis

Caption: Workflow for this compound production and analysis.

References

Catharanthine Sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Catharanthine (B190766) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Catharanthine Sulfate, a monoterpenoid indole (B1671886) alkaloid of significant interest in pharmacological research and drug development. This document details its physicochemical properties, outlines key experimental methodologies for its study, and explores its primary mechanisms of action.

Physicochemical Properties

This compound is the salt form of Catharanthine, an alkaloid naturally occurring in the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. The sulfate form is often utilized in research for its improved solubility.

PropertyValueCitation
CAS Number 70674-90-7[1][2][3][4][5][6]
Molecular Formula C₂₁H₂₄N₂O₂ · H₂SO₄[1][3]
Molecular Weight 434.51 g/mol [1][2][3][4][7]
Appearance White Powder[3]
Purity ≥98%[1][3]
Storage Store at -20°C, protected from light and moisture.[2][4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its role as a voltage-gated calcium channel (VGCC) blocker and its ability to modulate cellular processes like apoptosis and autophagy.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine acts as a blocker of L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiomyocytes.[2] This inhibition leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.[2] The primary site of action for lowering mean arterial pressure appears to be the resistance vasculature.[2]

Anticancer Properties

As a precursor to vinca alkaloids, catharanthine itself demonstrates cytotoxic and pro-apoptotic effects.[4] Its mechanism involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[5][6] This interference with the cell cycle leads to mitotic arrest and subsequent apoptosis in cancer cells.

Furthermore, recent studies have indicated that catharanthine can activate autophagy signaling pathways by inhibiting the mammalian target of rapamycin (B549165) (mTOR).[4] This induction of autophagy can contribute to its cell death-promoting effects in cancer cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the this compound).

  • Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Extraction and Purification

The following outlines a general procedure for the extraction and purification of catharanthine.

Supercritical Fluid Extraction (SFE) has been shown to be an effective method for extracting catharanthine from the dried leaves of Catharanthus roseus.[8] Optimal recovery of catharanthine was achieved at 250 bar and 80°C using 6.6 vol% methanol (B129727) as a modifier for 40 minutes.[8]

Semi-synthesis of Vinblastine from Catharanthine and Vindoline:

A simplified procedure involves the extraction of indole alkaloids into an aqueous acidic medium, followed by precipitation as water-insoluble embonate complexes.[9] The coupling reaction to form anhydrovinblastine (B1203243) involves the oxidation of catharanthine in an aqueous acidic medium, followed by reduction with sodium borohydride.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Catharanthine_Signaling_Pathway This compound Signaling Pathway cluster_cardiovascular Cardiovascular Effects cluster_anticancer Anticancer Effects Catharanthine This compound VGCC L-type Voltage-Gated Calcium Channel Catharanthine->VGCC Inhibits mTOR mTOR Catharanthine->mTOR Inhibits Microtubules Microtubule Dynamics Catharanthine->Microtubules Disrupts Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Promotes Vasodilation Vasodilation Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Contributes to CellCycle Cell Cycle Arrest (M-phase) Microtubules->CellCycle CellCycle->Apoptosis Leads to

This compound Signaling Pathway

Experimental_Workflow Experimental Workflow for this compound Analysis Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAnalysis WesternBlot Western Blot Analysis (e.g., for mTOR pathway proteins) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAnalysis->DataAnalysis WesternBlot->DataAnalysis

Experimental Workflow for Analysis

References

Catharanthine Sulfate: An In-Depth Technical Guide on its Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid and a key precursor in the synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine (B1662923), exhibits its own distinct effects on microtubule dynamics. While its anti-mitotic activity is less potent than its dimeric derivatives, catharanthine sulfate (B86663), a salt form utilized for enhanced aqueous solubility in research, directly interacts with tubulin to modulate its assembly. This technical guide provides a comprehensive analysis of the mechanism of action of catharanthine sulfate on microtubule dynamics, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Disruption of Tubulin Self-Assembly

The primary mechanism by which this compound exerts its effects on microtubule dynamics is through direct interaction with tubulin, the fundamental protein subunit of microtubules. Unlike some microtubule-targeting agents that cause depolymerization of existing microtubules at low concentrations, catharanthine primarily inhibits the self-assembly of tubulin into microtubules.[1]

Studies have shown that catharanthine can induce the self-association of tubulin into linear, indefinite polymers, a characteristic it shares with vinblastine and vincristine, albeit with a lower efficacy.[1][2] The interaction is primarily driven by the indole part of the catharanthine molecule.[1][2] This suggests that catharanthine's binding to tubulin alters the protein's conformation in a way that favors this aberrant self-association over the proper formation of microtubules.

At a molecular level, the binding of catharanthine to tubulin is linked to a polymerization process.[1][2] This interaction is significantly weaker than that of vinblastine, requiring a much higher drug-to-protein molar ratio to achieve a similar level of inhibition of microtubule formation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of catharanthine's interaction with tubulin, providing a basis for comparison with other microtubule-targeting agents.

ParameterValueMethodReference
Binding Constant (Kd) (2.8 ± 0.4) x 10³ M⁻¹Gel Batch & Fluorescence Perturbation[1][2]
Stoichiometry 1 molecule of catharanthine per tubulin α-β dimerGel Batch & Fluorescence Perturbation[1][2]
Intrinsic Dimerization Constant (K₂) for Liganded Tubulin ~1 x 10⁵ M⁻¹Analytical Ultracentrifugation[1][2]
Efficacy of Tubulin Self-Association Induction 75% that of vinblastine or vincristineAnalytical Ultracentrifugation[1][2]
Inhibition of Tubulin Self-Assembly Requires a 3 orders of magnitude greater molar ratio compared to vincristine and vinblastineComparative Assay[1]
Cytotoxicity (IC50) of an indole alkaloid-enriched extract containing catharanthine 211 ng/mL (JURKAT E.6 cells), 210 ng/mL (THP-1 cells)XTT Assay[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the rate and extent of tubulin polymerization by monitoring the increase in turbidity as microtubules form.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well clear bottom plates

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol. Keep on ice.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer at 10x the final desired concentration.

  • Assay Execution:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells.

    • To initiate polymerization, add 90 µL of the cold tubulin/polymerization buffer mix to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

    • Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance (extent of polymerization).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

This method assesses the binding of this compound to tubulin by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

  • Tubulin protein

  • Binding Buffer (e.g., 10 mM phosphate (B84403) buffer with 0.1 M NaCl, pH 7.2)

  • This compound stock solution

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission wavelength range to 310-400 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Sample Preparation:

    • Prepare a solution of tubulin (e.g., 2 µM) in the binding buffer.

    • Prepare a series of this compound solutions of varying concentrations.

  • Titration and Measurement:

    • Place the tubulin solution in the cuvette and record the initial fluorescence spectrum.

    • Make successive additions of small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

    • Analyze the binding isotherm using appropriate models (e.g., Stern-Volmer equation for quenching, or non-linear regression for binding) to determine the binding constant (Kd) and stoichiometry (n).

Analytical Ultracentrifugation (Sedimentation Velocity)

This technique is used to study the self-association of tubulin induced by this compound by measuring the sedimentation rate of the protein-ligand complexes.

Materials:

  • Tubulin protein

  • Sedimentation Buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • GTP

  • This compound

  • Analytical ultracentrifuge with absorbance and/or interference optics

Procedure:

  • Sample Preparation:

    • Dialyze tubulin extensively against the sedimentation buffer.

    • Prepare a series of samples containing a fixed concentration of tubulin and varying concentrations of this compound and GTP. Include a control sample without this compound.

  • Instrument Setup and Execution:

    • Load the samples into the double-sector centerpieces of the analytical ultracentrifuge cells, with the reference sector containing the corresponding buffer.

    • Place the cells in the rotor and equilibrate to the desired temperature (e.g., 20°C).

    • Perform the sedimentation velocity run at a high speed (e.g., 40,000-50,000 rpm).

    • Collect data using the appropriate optical system at regular time intervals.

  • Data Analysis:

    • Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).

    • The appearance of species with higher sedimentation coefficients in the presence of this compound indicates ligand-induced self-association.

    • By analyzing the c(s) distributions at different this compound concentrations, the stoichiometry and equilibrium constants of the self-association can be determined.

Gel Filtration Binding Assay (Hummel-Dreyer Method)

This chromatographic method is used to determine the binding of a ligand to a macromolecule.

Materials:

  • Gel filtration column (e.g., Sephadex G-50)

  • Tubulin protein

  • Radiolabeled or UV-active this compound

  • Assay Buffer (e.g., phosphate buffer)

  • Fraction collector

  • Spectrophotometer or scintillation counter

Procedure:

  • Column Equilibration:

    • Equilibrate the gel filtration column extensively with the assay buffer containing a known concentration of this compound.

  • Sample Application:

    • Dissolve a small amount of tubulin in the equilibration buffer (containing this compound).

    • Apply the tubulin sample to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the equilibration buffer at a constant flow rate.

    • Collect fractions of the eluate using a fraction collector.

  • Analysis:

    • Measure the absorbance of each fraction at 280 nm to determine the protein concentration (tubulin elutes in the void volume).

    • Measure the concentration of this compound in each fraction (e.g., by its absorbance at a specific wavelength or by radioactivity).

    • A peak of excess this compound will elute with the protein, representing the bound ligand. A corresponding trough will appear later in the elution profile, representing the ligand that was bound by the protein from the buffer.

    • The amount of bound ligand can be quantified from the area of the peak or trough, allowing for the determination of binding stoichiometry.

Visualization of Pathways and Workflows

Mechanism of Action on Microtubule Dynamics

Catharanthine_Sulfate_Mechanism cluster_0 Microtubule Dynamics cluster_1 Effect of this compound Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Tubulin_Catharanthine Tubulin-Catharanthine Complex Microtubule->Tubulin_Dimers Depolymerization Catharanthine Catharanthine Sulfate Catharanthine->Tubulin_Dimers Binds to β-tubulin Tubulin_Catharanthine->Microtubule Inhibits Incorporation Aberrant_Polymers Non-functional Linear Polymers Tubulin_Catharanthine->Aberrant_Polymers Induces Self-Association

Caption: Mechanism of this compound on Microtubule Dynamics.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tubulin Solution - Polymerization Buffer - this compound Dilutions Start->Prepare_Reagents Assay_Setup Assay Setup: - Pre-warm 96-well plate - Add compound dilutions Prepare_Reagents->Assay_Setup Initiate_Polymerization Initiate Polymerization: Add tubulin solution to wells Assay_Setup->Initiate_Polymerization Data_Acquisition Data Acquisition: Measure Absorbance at 340 nm over time at 37°C Initiate_Polymerization->Data_Acquisition Data_Analysis Data Analysis: - Plot Absorbance vs. Time - Calculate Vmax and Plateau - Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Tubulin Polymerization Assay.

Logical Relationship of Catharanthine to Vinca (B1221190) Alkaloids

Vinca_Alkaloid_Relationship Catharanthine Catharanthine Vinblastine Vinblastine Catharanthine->Vinblastine Precursor Tubulin_Interaction Interaction with Tubulin Catharanthine->Tubulin_Interaction Weak Interaction Inhibits Polymerization Vindoline (B23647) Vindoline Vindoline->Vinblastine Precursor Vincristine Vincristine Vinblastine->Vincristine Structural Analog Vinblastine->Tubulin_Interaction Strong Interaction Inhibits Polymerization Vincristine->Tubulin_Interaction Strong Interaction Inhibits Polymerization

Caption: Relationship of Catharanthine to Dimeric Vinca Alkaloids.

Conclusion

This compound, while being a biosynthetic precursor to more potent dimeric Vinca alkaloids, demonstrates a clear, albeit weaker, interaction with tubulin that disrupts normal microtubule dynamics. Its mechanism primarily involves the inhibition of tubulin self-assembly through the induction of an aberrant, non-functional polymerization pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the nuanced effects of this and other microtubule-targeting agents. Further exploration of catharanthine and its derivatives may yet yield novel therapeutic compounds with unique profiles of activity and toxicity.

References

In Vivo Antihypertensive Effects of Catharanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antihypertensive properties of catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus. The document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Vasodilation via Calcium Channel Blockade

Emerging evidence strongly indicates that catharanthine exerts its antihypertensive effects primarily through the blockade of voltage-operated L-type Ca²⁺ channels in vascular smooth muscle cells.[1] This action inhibits the influx of extracellular Ca²⁺, a critical step for the initiation and maintenance of smooth muscle contraction, leading to vasorelaxation and a subsequent reduction in blood pressure.[1] Notably, the vasodilatory action of catharanthine is endothelium-independent.[1] Studies have shown its potency is significantly higher in smaller resistance arteries compared to larger conduit vessels, suggesting a primary site of action in the resistance vasculature, which is crucial for blood pressure regulation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of catharanthine.

Table 1: In Vivo Hemodynamic Effects of Catharanthine in Anesthetized Rats

Dosage (mg/kg, i.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
0.5 - 20Dose-dependent decreaseDose-dependent decrease[2]

Note: Intravenous administration of catharanthine induced rapid, dose-dependent decreases in blood pressure and heart rate.[2]

Table 2: In Vitro Vasorelaxant and Ca²⁺ Channel Inhibitory Effects of Catharanthine

ParameterTissue/Cell TypeAgonist/ConditionIC₅₀ (µM)Reference
VasorelaxationAortic RingsPhenylephrine (PE)28[2]
VasorelaxationAortic RingsKCl34[2]
VasorelaxationSmall Mesenteric Artery (3rd order)Phenylephrine (PE)3[2]
VasorelaxationSmall Mesenteric Artery (3rd order)KCl6[2]
Inhibition of VOCCsVascular Smooth Muscle Cells (VSMCs)-8[1][2]
Inhibition of VOCCsCardiomyocytes-220[1][2]
Increase in Inner Vessel DiameterPE-constricted Mesenteric Arteries-10[2]
Reduction in Intracellular Free Ca²⁺PE-constricted Mesenteric Arteries-16[2]

The significantly lower IC₅₀ value in VSMCs compared to cardiomyocytes suggests a degree of vascular selectivity.[1][2]

Signaling Pathway

The primary signaling pathway for catharanthine-induced vasorelaxation is depicted below.

Catharanthine_Mechanism Catharanthine Catharanthine Ca_Channel L-type Ca²⁺ Channel (VOCC) Catharanthine->Ca_Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Extracellular Ca²⁺ Relaxation Vasorelaxation Contraction Muscle Contraction Ca_influx->Contraction Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies Animal_Prep Animal Preparation (e.g., SHR rats) Anesthesia Anesthesia & Surgery Animal_Prep->Anesthesia Tissue_Prep Aortic Ring Preparation BP_Measurement Hemodynamic Measurement (BP, HR) Anesthesia->BP_Measurement Drug_Admin_Vivo Catharanthine Administration (i.v.) BP_Measurement->Drug_Admin_Vivo Data_Analysis_Vivo In Vivo Data Analysis Drug_Admin_Vivo->Data_Analysis_Vivo Mounting Organ Bath Mounting Tissue_Prep->Mounting Precontraction Pre-contraction (PE or KCl) Mounting->Precontraction Drug_Admin_Vitro Cumulative Catharanthine Addition Precontraction->Drug_Admin_Vitro Data_Analysis_Vitro In Vitro Data Analysis (IC₅₀ calculation) Drug_Admin_Vitro->Data_Analysis_Vitro

References

In-Depth Technical Guide: Catharanthine Sulfate Inhibition of Voltage-Gated Ca2+ Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, has demonstrated significant cardiovascular effects primarily mediated through the inhibition of L-type voltage-gated Ca2+ channels (VOCCs). This technical guide provides a comprehensive analysis of the pharmacological action of catharanthine sulfate (B86663) on these channels. It summarizes key quantitative data, details established experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows. The information herein is intended to support further research and development of catharanthine-based therapeutic agents for cardiovascular applications.

Quantitative Data Summary: Inhibitory Profile of Catharanthine

The inhibitory effects of catharanthine have been quantified across various cardiovascular preparations, demonstrating its potency in blocking L-type VOCCs and eliciting physiological responses.

Table 1: Inhibitory Concentration (IC50) of Catharanthine on L-type VOCC Currents

Cell TypeIC50 (µM)Reference
Vascular Smooth Muscle Cells (VSMCs)8[1]
Cardiomyocytes220[1]

Table 2: Functional Inhibition by Catharanthine in Vascular Preparations

ParameterPreparationAgonistIC50 (µM)Reference
Tonic Response InhibitionAortic RingsPhenylephrine (B352888)28[1]
Tonic Response InhibitionAortic RingsKCl34[1]
Tonic Response InhibitionSmall Mesenteric ArteryPhenylephrine3[1]
Tonic Response InhibitionSmall Mesenteric ArteryKCl6[1]
Increased Inner Vessel DiameterSmall Mesenteric ArteryPhenylephrine10[1]
Reduced Intracellular Free Ca2+Small Mesenteric ArteryPhenylephrine16[1]

Signaling Pathway and Mechanism of Action

Catharanthine sulfate exerts its cardiovascular effects by directly blocking L-type voltage-gated Ca2+ channels in vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of extracellular Ca2+, a critical trigger for muscle contraction. The subsequent decrease in intracellular Ca2+ concentration leads to vasodilation, a reduction in heart rate, and decreased cardiac contractility.

Mechanism of Catharanthine-Induced Vasodilation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ VOCC L-type Voltage-Gated Ca2+ Channel Ca_ext->VOCC Influx Ca_int Intracellular Ca2+ Concentration VOCC->Ca_int Catharanthine This compound Catharanthine->VOCC Inhibition Calmodulin Calmodulin Activation Ca_int->Calmodulin Activation MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Activation Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation Vasodilation Vasodilation Contraction->Vasodilation Reduction

Caption: Signaling pathway of Catharanthine-induced vasodilation.

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the cardiovascular effects of this compound.

In Vitro Isometric Tension Measurement in Isolated Arterial Rings

This protocol is used to assess the direct vasodilatory effect of catharanthine on isolated blood vessels.

3.1.1. Tissue Preparation

  • Male Sprague-Dawley rats are euthanized, and the thoracic aorta and third-order branches of the small mesenteric artery are carefully excised.

  • The arteries are placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1).[2]

  • Connective tissue is removed, and the arteries are cut into rings of 4-5 mm in length.[2] For some experiments, the endothelium is denuded by gently rubbing the intimal surface.

3.1.2. Experimental Setup

  • Arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[2]

  • The rings are suspended between two stainless steel hooks, with the lower one fixed and the upper one connected to an isometric force transducer.

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3.1.3. Data Acquisition

  • After equilibration, the viability of the rings is confirmed by inducing contraction with a high concentration of KCl (e.g., 45-80 mM).

  • The rings are then pre-contracted with phenylephrine (an α1-adrenergic agonist) or KCl to induce a stable tonic contraction.

  • This compound is added to the bath in a cumulative concentration-dependent manner, and the relaxation response is recorded.

  • The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

Workflow for Isometric Tension Measurement cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Euthanize Rat A2 Excise Thoracic Aorta & Mesenteric Artery A1->A2 A3 Clean & Cut into Rings (4-5 mm) A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Equilibrate (60-90 min) under 1.5-2.0 g Tension B1->B2 B3 Test Viability (High KCl) B2->B3 C1 Pre-contract with Phenylephrine or KCl B3->C1 C2 Cumulative Addition of This compound C1->C2 C3 Record Relaxation Response C2->C3 D1 Express Relaxation as % of Pre-contraction C3->D1 D2 Calculate IC50 D1->D2

Caption: Workflow for Isometric Tension Measurement.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the inhibitory effect of catharanthine on L-type VOCC currents in isolated cardiomyocytes and vascular smooth muscle cells.

3.2.1. Cell Isolation

  • Vascular Smooth Muscle Cells (VSMCs): Isolated from rat mesenteric arteries by enzymatic digestion.

  • Cardiomyocytes: Isolated from rat ventricles using established enzymatic digestion protocols.

3.2.2. Recording Solutions

  • External Solution (for recording Ca2+ currents): Typically contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

  • Internal (Pipette) Solution: Typically contains (in mM): CsCl, MgCl2, HEPES, EGTA, and Mg-ATP, with the pH adjusted to 7.2.

3.2.3. Electrophysiological Recording

  • Whole-cell Ca2+ currents are recorded using a patch-clamp amplifier.

  • The holding potential is typically set to a level that inactivates Na+ channels (e.g., -80 mV).

  • Ca2+ currents are elicited by depolarizing voltage steps to a range of test potentials.

  • After obtaining a stable baseline recording, this compound is applied to the cell via the perfusion system at various concentrations.

  • The effect of catharanthine on the peak Ca2+ current amplitude is measured.

Patch-Clamp Experimental Workflow cluster_cell_prep Cell Preparation cluster_recording Recording Procedure cluster_drug_app Drug Application & Measurement cluster_data_analysis Data Analysis P1 Isolate VSMCs or Cardiomyocytes P2 Plate cells on Coverslips R1 Establish Whole-Cell Configuration P2->R1 R2 Set Holding Potential (e.g., -80 mV) R1->R2 R3 Apply Depolarizing Voltage Steps R2->R3 R4 Record Baseline Ca2+ Currents R3->R4 D1 Perfuse with This compound R4->D1 D2 Record Ca2+ Currents in presence of Drug D1->D2 D3 Washout with Control Solution D2->D3 A1 Measure Peak Current Amplitude D2->A1 A2 Construct Concentration- Response Curve A1->A2 A3 Calculate IC50 A2->A3

Caption: Patch-Clamp Experimental Workflow.

Intracellular Ca2+ Measurement

This method is used to determine the effect of catharanthine on intracellular free Ca2+ concentrations in vascular smooth muscle.

3.3.1. Tissue Preparation and Dye Loading

  • Third-order branches of the small mesenteric artery are isolated and cannulated.

  • The arteries are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation.[3]

3.3.2. Experimental Setup and Data Acquisition

  • The cannulated artery is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

  • The artery is perfused with a physiological salt solution.

  • A baseline fluorescence is established.

  • The artery is stimulated with an agonist like phenylephrine to increase intracellular Ca2+.

  • This compound is then added to the perfusate, and the change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration, is recorded.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of L-type voltage-gated Ca2+ channels, particularly in the vasculature. This mechanism underlies its vasodilatory and cardiovascular-depressant effects. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of catharanthine and its derivatives in the management of cardiovascular diseases such as hypertension. Future studies should focus on the selectivity of catharanthine for different VOCC subtypes and its in vivo efficacy and safety profile.

References

Foundational Research on the Anti-Cancer Potential of Catharanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus, has long been recognized as a critical precursor in the semi-synthesis of the potent anti-cancer agents vinblastine (B1199706) and vincristine.[1] These dimeric alkaloids are staples in chemotherapy regimens for a variety of malignancies.[1][2] While its role in the synthesis of these well-established drugs is clear, emerging research is beginning to shed light on the direct anti-cancer potential of Catharanthine as a standalone therapeutic agent, revealing a multi-faceted mechanism of action against cancer cells.[1][3] This technical guide provides an in-depth overview of the foundational research into Catharanthine's anti-cancer properties, targeting an audience of researchers, scientists, and drug development professionals.

1.0 Mechanism of Action

Catharanthine exerts its anti-cancer effects through several distinct but interconnected mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis and autophagy), and cell cycle arrest.

1.1 Disruption of Microtubule Formation

As a vinca (B1221190) alkaloid, Catharanthine is structurally related to compounds known to interfere with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and transport.[2] The dimeric vinca alkaloids, vinblastine and vincristine, are known to bind to tubulin, the protein monomer of microtubules, inhibiting their assembly and arresting cells in the M phase of the cell cycle.[2][4][5]

While less potent than its dimeric derivatives, Catharanthine has been shown to interact with tubulin.[6][7] Studies have demonstrated that Catharanthine can induce the self-association of tubulin and inhibit its assembly into microtubules, although at a much higher concentration than vinblastine or vincristine.[6][7] The interaction is primarily determined by the indole part of the Catharanthine molecule.[6][7] This disruption of microtubule polymerization leads to mitotic arrest and can ultimately trigger cell death.[8][9]

1.2 Induction of Apoptosis

Catharanthine has been demonstrated to trigger apoptosis, or programmed cell death, in a dose-dependent manner in various cancer cell lines.[1][10][11] The primary mechanism appears to be the intrinsic apoptotic pathway, which is mediated by the mitochondria. This pathway involves an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[1][12] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[1][12]

Catharanthine Catharanthine Sulfate ROS ↑ Reactive Oxygen Species (ROS) Catharanthine->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized intrinsic apoptosis pathway for Catharanthine.

1.3 Activation of Autophagy

In addition to apoptosis, Catharanthine activates autophagy, a cellular process of self-degradation that can lead to cell death.[10][11] This is primarily achieved through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1][10][11] Catharanthine has been shown to interact with the FRB domain of mTOR.[10][11] By inhibiting mTOR, Catharanthine promotes the upregulation of autophagy-related genes such as LC3, Beclin1, and ULK1, leading to autophagic cell death.[10][11] Studies have also shown that Catharanthine can decrease the expression of Akt, a protein upstream of mTOR, and increase the levels of sirtuin-1, a known autophagy inducer.[10][11]

Catharanthine Catharanthine Akt Akt Catharanthine->Akt -| mTOR mTOR Catharanthine->mTOR -| Sirt1 Sirtuin-1 Catharanthine->Sirt1 + Akt->mTOR + Autophagy_Genes ↑ LC3, Beclin1, ULK1 mTOR->Autophagy_Genes -| Sirt1->Autophagy_Genes Autophagy Autophagic Cell Death Autophagy_Genes->Autophagy

Catharanthine-induced autophagy via mTOR inhibition.

1.4 Cell Cycle Disruption

As a vinca alkaloid, Catharanthine disrupts the cell cycle by interfering with the formation of the mitotic spindle.[10][11] This action is a direct consequence of its ability to inhibit tubulin polymerization. By disrupting microtubule dynamics, Catharanthine prevents the proper segregation of chromosomes during mitosis, leading to an arrest in the M phase of the cell cycle and subsequent cell death.[2] A related compound, Cepharanthine, has been shown to induce G0/G1 cell cycle arrest.[13]

1.5 Anti-Angiogenic Activity

Recent in silico studies have highlighted the potential of compounds from Catharanthus roseus to exhibit anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[14] While direct experimental evidence for Catharanthine's anti-angiogenic properties is still emerging, this represents a promising area for future investigation.

2.0 Quantitative Data on Cytotoxicity

The cytotoxic effects of Catharanthine have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound/ExtractCell LineCancer TypeAssayIC50 ValueCitation
CatharanthineHCT 116Human Colorectal CarcinomaMTT60 µg/mL[1]
CatharanthineHepG2Liver CarcinomaMTTDose-dependent apoptosis observed[1]
Indole Alkaloid-Enriched ExtractJURKAT E.6Human Lymphocytic LeukemiaXTT211 ng/mL[1][15]
Indole Alkaloid-Enriched ExtractTHP-1Human Monocytic LeukemiaXTT210 ng/mL[1][15]
Catharanthine-Nicotinic Receptor Contractions-59.6 µM[16]

*Note: The indole alkaloid-enriched extract contained catharanthine, ajmalicine, tabersonine, and lochnericine. The potent cytotoxicity is likely due to the synergistic action of these compounds.[1]

3.0 Experimental Protocols

The investigation of Catharanthine's anti-cancer potential employs a range of standard and advanced experimental techniques.

Start Cancer Cell Lines (e.g., HepG2, Jurkat) Treatment Treat with varying doses of Catharanthine Start->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle GeneExp Gene Expression (qPCR for Akt, LC3, etc.) Treatment->GeneExp MolDock Molecular Modeling (Docking/Dynamics) Treatment->MolDock Data Data Analysis (IC50, Gene Fold Change) Viability->Data Apoptosis->Data CellCycle->Data GeneExp->Data MolDock->Data

General workflow for assessing Catharanthine's anti-cancer effects.

3.1 Cell Viability and Cytotoxicity Assays (MTT/XTT)

  • Objective: To determine the concentration of Catharanthine that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cells (e.g., HepG2, HCT 116) are seeded in 96-well plates and allowed to adhere overnight.[11]

    • Cells are then treated with a range of concentrations of Catharanthine for specific time periods (e.g., 24, 48 hours).[11]

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.

    • The absorbance of the formazan solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

    • IC50 values are calculated by plotting cell viability against drug concentration.[1]

3.2 Apoptosis Assays (Annexin V/PI Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cells are treated with Catharanthine as described above.

    • Cells are harvested and washed with a binding buffer.

    • Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).[10][11]

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

3.3 Gene Expression Analysis (Quantitative PCR)

  • Objective: To measure changes in the expression levels of genes involved in apoptosis and autophagy signaling pathways.

  • Methodology:

    • Following treatment with Catharanthine, total RNA is extracted from the cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., LC3, Beclin1, ULK1, Akt, Sirt-1) and a reference gene (e.g., GAPDH).[10][11]

    • The relative expression of the target genes is calculated to determine the fold change in expression compared to untreated control cells.[11]

3.4 Molecular Docking and Dynamics Simulations

  • Objective: To predict and analyze the binding interaction of Catharanthine with its protein targets (e.g., mTOR).

  • Methodology:

    • The 3D structures of Catharanthine and the target protein are obtained or modeled.

    • Molecular docking simulations are performed to predict the most favorable binding pose and calculate the binding affinity (e.g., in KJ/mol).[10][11]

    • Molecular dynamics simulations are then used to assess the stability of the Catharanthine-protein complex over time, providing insights into the dynamics of the interaction.[10][11]

4.0 Role in Vinblastine Synthesis

Catharanthine is a monomeric precursor, along with vindoline (B23647), for the biosynthesis of the dimeric anti-cancer drug vinblastine.[17][18][19] The coupling of Catharanthine and vindoline is a key step, catalyzed by a peroxidase enzyme (like CrPrx1), to form anhydrovinblastine, which is a direct precursor to vinblastine.[18][19] This enzymatic reaction is a critical regulatory point in the production of these valuable chemotherapeutic agents.[18]

Catharanthine Catharanthine Coupling Oxidative Coupling (Peroxidase-mediated) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine Hydration Hydration/Reduction Anhydrovinblastine->Hydration Vinblastine Vinblastine Hydration->Vinblastine

Biosynthesis of Vinblastine from Catharanthine and Vindoline.

The foundational research on Catharanthine reveals its significant potential as an anti-cancer agent, operating through multiple mechanisms including microtubule disruption, induction of apoptosis and autophagy, and cell cycle arrest. While it is a crucial building block for the synthesis of vinblastine, its intrinsic cytotoxic and pro-apoptotic effects warrant further investigation. The data presented in this guide underscore the importance of continued research to fully elucidate its therapeutic capabilities, optimize its efficacy, and explore its potential application in combination therapies or as a standalone treatment for various cancers. Future in vivo studies are essential to validate the promising in vitro findings and to establish a comprehensive profile of its pharmacological activity.

References

A Technical Whitepaper on the Exploratory Neuroprotective Effects of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Catharanthine, a prominent monoterpenoid indole (B1671886) alkaloid derived from the Catharanthus roseus plant, is increasingly being recognized for its potential therapeutic applications beyond its role as a precursor to anticancer agents. Traditionally, C. roseus has been a source of vinblastine (B1199706) and vincristine, cornerstones in chemotherapy.[1][2] However, recent exploratory studies have illuminated the neuroprotective potential of its constituent phytochemicals, including Catharanthine.[3][4] This technical guide provides an in-depth summary of the current research, focusing on the proposed mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. The paper aims to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development, highlighting the promise of Catharanthine as a multi-target agent for neurodegenerative disorders.

Proposed Mechanisms of Neuroprotection

Emerging research suggests that Catharanthine and related alkaloids from C. roseus exert their neuroprotective effects through multiple pathways. These include the inhibition of key enzymes in neurotransmitter metabolism, modulation of dopaminergic systems, anti-inflammatory actions, and promotion of neuronal growth.

Acetylcholinesterase (AChE) Inhibition

A key strategy in managing neurodegenerative diseases like Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][6] By inhibiting AChE, the levels and duration of acetylcholine in the synaptic cleft are increased, which can help alleviate cognitive symptoms.[3] Studies on various extracts of C. roseus have demonstrated significant AChE inhibitory activity, suggesting that its constituent alkaloids, including Catharanthine, are major contributors to this effect.[5][7]

AChE_Inhibition cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh Acetylcholine ACh_Synapse Acetylcholine ACh->ACh_Synapse Release AChE AChE Enzyme ACh_Synapse->AChE Hydrolysis Receptor ACh Receptor ACh_Synapse->Receptor Binds Products Choline + Acetate AChE->Products Cath Catharanthine Cath->AChE Inhibits Signal Transduction Signal Transduction Receptor->Signal Transduction

Modulation of Mesolimbic Dopamine (B1211576) Transmission

Catharanthine has been shown to directly modulate the mesolimbic dopamine system, a critical pathway for reward, motivation, and motor control.[8] Research indicates a dual action:

  • Inhibition of Evoked Dopamine Release: Catharanthine dose-dependently inhibits the release of dopamine in the nucleus accumbens (NAc). This effect appears to be mediated through the inhibition of α4 and α6 nicotinic acetylcholine receptors (nAChRs).[8]

  • Inhibition of Dopamine Reuptake: The alkaloid also slows the reuptake of dopamine by partially inhibiting the dopamine transporter (DAT). This action leads to an overall increase in extracellular dopamine concentrations.[8]

This complex modulation of dopaminergic signaling suggests a potential therapeutic role in conditions characterized by dopamine dysregulation.

Dopamine_Modulation cluster_pre Dopaminergic Presynaptic Terminal cluster_synapse Synaptic Cleft DA_Vesicle Dopamine Vesicle DA_Synapse Extracellular Dopamine DA_Vesicle->DA_Synapse Evoked Release DAT Dopamine Transporter (DAT) nAChR α4/α6 nAChR nAChR->DA_Vesicle Stimulates Release DA_Synapse->DAT Reuptake Cath Catharanthine Cath->DAT Partially Inhibits Cath->nAChR Inhibits

Anti-Neuroinflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. One study identified that Catharanthine, along with other alkaloids from C. roseus, can act as an anti-neuroinflammatory agent by inhibiting the cyclooxygenase-II (COX-2) receptor.[9] COX-2 is an enzyme that catalyzes the production of pro-inflammatory prostanoids, which contribute to neuronal damage.[9] By inhibiting this pathway, Catharanthine may help to mitigate the chronic inflammatory state associated with neurodegeneration.

Promotion of Neurite Outgrowth

The ability to promote the growth of new neurites is a critical aspect of neuronal repair and regeneration. Studies using ethanol (B145695) extracts of C. roseus have demonstrated potent neurotrophic activity, specifically by promoting neurite outgrowth in rat glial C6 cells.[5][7] This suggests that compounds within the plant, potentially including Catharanthine, could be valuable candidates for developing therapies that facilitate neuronal regeneration.[5]

Quantitative Data Summary

Quantitative analysis is crucial for evaluating the potency of potential therapeutic agents. The following table summarizes the key findings from in vitro assays on C. roseus extracts.

Assay Extract / Compound Result (IC50 Value) Source
Acetylcholinesterase (AChE) InhibitionC. roseus (Ethanol) Extract10.715 ± 0.82 µg/ml[5]
Acetylcholinesterase (AChE) InhibitionC. roseus (Hexane) Extract67.546 ± 3.78 µg/ml[5]
Acetylcholinesterase (AChE) InhibitionC. roseus (Ethyl Acetate) Extract212.11 ± 5.24 µg/ml[5]
Acetylcholinesterase (AChE) InhibitionC. roseus (Butanol) Extract331.59 ± 8.47 µg/ml[5]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Reproducible and standardized protocols are essential for validating research findings. This section details the methodologies for key experiments cited in the literature.

Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)

This in vitro colorimetric assay is used to measure AChE activity.

  • Objective: To determine the concentration of a C. roseus extract or isolated compound (e.g., Catharanthine) required to inhibit 50% of AChE activity (IC50).

  • Procedure:

    • Reagent Preparation: Prepare a phosphate (B84403) buffer, AChE enzyme solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine (B1193921) iodide (ATCI).

    • Reaction Mixture: In a 96-well microplate, add the phosphate buffer, varying concentrations of the test extract/compound, and the AChE enzyme solution. Incubate the mixture.

    • Substrate Addition: Add DTNB and ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine.

    • Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate anion).

    • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • Data Analysis: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test sample compared to a control (without inhibitor). Determine the IC50 value from the dose-response curve.[5]

Experimental_Workflow

Neurite Outgrowth Assay

This cell-based assay evaluates the potential of a compound to promote neuronal development.

  • Objective: To visually and quantitatively assess the effect of C. roseus extracts on the growth of neurites from cultured cells.

  • Procedure:

    • Cell Culture: Plate rat glial C6 cells or a neuronal cell line (e.g., PC12, SH-SY5Y) in a suitable culture plate.

    • Treatment: Treat the cells with varying concentrations of the test extract or compound. Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle).

    • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.

    • Imaging: Capture images of the cells using a phase-contrast microscope.

    • Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells bearing neurites longer than a specific threshold (e.g., twice the cell body diameter).[5][7]

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. It is often used to quantify the protective effect of a compound against a neurotoxin.[10]

  • Objective: To determine if Catharanthine can protect neuronal cells from toxin-induced cell death.

  • Procedure:

    • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and incubate for 24 hours.[10]

    • Treatment: Induce neuronal injury with a neurotoxin (e.g., 6-OHDA, MPP+, glutamate) while co-treating with various concentrations of Catharanthine. Include appropriate controls (untreated, vehicle-treated, toxin-only).

    • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.[10]

    • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control group.[10]

Conclusion and Future Directions

The preliminary evidence strongly suggests that Catharanthine is a promising neuroprotective agent with a multi-target profile. Its ability to inhibit AChE, modulate dopamine transmission, exert anti-inflammatory effects, and potentially promote neurite outgrowth positions it as a compelling candidate for further investigation in the context of complex neurodegenerative diseases.[3][4][5][8][9]

Future research should focus on:

  • Isolation and Validation: Isolating pure Catharanthine and validating its activity in the described assays to confirm it is the primary active compound from C. roseus extracts.

  • In Vivo Studies: Progressing to animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Catharanthine.[11]

  • Mechanism Elucidation: Further exploring the downstream signaling pathways affected by Catharanthine's interaction with nAChRs and COX-2 to gain a deeper understanding of its molecular mechanisms.

  • Synergistic Effects: Investigating potential synergistic effects between Catharanthine and other alkaloids from C. roseus or with existing neuroprotective drugs.

References

Unveiling the Solubility Profile of Catharanthine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility parameters of Catharanthine Sulfate, a pivotal precursor in the synthesis of powerful anticancer agents like vinblastine (B1199706) and vincristine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate its effective use in experimental and formulation settings.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid extracted from Catharanthus roseus, is often utilized in its salt form, this compound, to improve its handling and dissolution properties.[1] A thorough understanding of its solubility in various common laboratory solvents is fundamental for the preparation of stock solutions and for a wide array of in vitro and in vivo studies.

Physicochemical Properties at a Glance

  • Molecular Formula: C₂₁H₂₆N₂O₆S[1]

  • Molecular Weight: 434.51 g/mol [1]

  • Appearance: A solid, typically a white powder.[1][2]

  • Storage Conditions: It is recommended to store this compound at -20°C.[1]

Quantitative Solubility Parameters

The solubility of this compound has been determined in several common organic solvents and water. The following table summarizes the available quantitative data, providing a clear basis for the preparation of solutions for research purposes. It is important to note that in some reported data, the "≥" symbol indicates that the solubility may be higher than the stated value, as saturation was not reached in those particular experiments.[1]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 50.1[1][3]≥ 115.30[1]A clear solution can be obtained.[1] Some sources report solubility of ≥ 100 mg/mL (297.24 mM).[4] Another source indicates solubility of 5mg/mL with warming.[2]
Ethanol (EtOH)≥ 21.75[1][3]≥ 50.06[1]Gentle warming may be necessary to achieve complete dissolution.[1]
Water≥ 4.96[1][3]≥ 11.42[1]Solubility in water is reported with conflicting values. Some sources state it is soluble, while others report it as insoluble (< 0.1 mg/mL)[4] or sparingly soluble. Due to lower solubility, high-concentration stock solutions in water are not recommended.[1]
MethanolSolubleNot specified[5][6]

Experimental Protocols for Solution Preparation

To ensure the accurate and efficient preparation of this compound solutions, the following general and solvent-specific protocols are recommended.

General Handling Recommendations

For optimal results, it is advised to prepare and use solutions on the same day.[1] If advance preparation is necessary, stock solutions should be stored as aliquots in tightly sealed vials at -20°C for a period of up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] To enhance solubility, warming the solution at 37°C and using an ultrasonic bath can be beneficial.[4]

Solvent-Specific Dissolution Procedures

The following diagram illustrates a generalized workflow for the dissolution of this compound in common laboratory solvents.

G Experimental Workflow for Dissolving this compound cluster_start Preparation cluster_solvent Solvent Addition cluster_dissolution Dissolution Method cluster_end Final Solution start Accurately weigh this compound powder add_dmso Add DMSO start->add_dmso add_etoh Add Ethanol start->add_etoh add_water Add Water start->add_water vortex Vortex add_dmso->vortex add_etoh->vortex add_water->vortex warm Gentle Warming (e.g., 37°C) vortex->warm if not fully dissolved sonicate Sonication vortex->sonicate if not fully dissolved end Visually inspect for a clear solution vortex->end warm->vortex warm->end sonicate->vortex sonicate->end

Dissolution Workflow

Protocol for DMSO:

  • Accurately weigh the desired amount of this compound.

  • Add the calculated volume of DMSO.

  • Vortex the solution until the solid is completely dissolved. A clear solution should be obtained.[1]

Protocol for Ethanol:

  • Accurately weigh the desired amount of this compound.

  • Add the calculated volume of absolute ethanol.

  • Vortex the solution for 1-2 minutes.

  • If the solid does not fully dissolve, warm the vial in a 37°C water bath or on a heating block for 5-10 minutes.[1]

  • Periodically vortex during warming to aid dissolution.

  • Once a clear solution is obtained, remove it from the heat and allow it to cool to room temperature.[1]

Protocol for Water:

  • Accurately weigh the desired amount of this compound.

  • Add the calculated volume of nuclease-free water.

  • Vortex the solution for 2-3 minutes.

  • Sonication in an ultrasonic water bath for 5-10 minutes may be required to achieve complete dissolution.[1]

Summary

This guide provides essential solubility data and standardized protocols to aid researchers in the effective utilization of this compound. The significant solubility in DMSO and ethanol, coupled with the provided dissolution techniques, allows for the preparation of stock solutions suitable for a variety of scientific applications. The variability in reported water solubility underscores the importance of careful experimental verification when using aqueous solutions.

References

Methodological & Application

Application Notes and Protocol: Preparation of Catharanthine Sulfate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It serves as a vital biosynthetic precursor for the production of potent anticancer vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine.[1][2] The sulfate (B86663) salt of Catharanthine is often used in research due to its stability and solubility. This document provides a detailed protocol for the preparation, handling, and storage of Catharanthine Sulfate stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring reproducible and reliable experimental outcomes.

Quantitative Data Summary

The properties of this compound are essential for accurate preparation of solutions. The data below has been compiled from various suppliers and safety data sheets.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular FormulaC₂₁H₂₆N₂O₆S[2][3][4]
Molecular Weight434.51 g/mol [2][3][4][5]
CAS Number70674-90-7[1][2][3][5]
AppearanceWhite to off-white solid powder[1][2][3]
Purity≥98%[1][2][5]

Table 2: Solubility Data

SolventSolubilityReferences
DMSO≥50.1 mg/mL[2][3]
Ethanol≥21.75 mg/mL (with gentle warming)[2][3]
Water≥4.96 mg/mL[2][3]

Table 3: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReferences
Solid Powder-20°CLong-termProtect from light, keep in a tightly sealed container.[2][3][6]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[7]

Safety and Handling Precautions

Before handling this compound and DMSO, review the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[8][9]

  • Contact: Avoid contact with skin and eyes.[8] In case of accidental contact, wash the affected skin area with soap and water, and flush eyes with water as a precaution.[8]

  • Ingestion: May be harmful if swallowed.[8]

  • DMSO Properties: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Objective: To create a high-concentration, stable stock solution for use in various biological assays.

Materials:

  • This compound (MW: 434.51 g/mol )

  • Anhydrous or high-purity DMSO

  • Sterile, amber, or foil-wrapped glass vial

  • Sterile polypropylene (B1209903) microcentrifuge tubes for aliquots

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer or sonicator

Calculations: To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 1 mL of a 10 mM stock solution:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 434.51 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 434.51 g/mol × 1000 mg/g = 4.35 mg

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh out the calculated mass (e.g., 4.35 mg) of this compound on an analytical balance and transfer it into a sterile glass vial. If handling a potentially toxic compound, perform this step in a chemical fume hood.[9]

  • Dissolution: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary, but ensure the compound is heat-stable.[9] Visually inspect the solution against a light source to confirm that no particulates are present.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes.[7]

  • Storage: Clearly label the aliquots with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol: Dilution for Cell Culture Applications

When preparing working solutions for cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced toxicity or off-target effects.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and must not exceed 0.5%.[7][9]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as used for the test compound.[7]

  • Serial Dilution: To avoid precipitation of the compound in the aqueous culture medium, perform dilutions in a stepwise manner. For example, first, dilute the 10 mM DMSO stock into a small volume of medium to create an intermediate concentration, mix well, and then add this to the final culture volume.

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate This compound weigh 1. Weigh 4.35 mg This compound start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end_node Ready for Experimental Dilution store->end_node

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Catharanthine (B190766) Sulfate (B86663) using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed application note and protocol for the quantitative analysis of Catharanthine Sulfate using High-Performance Liquid Chromatography (HPLC). This method is crucial for the quality control, stability testing, and pharmacokinetic analysis of this important alkaloid.

Introduction

Catharanthine, an indole (B1671886) alkaloid extracted from the medicinal plant Catharanthus roseus, is a key precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine.[1] Accurate and reliable quantification of catharanthine, often in its sulfate salt form for improved solubility and stability, is essential in pharmaceutical research and development.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of Catharanthus alkaloids due to its high resolution, sensitivity, and reproducibility.[4][5] This application note details a robust HPLC method for the determination of this compound.

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Glacial acetic acid or phosphoric acid (for pH adjustment)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector[2]

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Volumetric flasks and pipettes

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of catharanthine. The following table summarizes typical chromatographic conditions. Method 1 is a commonly cited isocratic method providing good resolution and reproducibility.[6][7][8]

ParameterMethod 1Method 2Method 3 (Gradient)
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 5 µm)[2]Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)Waters (5)C18-MS-II (250 mm x 4.6 mm)[9]
Mobile Phase Acetonitrile: 0.1 M Phosphate Buffer with 0.5% Glacial Acetic Acid (21:79, v/v), pH adjusted to 3.5[6][7][8]Methanol: Acetonitrile: 25 mM Ammonium Acetate Buffer with 0.1% Triethylamine (15:45:40, v/v/v)[10]Methanol and 1% (v/v) diethylamine (B46881) solution (pH 7.3 with phosphate)[9]
Flow Rate 1.0 - 1.2 mL/min[2][6][7][8]1.0 mL/min[10]Not Specified[9]
Detection Wavelength 254 nm[2][6][7][8]297 nm220 nm[9]
Column Temperature 25°C (or ambient)[2]35°C[10]25°C[9]
Injection Volume 10 - 20 µL[2]10 µL[10]Not Specified[9]

Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or the mobile phase.[2] Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.25 - 25 µg/mL).[6][7][8]

Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration, aiming for a final concentration within the calibration range.[2]

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[2]

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject a standard periodically to monitor system suitability.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., methanol).

Data Processing and Quantification

  • Identify the Catharanthine peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the Catharanthine peak in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

A validated HPLC method ensures reliable and accurate results. The following table summarizes typical validation parameters for the quantification of Catharanthine.

ParameterTypical Results
Linearity (r²) ≥ 0.999[9]
Linear Range 0.25 - 25 µg/mL[6][7][8]
Limit of Detection (LOD) 8 - 18 µg/mL (Note: This appears high and may be a typo in the source, typically in ng/mL range)[6][7][8]
Limit of Quantification (LOQ) 25 - 56 µg/mL (Note: This appears high and may be a typo in the source, typically in ng/mL to low µg/mL range)[6][7][8]
Precision (%RSD) < 2%[9]
Accuracy (% Recovery) 96% - 98%[6][7][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow prep Preparation hplc HPLC Analysis sub_prep std_prep Standard Preparation (Stock & Dilutions) sub_prep->std_prep smp_prep Sample Preparation (Dissolution & Filtration) sub_prep->smp_prep sub_hplc injection Injection of Standards & Samples std_prep->injection smp_prep->injection data Data Processing equilibration System Equilibration sub_hplc->equilibration sub_hplc->injection sub_data equilibration->injection integration Peak Identification & Integration injection->integration sub_data->integration calibration Calibration Curve Construction sub_data->calibration quantification Quantification of This compound sub_data->quantification integration->calibration calibration->quantification

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols: In Vitro Tubulin Polymerization Assay Using Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their physiological roles. Consequently, tubulin is a key target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2]

Catharanthine (B190766) is a Vinca (B1221190) alkaloid, a class of compounds known for their anti-tubulin activity.[1][3] While it is a precursor to the more potent dimeric Vinca alkaloids like vinblastine (B1199706) and vincristine, catharanthine itself interacts with tubulin and can influence its assembly.[4][5][6] These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the effects of Catharanthine Sulfate. The assay monitors the polymerization of tubulin into microtubules by measuring the change in light scattering or fluorescence over time.

Mechanism of Action

Vinca alkaloids, in general, inhibit microtubule polymerization.[1][3] At high concentrations, they can lead to the depolymerization of microtubules.[1] Catharanthine, as a constituent of the more complex Vinca alkaloids, contributes to their binding to tubulin.[4][5] Specifically, the indole (B1671886) part of catharanthine is crucial for the interaction with tubulin.[4][5] Studies have shown that catharanthine can induce the self-association of tubulin into linear polymers.[4][5] However, it is significantly less effective at inhibiting tubulin self-assembly into microtubules compared to vinblastine and vincristine, requiring a much higher concentration to exert its effects.[4][5]

Data Presentation

Table 1: Quantitative Data for Catharanthine and Comparative Compounds

CompoundParameterValueNotes
CatharanthineBinding Constant (Kd)(2.8 +/- 0.4) x 10³ M⁻¹Polymerization-linked binding of one molecule per tubulin dimer.[4][5]
VinblastineIC504.3 x 10⁻⁷ MConcentration that prevents tubulin polymerization by 50% at a tubulin concentration of 3.0 mg/ml.[3]
NocodazolePotency (Biochemical Assay)2.292 µMA well-known tubulin destabilizer.[7]
PaclitaxelPotency (Biochemical Assay)10 nMA well-known tubulin stabilizer.[7]

Experimental Protocols

This section outlines two common methods for in vitro tubulin polymerization assays: a turbidity-based assay and a fluorescence-based assay.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure, e.g., from bovine brain)

  • This compound

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution: 10 mM in water

  • Glycerol

  • Positive Control: Vinblastine or Nocodazole

  • Negative Control: DMSO (vehicle)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340-350 nm[8][9]

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within a few hours.

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

    • Prepare stock solutions of positive and negative controls.

  • Reaction Setup (on ice):

    • In a 96-well plate, add the following in order:

      • GTB with 10% glycerol.

      • 1 mM GTP (final concentration).[10]

      • This compound at various final concentrations (and controls).

      • Add tubulin to a final concentration of 2-3 mg/mL.[11]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.[8]

    • Measure the absorbance at 350 nm every minute for 60-90 minutes.[12][13]

  • Data Analysis:

    • Plot absorbance (OD) versus time for each concentration of this compound and controls.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The maximum polymer mass is represented by the plateau of the curve.

    • Determine the IC50 value by plotting the percentage of inhibition (relative to the negative control) against the logarithm of the this compound concentration.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence signal.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin

    • General Tubulin Buffer

    • GTP

    • Fluorescent reporter (e.g., DAPI)[7][14]

  • This compound

  • Positive Control: Vinblastine or Nocodazole

  • Negative Control: DMSO (vehicle)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen reporter (e.g., 360 nm excitation and 450 nm emission for DAPI-based assays).[11]

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting tubulin and preparing a master mix.

    • Prepare serial dilutions of this compound and controls.

  • Reaction Setup (on ice):

    • In a 96-well plate, add the test compounds (this compound and controls) at various concentrations.

    • Add the tubulin/GTP/fluorescent reporter master mix to each well.

  • Data Acquisition:

    • Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate wavelengths every minute for 60 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Analyze the data similarly to the turbidity-based assay to determine polymerization rates, maximum polymer mass, and IC50 values.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_setup Reaction Setup (on ice) cluster_acq Data Acquisition cluster_analysis Data Analysis tubulin Reconstitute Tubulin plate Add Reagents to 96-Well Plate tubulin->plate gtp Prepare GTP Solution gtp->plate compound Prepare this compound Dilutions compound->plate controls Prepare Controls (Vinblastine/DMSO) controls->plate reader Incubate at 37°C in Plate Reader Measure OD or Fluorescence plate->reader plot Plot Kinetic Curves reader->plot calc Calculate Polymerization Rate & IC50 plot->calc mechanism_of_action cluster_normal Normal Polymerization cluster_inhibition Inhibition by this compound tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt + GTP Polymerization mt->tubulin Depolymerization catharanthine Catharanthine Sulfate bound_tubulin Catharanthine-Tubulin Complex catharanthine->bound_tubulin no_mt Inhibited Polymerization bound_tubulin->no_mt tubulin_clone αβ-Tubulin Dimers tubulin_clone->bound_tubulin

References

Application Note: Measuring Cell Viability with an MTT Assay Following Catharanthine Sulfate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells, leading to the formation of purple formazan (B1609692) crystals.[1][3] The amount of these insoluble formazan crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[3] This application note provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of Catharanthine Sulfate on a cancer cell line.

Catharanthine is a terpene indole (B1671886) alkaloid and a precursor in the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine.[4][5] While it exhibits weaker anti-mitotic activity compared to dimeric vinca (B1221190) alkaloids, Catharanthine has been shown to disrupt the cell cycle by interfering with mitotic spindle formation.[4][6] Recent studies also indicate that it can induce apoptosis and autophagy in cancer cells, making it a compound of interest in drug development.[6] This protocol outlines the necessary steps for preparing this compound, treating cells, performing the MTT assay, and analyzing the resulting data.

Mechanism of Action: this compound

This compound, like other vinca alkaloids, primarily exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[7] This disruption leads to an arrest of the cell cycle in the G2/M phase.[8] Additionally, recent findings suggest that Catharanthine can induce cell death through the activation of apoptotic and autophagic pathways.[6] It has been shown to upregulate the expression of autophagy-related genes such as LC3 and Beclin1.[6]

Catharanthine_Sulfate_Mechanism cluster_cell Cancer Cell Catharanthine Catharanthine Tubulin Tubulin Polymerization Catharanthine->Tubulin Inhibits mTOR mTOR Signaling Catharanthine->mTOR Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Autophagy Autophagy Induction mTOR->Autophagy Negative Regulation Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Mechanism of Catharanthine-induced cytotoxicity.

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents

  • This compound (MW: 434.51 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., HepG2, HCT 116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT Solubilization Solution (e.g., DMSO, or 10% Triton X-100 in acidic isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Reagent Preparation

  • This compound Stock Solution (e.g., 20 mM):

    • Dissolve 8.69 mg of this compound in 1 mL of DMSO.

    • Vortex until fully dissolved.

    • Sterilize by passing through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex thoroughly to dissolve.

    • Sterilize the solution using a 0.2 µm filter.[2]

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[2]

MTT Assay Workflow

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10³ - 1x10⁴ cells/well) Start->Cell_Seeding End End Incubation_24h 2. Incubate for 24 hours (37°C, 5% CO₂) Cell_Seeding->Incubation_24h Treatment 3. Treat cells with serial dilutions of this compound Incubation_24h->Treatment Incubation_48h 4. Incubate for desired period (e.g., 24, 48, or 72 hours) Treatment->Incubation_48h Add_MTT 5. Add MTT solution to each well (final conc. 0.5 mg/mL) Incubation_48h->Add_MTT Incubation_4h 6. Incubate for 2-4 hours (37°C, 5% CO₂) Add_MTT->Incubation_4h Solubilize 7. Add solubilization solution (e.g., 150 µL DMSO) Incubation_4h->Solubilize Shake 8. Shake plate for 15 min to dissolve formazan Solubilize->Shake Read_Absorbance 9. Measure absorbance at 570 nm Shake->Read_Absorbance Data_Analysis 10. Analyze data and calculate IC50 Read_Absorbance->Data_Analysis Data_Analysis->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

    • Include wells for a vehicle control (cells treated with DMSO at the same concentration as the highest drug concentration) and a blank control (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range to start with is 0, 10, 25, 50, 100, 150, and 200 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the corresponding concentration of DMSO.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[8][9]

    • Incubate the plate for 2 to 4 hours at 37°C.[9] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker and shake for 15 minutes at room temperature, protected from light, to ensure complete solubilization.[3][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[1][3] A reference wavelength of >650 nm can be used to reduce background noise.[3]

    • Read the plate within 1 hour of adding the solubilization solution.[3]

Data Presentation and Analysis

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control.[11]

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

    • Plot a dose-response curve with the concentration of this compound on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software like GraphPad Prism or Microsoft Excel to calculate the IC₅₀ value.[8][12]

Example Data Tables

The following tables are examples of how to structure and present the quantitative data obtained from the MTT assay.

Table 1: Raw Absorbance Values (570 nm) after 48h Treatment

Concentration (µM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
Blank (Medium) 0.0950.0980.0960.0960.002
0 (Vehicle Control) 1.2541.2881.2711.2710.017
10 1.1981.2151.2051.2060.009
25 1.0551.0891.0721.0720.017
50 0.8870.9010.8950.8940.007
100 0.6540.6320.6480.6450.011
150 0.4110.4350.4280.4250.012
200 0.2560.2490.2610.2550.006

Table 2: Calculated Cell Viability and IC₅₀ Value

Concentration (µM)Average Corrected Absorbance% Cell Viability
0 (Vehicle Control) 1.175100.0%
10 1.11094.5%
25 0.97683.1%
50 0.79867.9%
100 0.54946.7%
150 0.32928.0%
200 0.15913.5%
Calculated IC₅₀ -~92.5 µM

References

Application Notes and Protocols: Investigating the Effect of Catharanthine on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid found in Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits cytotoxic and antimitotic properties, making it a subject of interest for cancer research.[2] As a vinca (B1221190) alkaloid, catharanthine is known to disrupt microtubule dynamics, a mechanism that can lead to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive framework for designing and executing experiments to elucidate the specific effects of catharanthine on the cell cycle of cancer cells. Detailed protocols for assessing cell viability, analyzing cell cycle distribution, visualizing microtubule integrity, and examining the expression of key cell cycle regulatory proteins are provided.

Hypothesized Mechanism of Action

Catharanthine's primary mechanism of action is believed to be the disruption of microtubule polymerization.[1] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By interfering with microtubule dynamics, catharanthine can induce a G2/M phase arrest in the cell cycle, ultimately leading to apoptosis.[3][4] Additionally, some studies suggest that catharanthine may also induce apoptosis and autophagy through pathways involving the inhibition of mTOR signaling.[2][5]

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of Catharanthine on [Cell Line Name]

Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)24100
X24
Y24
Z24
0 (Vehicle Control)48100
X48
Y48
Z48

Table 2: Effect of Catharanthine on Cell Cycle Distribution in [Cell Line Name]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control
Catharanthine (IC50)
Catharanthine (2 x IC50)

Table 3: Relative Protein Expression of Cell Cycle Regulators in [Cell Line Name] after Catharanthine Treatment

Target ProteinVehicle ControlCatharanthine (IC50)Fold Change
Cyclin B11.0
CDK11.0
p-CDK1 (Tyr15)1.0
Cdc25C1.0
p211.0
β-Actin (Loading Control)1.01.01.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of catharanthine and its half-maximal inhibitory concentration (IC50).

Materials:

  • Catharanthine

  • [Cell Line Name] cells

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]

  • Treat cells with various concentrations of catharanthine and a vehicle control (DMSO) for 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 492 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Catharanthine-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[7]

  • Incubate on ice for at least 30 minutes.[7]

  • Wash the cells twice with PBS to remove the ethanol.[8]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[9][10]

  • Add 400 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[8][9]

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[9]

  • Use appropriate software to analyze the cell cycle distribution.

Immunofluorescence Staining of Microtubules

This protocol visualizes the effect of catharanthine on the microtubule network.

Materials:

  • Cells grown on sterile glass coverslips

  • Catharanthine

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary anti-α-tubulin antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with catharanthine and a vehicle control.

  • Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[1][3]

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[5]

  • Block non-specific antibody binding with blocking buffer for 1 hour.[3]

  • Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.[1]

  • Counterstain the nuclei with DAPI for 5 minutes.[5]

  • Mount the coverslips on microscope slides using antifade mounting medium.[5]

  • Visualize the microtubule network using a fluorescence microscope.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol examines the expression levels of key proteins involved in cell cycle regulation.

Materials:

  • Catharanthine-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1 (Tyr15), anti-Cdc25C, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with Catharanthine start->treatment viability MTT Assay treatment->viability cell_cycle Flow Cytometry treatment->cell_cycle microtubules Immunofluorescence treatment->microtubules western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 distribution Cell Cycle Distribution cell_cycle->distribution imaging Microtubule Imaging microtubules->imaging protein_expression Protein Quantification western_blot->protein_expression

Caption: Experimental workflow for studying Catharanthine's effects.

G2_M_arrest_pathway cluster_cyclin_cdk Key Regulators catharanthine Catharanthine microtubules Microtubule Polymerization catharanthine->microtubules inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_checkpoint G2/M Checkpoint Activation mitotic_spindle->g2m_checkpoint cdc25c Cdc25C g2m_checkpoint->cdc25c inhibits p21 p21 g2m_checkpoint->p21 activates g2m_arrest G2/M Arrest g2m_checkpoint->g2m_arrest cyclinB_cdk1 Cyclin B1 / CDK1 Complex cyclinB_cdk1->g2m_arrest regulates cdc25c->cyclinB_cdk1 activates p21->cyclinB_cdk1 inhibits apoptosis Apoptosis g2m_arrest->apoptosis

References

Application Notes and Protocols for the Extraction of Catharanthine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766) is a crucial monoterpenoid indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. It serves as a key precursor for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. The low natural abundance of these dimeric alkaloids in the plant necessitates efficient methods for the extraction and purification of their monomeric precursors, catharanthine and vindoline (B23647). This document provides detailed application notes and protocols for various techniques employed in the extraction of catharanthine from C. roseus, enabling researchers to select and implement the most suitable method for their specific needs.

Data Presentation: Comparative Analysis of Extraction Yields

The efficiency of catharanthine extraction is a critical factor for both research and commercial applications. The following table summarizes quantitative data on extraction yields obtained through various modern and conventional methods.

Extraction MethodKey ParametersCatharanthine YieldSource(s)
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min100% recovery[1][2]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g DW[1][3][4][5]
Ultrasound-Assisted Extraction (UAE) 80% ethanol, 40 kHz, 45°C, 30 minComparable to NPCE; higher than Maceration and Heat Reflux[1][5]
Microwave-Assisted Extraction (MAE) 80% ethanol, low microwave power, 1:20 solid-liquid ratio, 2 min, 1h soak timeMore efficient than Soxhlet and UAE[1][6][7]
Acid Precipitation 0.1 M HCl extraction followed by precipitation with embonic acidNot explicitly quantified for catharanthine alone, but used for co-precipitation with vindoline[8][9][10]
Maceration Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[1][3]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[1][5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and aid in experimental design.

Protocol 1: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes carbon dioxide in its supercritical state, often with a modifier, to selectively extract compounds.[1][11] This method is known for its high selectivity and the absence of residual organic solvents.[11]

Materials and Equipment:

  • Dried and powdered leaves of Catharanthus roseus (200-300 mesh size)[12]

  • Supercritical Fluid Extraction system

  • CO2 (SFE grade)[13]

  • Methanol (as a co-solvent/modifier)[2]

  • Extraction vessel

  • Separation vessel

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Pack the dried and powdered plant material into the extraction vessel.[11]

  • Extraction:

    • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 250 bar and 80°C).[2]

    • Introduce the methanol modifier into the CO2 stream (e.g., 6.6 vol%).[2]

    • Pass the supercritical fluid mixture through the extraction vessel for a defined period (e.g., 40 minutes).[2]

  • Separation: Reduce the pressure in the separation vessel, causing the CO2 to return to its gaseous state and the extracted catharanthine to precipitate.[1]

  • Collection and Analysis: Collect the precipitated extract and analyze the catharanthine content using a validated HPLC method.[2][11]

Protocol 2: Negative-Pressure Cavitation Extraction (NPCE)

This method employs negative pressure to induce cavitation, which enhances the disruption of plant cell walls and improves extraction efficiency.[4][5]

Materials and Equipment:

  • Dried and powdered leaves of Catharanthus roseus (e.g., 60-mesh)[4]

  • 80% Ethanol solution[4]

  • Negative-pressure cavitation extractor

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Place the powdered plant material in the extraction vessel.

  • Extraction:

    • Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]

    • Apply a negative pressure of -0.075 MPa.[4]

    • Conduct the extraction for 30 minutes.[4]

  • Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.[4]

  • Filtration and Concentration:

    • Combine the extracts from the three cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.[4]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in shorter times compared to conventional methods.[14][15]

Materials and Equipment:

  • Dried and powdered leaves of Catharanthus roseus[8]

  • Extraction solvent (e.g., 0.1 M Hydrochloric acid or 80% ethanol)[5][8]

  • Ultrasonic bath or probe sonicator

  • Centrifuge or filtration apparatus

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Suspend the powdered plant material in the chosen extraction solvent in a flask.

  • Sonication:

    • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the suspension.

    • Apply ultrasonic waves (e.g., 40 kHz) for a specified duration (e.g., 30 minutes).[5][8] The temperature can be controlled (e.g., 45°C).[5]

  • Separation:

    • Separate the extract from the solid plant material by centrifugation or filtration.[8]

    • If using an acidic solvent, the supernatant can be further processed.

  • Repeat Extraction: For exhaustive extraction, the plant residue can be re-extracted with fresh solvent.[8]

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator.

  • Analysis: Determine the catharanthine content in the extract by HPLC.

Protocol 4: Acid-Base Partitioning and Precipitation

This classical method takes advantage of the basic nature of alkaloids to separate them from other plant constituents.[3]

Materials and Equipment:

  • Dried and powdered leaves of Catharanthus roseus

  • 0.1 M Hydrochloric acid (HCl)[8]

  • Petroleum ether or other non-polar solvent

  • Ammonium (B1175870) hydroxide (B78521) or Sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Acidic Extraction:

    • Extract the powdered plant material with an acidic aqueous solution (e.g., 0.1 M HCl) with the aid of sonication.[8] In this acidic medium, the alkaloids form salts and dissolve in the aqueous phase.[8][10]

  • Defatting:

    • Filter the acidic extract.

    • Wash the aqueous extract with a non-polar organic solvent like petroleum ether to remove chlorophyll (B73375) and other lipophilic compounds.[8] Discard the organic layer.

  • Basification and Extraction:

    • Adjust the pH of the aqueous extract to alkaline (e.g., pH 9-10) using a base like ammonium hydroxide or NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane) multiple times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.[3]

  • Purification (Optional Precipitation): The crude extract can be further purified. For instance, treating an acidic extract with an alkaline solution of embonic acid can precipitate catharanthine and vindoline as embonate complexes.[8][9][10]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction techniques.

SFE_Workflow Plant Dried, Powdered C. roseus Leaves Vessel Pack into Extraction Vessel Plant->Vessel SFE Supercritical Fluid Extraction (CO2 + Modifier) Vessel->SFE Separation Pressure Reduction in Separator SFE->Separation Collection Collect Precipitated Extract Separation->Collection Analysis HPLC Analysis Collection->Analysis

Caption: Workflow for Supercritical Fluid Extraction (SFE).

NPCE_Workflow Plant Dried, Powdered C. roseus Leaves Extraction Mix with Solvent (e.g., 80% Ethanol) Plant->Extraction NPCE Apply Negative Pressure (-0.075 MPa, 30 min) Extraction->NPCE Repeat Repeat Extraction (3 Cycles) NPCE->Repeat Filter Filter and Combine Extracts Repeat->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Analysis HPLC Analysis Concentrate->Analysis

Caption: Workflow for Negative-Pressure Cavitation Extraction (NPCE).

UAE_Workflow Plant Dried, Powdered C. roseus Leaves Mix Suspend in Solvent Plant->Mix Sonication Ultrasonic Irradiation Mix->Sonication Separate Separate Solid (Filter/Centrifuge) Sonication->Separate Concentrate Concentrate Extract Separate->Concentrate Analysis HPLC Analysis Concentrate->Analysis AcidBase_Workflow Start Powdered Plant Material AcidExtract Extract with Acidic Aqueous Solution (e.g., 0.1M HCl) Start->AcidExtract Filter1 Filter AcidExtract->Filter1 Defat Wash with Non-polar Solvent (e.g., Petroleum Ether) Filter1->Defat Separate1 Separate Layers (Keep Aqueous Phase) Defat->Separate1 Basify Basify Aqueous Phase (pH 9-10) Separate1->Basify OrganicExtract Extract with Organic Solvent (e.g., Dichloromethane) Basify->OrganicExtract Separate2 Separate Layers (Keep Organic Phase) OrganicExtract->Separate2 Concentrate Evaporate Solvent Separate2->Concentrate End Crude Alkaloid Extract Concentrate->End

References

Application of Catharanthine Sulfate in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine.[1] While its role as a biosynthetic intermediate is well-established, catharanthine itself, often utilized as catharanthine sulfate (B86663) for improved aqueous solubility, exhibits significant anti-mitotic and anti-proliferative properties.[2] These notes provide a comprehensive overview of the application of Catharanthine Sulfate in cancer cell line research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The primary anticancer mechanism of this compound is the disruption of microtubule dynamics, a characteristic shared with other vinca (B1221190) alkaloids.[2][3] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4] This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).[2][5]

Recent studies have also elucidated a secondary mechanism involving the induction of autophagy.[6][7] Catharanthine has been shown to activate autophagy signaling pathways, potentially through the inhibition of the mTOR pathway, leading to autophagic cell death in cancer cells.[1][6]

Data Presentation: In Vitro Efficacy of Catharanthine

The cytotoxic and anti-proliferative effects of catharanthine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for its potency.[2] The following table summarizes reported IC50 values. It is important to note that the specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is commonly used for its solubility in such assays.[2]

CompoundCell LineCancer TypeAssayIC50 ValueCitation
CatharanthineHCT 116Human Colorectal CarcinomaMTT60 µg/mL (~177 µM)[1]
CatharanthineHepG2Liver CarcinomaMTTDose-dependent apoptosis observed[1][6]
Indole Alkaloid-Enriched ExtractJURKAT E.6Human Lymphocytic LeukemiaXTT211 ng/mL[1]
Indole Alkaloid-Enriched ExtractTHP-1Human Monocytic LeukemiaXTT210 ng/mL[1]

*Note: The indole alkaloid-enriched extract contained catharanthine, ajmalicine, etc.[1]

Signaling Pathways

Microtubule Disruption Leading to Apoptosis

This compound's primary mechanism involves binding to β-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and subsequent activation of the intrinsic apoptotic pathway.[2][3]

G cluster_0 This compound Action cluster_1 Cellular Consequences Catharanthine_Sulfate This compound Tubulin_Binding Binds to β-tubulin Catharanthine_Sulfate->Tubulin_Binding Microtubule_Disruption Inhibits Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Spindle_Failure Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle_Failure Cell_Cycle_Arrest M-Phase Arrest Mitotic_Spindle_Failure->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction

Caption: this compound's disruption of microtubule dynamics.

Autophagy Induction Pathway

Catharanthine has been shown to induce autophagy, a cellular self-degradation process, in cancer cells. This is hypothesized to occur through the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][6] Inhibition of mTOR leads to the activation of downstream autophagy-related genes such as ULK1, Beclin1, and LC3, culminating in the formation of autophagosomes and autophagic cell death.[6][7]

G Catharanthine_Sulfate This compound mTOR_Inhibition Inhibition of mTOR Catharanthine_Sulfate->mTOR_Inhibition inhibits ULK1_Activation Activation of ULK1 mTOR_Inhibition->ULK1_Activation activates Beclin1_LC3_Upregulation Upregulation of Beclin1 & LC3 ULK1_Activation->Beclin1_LC3_Upregulation Autophagosome_Formation Autophagosome Formation Beclin1_LC3_Upregulation->Autophagosome_Formation Autophagic_Cell_Death Autophagic Cell Death Autophagosome_Formation->Autophagic_Cell_Death

Caption: Hypothesized autophagy induction pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2] The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT 116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[2]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[2]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).[5]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.[2]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.[2][5]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).[2][5]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5]

  • Flow Cytometry: Analyze the cells by flow cytometry.[2]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

G Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with PI and RNase A Fix_Cells->Stain_Cells Incubate Incubate 30 min Stain_Cells->Incubate Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry Quantify_Phases Quantify Cell Cycle Phases Analyze_Flow_Cytometry->Quantify_Phases End End Quantify_Phases->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[2]

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.[2]

  • Cell Harvesting: Collect both adherent and floating cells.[2]

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2][5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[2]

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.[2]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

    • Necrotic cells: Annexin V-negative and PI-positive.[2]

G Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate Incubate 15 min Stain_Cells->Incubate Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry Differentiate_Populations Differentiate Cell Populations Analyze_Flow_Cytometry->Differentiate_Populations End End Differentiate_Populations->End

Caption: Workflow for apoptosis assay by Annexin V/PI staining.

References

Application Notes and Protocols for Apoptosis Analysis using Catharanthine Sulfate in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While its role as a biosynthetic intermediate is well-established, catharanthine itself, particularly in its sulfate (B86663) salt form for enhanced solubility, exhibits significant anti-mitotic and pro-apoptotic properties.[1] These characteristics make it a compound of interest for cancer research and drug development.

This document provides detailed application notes and protocols for utilizing Catharanthine Sulfate to induce and analyze apoptosis in cancer cell lines using flow cytometry. The primary method described is the widely accepted Annexin V and Propidium Iodide (PI) staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis primarily through the disruption of microtubule dynamics.[1] By interacting with tubulin, it inhibits the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1] This interference leads to a cell cycle arrest at the G2/M phase, which, if prolonged, triggers the intrinsic pathway of apoptosis.[2][3]

The intrinsic apoptotic pathway is initiated by intracellular signals of cellular stress. Key events in this pathway following this compound treatment include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of the mitochondrial membrane potential.

  • Regulation by Bcl-2 Family Proteins: An increase in the pro-apoptotic/anti-apoptotic protein ratio (e.g., Bax/Bcl-2).[4][5]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[4][5]

  • Caspase Activation: The activation of a cascade of caspases, particularly the initiator caspase-9 and the executioner caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[4][5]

Quantitative Data: In Vitro Efficacy of Catharanthine

The cytotoxic and pro-apoptotic effects of catharanthine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for a compound's potency. The following tables summarize reported IC50 values and quantitative apoptosis data from flow cytometry analysis.

Table 1: IC50 Values of Catharanthine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HepG2Liver CarcinomaNot specifiedMTT[6]
A549Lung CarcinomaNot specifiedNot specified[7]
JurkatT-cell Leukemia2.55 µg/ml (IC50)Not specified[8]

Note: The specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is commonly used for improved aqueous solubility in such assays.[2]

Table 2: Quantitative Analysis of Apoptosis in HepG2 Cells Treated with Catharanthine (Annexin V/PI Flow Cytometry) [9]

Catharanthine Concentration (µM)% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control2.31.53.8
105.83.29.0
2510.27.818.0
5018.515.333.8

Data is representative and compiled from published research. Actual results may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Intrinsic Apoptosis Pathway CS This compound MT Microtubule Disruption CS->MT G2M G2/M Phase Arrest MT->G2M Bcl2 Increased Bax/Bcl-2 Ratio G2M->Bcl2 Mito Mitochondrial Dysfunction (ΔΨm Loss) Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis cluster_3 Results Seed Seed Cells Treat Treat with this compound (and controls) Seed->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in Dark (15-20 min, RT) Stain->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Analyze Analyze Data (Quadrant Analysis) Acquire->Analyze Viable Viable (Annexin V- / PI-) Analyze->Viable Early Early Apoptotic (Annexin V+ / PI-) Analyze->Early Late Late Apoptotic (Annexin V+ / PI+) Analyze->Late Necrotic Necrotic (Annexin V- / PI+) Analyze->Necrotic

References

Application Notes and Protocols for the Synthesis of Vinblastine via Catharanthine and Vindoline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) is a crucial chemotherapeutic agent used in the treatment of various cancers. It is a bisindole alkaloid naturally found in the Madagascar periwinkle (Catharanthus roseus). However, its concentration in the plant is exceedingly low, making direct extraction an inefficient method for obtaining clinically relevant quantities.[1] A more viable approach is the semi-synthesis of vinblastine through the coupling of its monomeric precursors, catharanthine (B190766) and vindoline (B23647). This document provides detailed protocols and application notes for the synthesis of vinblastine, focusing on the efficient iron(III)-promoted coupling method. This method offers a direct, one-pot synthesis that is competitive with other multi-step protocols.[2][3]

Data Presentation: Comparative Overview of Semi-synthetic Methods

The efficiency of vinblastine synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols for the coupling of catharanthine and vindoline.

MethodKey ReagentsIntermediate ProductFinal Product(s) and Yield(s)Reference(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (B1205338) (20-23%)[2][4][5][6]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO, NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[7]

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Coupling and Oxidation to Vinblastine

This protocol is based on the work of Boger et al. and describes a direct, one-pot synthesis of vinblastine from catharanthine and vindoline.[2][8][9]

Materials:

Procedure:

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of 2,2,2-trifluoroethanol and aqueous 0.1 N HCl.[2][3] The use of CF₃CH₂OH helps to solubilize the reactants.[2][4]

    • Add 5 equivalents of FeCl₃ to the solution at room temperature (23 °C).[2][3][4]

    • Stir the mixture. The reaction progress, leading to the formation of an intermediate iminium ion, can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10] This coupling exclusively produces the natural C16' stereochemistry.[2][3][4]

  • Reduction and Oxidation:

    • After the coupling reaction is complete, introduce air (as an oxygen source) into the reaction mixture.[2]

    • Slowly add an excess (approximately 20 equivalents) of NaBH₄ to the stirred solution.[2] This step initiates both the reduction of the iminium ion to anhydrovinblastine (B1203243) and the subsequent oxidation of the C15'-C20' double bond to install the C20' alcohol.[2][10]

    • Continue stirring for approximately 30 minutes.[10]

  • Work-up and Purification:

    • Quench the reaction by adding a suitable agent, such as acetone.[10]

    • Adjust the pH of the solution to basic (pH 8-9) using a base like sodium bicarbonate solution.[10]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[10]

    • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • The crude product can be purified by column chromatography on silica (B1680970) gel to separate vinblastine from leurosidine and any unreacted starting materials.[10] A yield of 40-43% for vinblastine and 20-23% for its isomer leurosidine can be expected.[2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the one-pot Fe(III)-promoted synthesis of vinblastine.

G cluster_start Reactant Preparation cluster_reaction One-Pot Reaction cluster_end Purification & Products Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling (FeCl₃, CF₃CH₂OH, 0.1 N HCl, 23°C) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling RedOx Reduction & Oxidation (NaBH₄, Air) Coupling->RedOx Intermediate Iminium Ion Workup Work-up & Purification (Extraction, Chromatography) RedOx->Workup Vinblastine Vinblastine Workup->Vinblastine Leurosidine Leurosidine Workup->Leurosidine

Caption: Experimental workflow for the semi-synthesis of vinblastine.

Chemical Transformation Pathway

This diagram outlines the chemical transformations from the precursors to the final products.

G cluster_reactants Precursors cluster_intermediates Intermediates cluster_products Final Products Catharanthine Catharanthine Radical Catharanthine Radical Cation Catharanthine->Radical Fe(III) Vindoline Vindoline Iminium Iminium Ion Intermediate Vindoline->Iminium Radical->Iminium + Vindoline Anhydrovinblastine Anhydrovinblastine Iminium->Anhydrovinblastine NaBH₄ (Reduction) Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Fe(III)/NaBH₄/Air (Oxidation) Leurosidine Leurosidine Anhydrovinblastine->Leurosidine Fe(III)/NaBH₄/Air (Oxidation)

Caption: Chemical transformation pathway from precursors to vinblastine.

References

Application Notes and Protocols for the Purity Analysis of Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole (B1671886) alkaloid extracted from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] The purity of its sulfate (B86663) salt is therefore of paramount importance for pharmaceutical applications. This document provides detailed application notes and protocols for a range of analytical techniques to assess the purity of Catharanthine Sulfate, ensuring its quality and suitability for research and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the identification, quantification, and purity assessment of Catharanthus alkaloids.[2] It is widely used to separate Catharanthine from related alkaloids and potential impurities.

Data Presentation: HPLC Parameters

A comparative summary of typical HPLC conditions for this compound analysis is presented below.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 5 µm)[2]Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:0.1M Phosphate (B84403) Buffer (pH 3.5, with 0.5% acetic acid) (21:79 v/v)[4][5]A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient program required)
Flow Rate 1.0 - 1.2 mL/min[1][4][5]1.0 mL/min
Detection UV at 254 nm or 280 nm[1][3][4][5]UV at 280 nm or PDA Detector
Column Temp. 25 °C[1]Ambient or controlled (e.g., 25 °C)
Injection Vol. 10 µL[1]10 - 20 µL
Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample and quantify any impurities.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis or PDA detector.[2]

  • Reversed-phase C18 column.[2]

  • HPLC-grade acetonitrile, methanol (B129727), water, phosphate buffer, and acetic or formic acid.

  • This compound reference standard.

  • Sample of this compound for analysis.

  • 0.22 µm syringe filters.[2]

Procedure:

  • Mobile Phase Preparation:

    • For isocratic elution, prepare the mobile phase by mixing the components in the specified ratio.[4][5] Degas the solution before use.

    • For gradient elution, prepare the individual mobile phase components (A and B) and degas.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.[1][2]

    • Prepare a series of calibration standards by diluting the stock solution.[2]

  • Sample Solution Preparation:

    • Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a similar concentration.[1]

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[2]

  • Chromatographic Analysis:

    • Set up the HPLC system with the chosen column and mobile phase conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.[1]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.[2]

    • Construct a calibration curve from the peak areas of the standards.

    • Quantify the amount of this compound in the sample.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components. Impurities can be identified by comparing their retention times with known standards of other Catharanthus alkaloids.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup & Equilibration Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Injection Injection of Standards & Sample Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection HPLC_System->Injection Peak_ID Peak Identification (Retention Time) Injection->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification

Caption: Workflow for HPLC-based purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying and characterizing unknown impurities in this compound samples.[1]

Data Presentation: Typical Mass Spectrometry Data
Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Catharanthine337144[6]
Vindoline (B23647)457188, 397[6][7]
Ajmalicine353144[6]
Serpentine349-
Vinblastine825807[6]
Experimental Protocol: LC-MS Analysis

Objective: To identify and characterize impurities in a this compound sample.

Instrumentation and Reagents:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[1]

  • Chromatographic conditions similar to the HPLC method.

  • High-purity solvents and reagents.

Procedure:

  • Sample Preparation: Prepare the sample solution as described in the HPLC protocol.

  • LC-MS Analysis:

    • The separated components from the LC elute directly into the mass spectrometer.[1]

    • Acquire mass spectra in positive ionization mode.

  • Data Analysis:

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • Perform MS/MS fragmentation to obtain structural information about the impurities.

    • Compare the obtained mass spectra with databases and known fragmentation patterns of related alkaloids to identify the impurities.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_separation Separation cluster_ionization Ionization cluster_detection Detection & Analysis LC_Separation LC Separation of Sample Components ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) ESI->Mass_Analysis MSMS MS/MS Fragmentation (for structural info) Mass_Analysis->MSMS Impurity_ID Impurity Identification (Database Comparison) MSMS->Impurity_ID

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Catharanthine.[2] It can also be used to identify and quantify impurities.

Data Presentation: NMR Parameters
Parameter¹H NMR¹³C NMR2D NMR (Optional)
Spectrometer 400 MHz or higher[2]100 MHz or higher400 MHz or higher
Solvent CDCl₃ or CD₃OD[2]CDCl₃ or CD₃OD[2]CDCl₃ or CD₃OD
Internal Std. Tetramethylsilane (TMS)[2]Tetramethylsilane (TMS)[2]Tetramethylsilane (TMS)
Experiments 1D ¹H1D ¹³CCOSY, HSQC, HMBC[1][2]
Experimental Protocol: NMR Analysis

Objective: To confirm the structure of this compound and identify any structural impurities.

Instrumentation and Reagents:

  • NMR Spectrometer (400 MHz or higher).[2]

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[2]

  • Internal standard (TMS).[2]

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the appropriate deuterated solvent in an NMR tube and add a small amount of TMS.[2]

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.[1]

    • For more detailed structural information, perform 2D NMR experiments like COSY, HSQC, and HMBC.[1][2]

  • Data Analysis:

    • Process the acquired spectra.

    • Compare the obtained spectra with known NMR data for Catharanthine.

    • The presence of unexpected signals may indicate impurities, which can be identified by analyzing their chemical shifts, coupling constants, and correlations in 2D NMR spectra.[1]

Logical Relationship in NMR Structural Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structural Information H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Connectivity Bond Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Final Structure Confirmation Connectivity->Final_Structure Stereochem Stereochemistry (NOESY - Optional) Stereochem->Final_Structure

Caption: Logical flow of information in NMR-based structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Substances

While less common for the analysis of the salt form, GC-MS can be used to analyze for the presence of related volatile or semi-volatile alkaloids and residual solvents, particularly in the Catharanthine free base or during synthesis.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and residual solvents.

Instrumentation and Reagents:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).[8]

  • Helium as carrier gas.

  • Dichloromethane or other suitable solvent for sample dissolution.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • The temperature program should be optimized to separate the compounds of interest.

    • Acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

Chiral Chromatography for Enantiomeric Purity

As Catharanthine possesses chiral centers, assessing its enantiomeric purity is crucial. Chiral chromatography, often using HPLC with a chiral stationary phase (CSP), is the method of choice.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of this compound.

Instrumentation and Reagents:

  • HPLC system.

  • Chiral stationary phase column (e.g., Chiralpak AD-H).[9]

  • Mobile phase typically consisting of a non-polar solvent (e.g., n-Heptane) with a polar modifier (e.g., ethanol) and an additive (e.g., diethylamine).[9]

Procedure:

  • Method Development: Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • Sample Analysis:

    • Prepare the sample solution in the mobile phase.

    • Inject the sample onto the chiral column.

  • Data Analysis:

    • Calculate the percentage of each enantiomer based on their peak areas.

Conclusion

A comprehensive purity analysis of this compound requires the application of multiple orthogonal analytical techniques. HPLC is essential for routine purity assessment and quantification, while LC-MS and NMR are indispensable for the identification and structural elucidation of unknown impurities. GC-MS and chiral chromatography provide valuable information on volatile impurities and enantiomeric purity, respectively. The protocols and data presented in these application notes provide a robust framework for ensuring the quality and consistency of this compound for its critical role in the synthesis of life-saving anticancer drugs.

References

Application Notes and Protocols for Studying Catharanthine's Vasodilatory Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro methodology for investigating the vasodilatory properties of Catharanthine, a monoterpenoid indole (B1671886) alkaloid. The protocols detailed herein are based on established scientific findings and are intended to assist in the accurate assessment of Catharanthine's mechanism of action on vascular smooth muscle.

Introduction

Catharanthine, derived from the plant Catharanthus roseus, has demonstrated significant vasodilatory effects.[1][2] Understanding the underlying molecular mechanisms is crucial for its potential development as a therapeutic agent for cardiovascular diseases. The primary mechanism of Catharanthine-induced vasodilation is the endothelium-independent blockade of voltage-operated L-type Ca²⁺ channels (VOCCs) in vascular smooth muscle cells (VSMCs).[1][2][3] This action inhibits the influx of extracellular calcium, preventing the activation of calmodulin and subsequent myosin light chain kinase-dependent phosphorylation, which ultimately leads to smooth muscle relaxation and vasodilation.[1]

Key Experimental Approaches

The most common in vitro method to study the vasodilatory effects of compounds like Catharanthine is the isolated artery ring assay . This ex vivo technique allows for the direct measurement of vascular tone in response to pharmacological agents in a controlled environment. Additionally, patch-clamp studies on isolated vascular smooth muscle cells are employed to investigate the specific effects on ion channels.[3]

Experimental Protocol 1: Isolated Aortic Ring Assay

This protocol details the steps for preparing and utilizing isolated rat aortic rings to assess the vasodilatory effect of Catharanthine.

Materials and Reagents:

  • Male Wistar rats (or other suitable strain)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-contraction

  • Catharanthine sulfate

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Standard dissection tools

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat and dissect the thoracic aorta.

    • Carefully remove adherent connective and fatty tissues.

    • Cut the aorta into rings of approximately 2-3 mm in width.[4][5][6]

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (B1216132) (ACh, e.g., 10 µM). A relaxation of >70% indicates intact endothelium. For endothelium-denuded rings, relaxation should be minimal.

    • Wash the rings and allow them to return to baseline.

  • Catharanthine Administration:

    • Induce a stable contraction again with PE or KCl.

    • Once the contraction plateau is reached, add Catharanthine in a cumulative concentration-dependent manner (e.g., from 1 nM to 100 µM) to obtain a concentration-response curve.[2]

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.[2]

    • Calculate the IC₅₀ value (the concentration of Catharanthine that produces 50% of the maximal relaxation) using appropriate pharmacological software.

Data Presentation: Quantitative Vasodilatory Effects of Catharanthine

The following table summarizes the reported in vitro vasodilatory effects of Catharanthine.

Vessel TypePre-contraction AgentParameterValue (µM)Reference
Rat Aortic RingsPhenylephrine (PE)IC₅₀28[3]
Rat Aortic RingsPotassium Chloride (KCl)IC₅₀34[3]
Rat Small Mesenteric Artery (3rd order)Phenylephrine (PE)IC₅₀3[3]
Rat Small Mesenteric Artery (3rd order)Potassium Chloride (KCl)IC₅₀6[3]
PE-constricted Mesenteric Arteries-IC₅₀ (Inner Diameter Increase)10[3]
PE-constricted Mesenteric Arteries-IC₅₀ (Intracellular Ca²⁺ Reduction)16[3]
Vascular Smooth Muscle Cells (VSMCs) from MA-IC₅₀ (L-type Ca²⁺ Channel Inhibition)8[3]
Cardiomyocytes-IC₅₀ (L-type Ca²⁺ Channel Inhibition)220[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Catharanthine-induced vasodilation and the experimental workflow for the isolated aortic ring assay.

Catharanthine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Catharanthine Catharanthine VOCC L-type Voltage-Operated Ca²⁺ Channel (VOCC) Catharanthine->VOCC Inhibits Ca_ext Ca²⁺ Ca_ext->VOCC Influx Relaxation Relaxation VOCC->Relaxation Leads to Ca_int Intracellular Ca²⁺ VOCC->Ca_int Calmodulin Calmodulin MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Ca_int->Calmodulin Activates Aortic_Ring_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis A1 Euthanize Rat and Dissect Thoracic Aorta A2 Clean Aorta and Cut into 2-3 mm Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate for 60 min (37°C, Carbogen, 1.5-2.0g Tension) A3->B1 B2 Induce Contraction (Phenylephrine or KCl) B1->B2 B3 Add Catharanthine (Cumulative Concentrations) B2->B3 B4 Record Relaxation Response B3->B4 C1 Calculate % Relaxation vs. Pre-contraction B4->C1 C2 Generate Concentration-Response Curve C1->C2 C3 Determine IC₅₀ Value C2->C3

References

Application of Catharanthine Sulfate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus, is a pivotal precursor in the semisynthesis of potent anticancer agents, most notably the dimeric vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine.[1][2] Catharanthine sulfate (B86663), a salt form of catharanthine, is often utilized as a stable, crystalline solid that is readily available for synthetic applications.[3] Its primary application lies in the biomimetic coupling with vindoline (B23647), another monomeric alkaloid from C. roseus, to construct the complex bisindole framework of vinblastine and its analogues. This document provides detailed application notes and experimental protocols for the use of catharanthine in these synthetic endeavors.

Application Notes

Catharanthine sulfate serves as a critical starting material for the synthesis of vinblastine and its derivatives. The most prominent and synthetically useful reaction involving catharanthine is its coupling with vindoline. This transformation mimics the proposed biosynthetic pathway and has been the subject of extensive research to achieve high efficiency and stereoselectivity.

Several methods have been developed for this key coupling reaction, with the iron(III)-promoted approach being one of the most successful and widely adopted.[4][5] This method offers high yields and excellent diastereoselectivity, favoring the formation of the natural C16' stereoisomer.[6] The reaction is believed to proceed via a radical cation mechanism initiated by the oxidation of catharanthine.

While detailed experimental protocols often specify the use of catharanthine free base, it is understood that this compound can be used as the starting material. The acidic conditions often employed in the coupling reaction (e.g., aqueous HCl) would readily protonate the catharanthine, making the counter-ion less critical to the reaction's outcome.

The initial product of the catharanthine-vindoline coupling is typically 3',4'-anhydrovinblastine, which can then be further functionalized to yield vinblastine.[4][6] This two-step process allows for the introduction of various modifications to the vinblastine scaffold, enabling the synthesis of novel analogues with potentially improved therapeutic properties.

Data Presentation

The following table summarizes quantitative data for the Fe(III)-promoted coupling of catharanthine and vindoline to produce anhydrovinblastine (B1203243) and the subsequent conversion to vinblastine and its C20' epimer, leurosidine.

Oxidant/PromoterSolvent SystemTemperature (°C)Product(s)Yield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)Reference
FeCl₃0.1 N aqueous HCl / CF₃CH₂OH23Anhydrovinblastine90-[7]
FeCl₃ then Fe(III)-NaBH₄/air0.1 N aqueous HCl / CF₃CH₂OH23 then 0Vinblastine, Leurosidine43 (Vinblastine), 23 (Leurosidine)2:1[8]
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)aqueous 0.05 N HCl/trifluoroethanol (10:1)25Anhydrovinblastine85-[9]

Experimental Protocols

Protocol 1: Synthesis of 3',4'-Anhydrovinblastine via Fe(III)-Promoted Coupling

This protocol describes the synthesis of the key intermediate, anhydrovinblastine, from catharanthine and vindoline.

Materials:

  • Catharanthine (or this compound)

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (0.1 N aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol.

  • Stir the solution at room temperature (23 °C) under an inert atmosphere (argon or nitrogen).

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully add solid NaBH₄ portion-wise to the reaction mixture to reduce the intermediate iminium ion.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3',4'-anhydrovinblastine.[7]

Protocol 2: One-Pot Synthesis of Vinblastine

This protocol details a one-pot procedure for the direct synthesis of vinblastine from catharanthine and vindoline.

Materials:

  • Catharanthine (or this compound)

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Iron(III) oxalate (B1200264) (Fe₂(C₂O₄)₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (0.1 N aqueous solution)

  • Air

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Follow steps 1-4 of Protocol 1 for the initial coupling reaction.

  • In a separate flask, prepare a solution of Fe₂(C₂O₄)₃ and NaBH₄ in an appropriate solvent.

  • Cool this solution to 0 °C in an ice bath and saturate it with air by bubbling air through the solution for a few minutes.

  • Add the initial reaction mixture containing the in-situ generated anhydrovinblastine to the Fe(III)/NaBH₄/air solution at 0 °C.

  • Stir the resulting mixture at 0 °C, monitoring the reaction progress by TLC or LC-MS until the anhydrovinblastine is consumed.

  • Perform an aqueous workup as described in steps 6-8 of Protocol 1.

  • Purify the crude product by column chromatography on silica gel to separate vinblastine and leurosidine.[4][8]

Mandatory Visualization

vinblastine_synthesis cluster_coupling Fe(III)-Promoted Coupling cluster_oxidation Oxidation catharanthine Catharanthine anhydrovinblastine 3',4'-Anhydrovinblastine catharanthine->anhydrovinblastine FeCl₃, Vindoline vindoline Vindoline vinblastine Vinblastine anhydrovinblastine->vinblastine Fe(III)/NaBH₄, Air

Caption: Biomimetic synthesis of vinblastine from catharanthine and vindoline.

experimental_workflow cluster_anhydro Protocol 1: Anhydrovinblastine Synthesis cluster_vinblastine Protocol 2: One-Pot Vinblastine Synthesis start Dissolve Catharanthine and Vindoline in HCl/CF₃CH₂OH add_fecl3 Add FeCl₃ Solution start->add_fecl3 stir Stir at Room Temperature add_fecl3->stir monitor_coupling Monitor Reaction (TLC/LC-MS) stir->monitor_coupling workup_options Proceed to Workup monitor_coupling->workup_options reduce Reduce with NaBH₄ workup_options->reduce Option A oxidize Add to Fe(III)/NaBH₄/Air Solution at 0°C workup_options->oxidize Option B quench Quench with NaHCO₃ reduce->quench extract Extract with CH₂Cl₂ quench->extract purify_anhydro Purify by Chromatography extract->purify_anhydro monitor_oxidation Monitor Reaction (TLC/LC-MS) oxidize->monitor_oxidation quench_vin Quench with NaHCO₃ monitor_oxidation->quench_vin extract_vin Extract with CH₂Cl₂ quench_vin->extract_vin purify_vin Purify by Chromatography extract_vin->purify_vin

Caption: Experimental workflow for catharanthine-vindoline coupling reactions.

References

Application Notes and Protocols for Long-Term Storage of Catharanthine Sulfate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid extracted from Catharanthus roseus, is a critical precursor in the semi-synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine. The sulfate (B86663) salt of catharanthine is often used to improve its solubility and stability. Ensuring the long-term stability of Catharanthine Sulfate powder is paramount for its use in research and pharmaceutical development to guarantee the integrity of experimental results and the quality of synthesized active pharmaceutical ingredients.

These application notes provide comprehensive guidelines for the long-term storage of this compound powder, including recommended storage conditions, stability profiles, and protocols for stability and purity assessment.

Recommended Long-Term Storage Conditions

For optimal long-term stability, high-purity this compound powder should be stored under controlled conditions to minimize degradation.[1] Key factors influencing stability are temperature, light, and moisture.

Table 1: Recommended Long-Term Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes chemical degradation and preserves long-term stability.[1]
4°CAcceptable for shorter-term storage (up to 2 years).[2]
Light Exposure Protect from lightCatharanthine is susceptible to photodegradation.[1] Store in amber vials or light-impermeable containers.
Moisture Store in a desiccatorThe compound is hygroscopic and moisture can accelerate degradation.[1]
Atmosphere Tightly sealed containerPrevents exposure to air and potential oxidation.[1] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Stability Profile of this compound Powder

This compound is susceptible to degradation under certain conditions, which can lead to the formation of impurities and a decrease in potency. The primary degradation pathways include oxidation, photodegradation, and hydrolysis, particularly at extreme pH values.[1]

Table 2: Illustrative Stability Data for this compound Powder under Different Storage Conditions (Hypothetical Data for Demonstration)

Storage ConditionTime (Months)Purity (%)Appearance
-20°C, Dark, Desiccated 0>99.0White to off-white powder
12>98.5No significant change
24>98.0No significant change
4°C, Dark, Desiccated 0>99.0White to off-white powder
12>98.0No significant change
24>97.0Slight yellowish tint may appear
25°C, Ambient Light, Ambient Humidity 0>99.0White to off-white powder
6<95.0Yellowish to brownish powder
12<90.0Significant discoloration

Note: The data in Table 2 is illustrative and intended to demonstrate expected trends based on available literature. Actual stability will depend on the specific purity of the material and the precise storage conditions.

Experimental Protocols

Protocol for Stability Testing of this compound Powder

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound powder over time.

4.1.1 Objective: To evaluate the stability of this compound powder under defined long-term and accelerated storage conditions.

4.1.2 Materials:

4.1.3 Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound powder and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 10 mL volumetric flask to prepare a stock solution.

    • From the stock solution, prepare working solutions of appropriate concentrations (e.g., 100 µg/mL) by diluting with the mobile phase.

  • Storage Conditions:

    • Long-Term: Store aliquots of the powder in tightly sealed, light-protected containers at -20°C and 4°C in a desiccator.

    • Accelerated: Store aliquots of the powder at 40°C/75% RH (Relative Humidity) in a stability chamber.

  • Time Points for Analysis:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • HPLC Method:

    • Column: Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted with formic acid or trifluoroacetic acid). A common starting point is a mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm[1]

  • Data Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Prepare the sample for HPLC analysis as described in step 1.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the purity of this compound by the area normalization method. The appearance of new peaks indicates the formation of degradation products.

Protocol for Stress Testing of this compound Powder

This protocol is designed to identify potential degradation products and pathways under forced conditions.

4.2.1 Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

4.2.2 Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • Neutralize the solutions and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the solution by HPLC.

  • Photolytic Degradation:

    • Expose a thin layer of this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the exposed powder and analyze by HPLC.

  • Thermal Degradation:

    • Heat the this compound powder at 80°C for 48 hours.

    • Allow the powder to cool to room temperature, dissolve it, and analyze by HPLC.

Visualizations

Logical Workflow for Long-Term Storage and Handling

G cluster_0 Receiving and Initial Assessment cluster_1 Storage cluster_2 Usage and Monitoring cluster_3 Decision cluster_4 Outcome Receive Receive Catharanthine Sulfate Powder QC_Check Initial Quality Control (Purity, Appearance) Receive->QC_Check Labeling Properly Label with Date and Batch Number QC_Check->Labeling Storage_Conditions Store at Recommended Conditions (-20°C or 4°C, Dark, Desiccated) Usage Withdrawal for Experimentation Storage_Conditions->Usage Re_test Periodic Re-testing (e.g., annually) Storage_Conditions->Re_test Labeling->Storage_Conditions Equilibration Equilibrate to Room Temperature Before Opening Usage->Equilibration Pass_Fail Meets Purity Specification? Re_test->Pass_Fail Continue_Use Continue to Use Pass_Fail->Continue_Use Yes Discard Discard Material Pass_Fail->Discard No

Caption: Logical workflow for the long-term storage and handling of this compound powder.

Conceptual Degradation Pathway of this compound

G Catharanthine This compound (Stable Powder) Light Light (Photodegradation) Air Air (Oxidation) Moisture Moisture/Extreme pH (Hydrolysis) Degradation_Products Degradation Products (Reduced Purity, Discoloration) Light->Degradation_Products Air->Degradation_Products Moisture->Degradation_Products

Caption: Conceptual diagram illustrating the factors leading to the degradation of this compound.

References

Semi-Synthetic Production of Vinblastine from Catharanthine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the semi-synthetic production of the potent anti-cancer agent vinblastine (B1199706) from its monomeric indole (B1671886) alkaloid precursors, catharanthine (B190766) and vindoline (B23647). The limited natural abundance of vinblastine in the Madagascar periwinkle (Catharanthus roseus) necessitates efficient and scalable synthetic routes to ensure a stable supply for therapeutic use.[1][2] The methodologies outlined below focus on a robust and high-yield, one-pot Fe(III)-promoted oxidative coupling of catharanthine and vindoline.

Principle of the Method

The semi-synthesis of vinblastine primarily involves the coupling of catharanthine and vindoline to form an intermediate, which is subsequently converted to vinblastine.[2] A prominent and efficient approach is the iron(III)-mediated coupling.[2] This biomimetic process proceeds in a single reaction vessel through two key stages.[1]

First, catharanthine and vindoline undergo a diastereoselective coupling reaction promoted by ferric chloride (FeCl₃).[1] This step is believed to generate a catharanthine radical cation, which then fragments and couples with vindoline to form an intermediate iminium ion, establishing the natural C16' stereochemistry.[1][3]

In the second stage, the reaction mixture is added to a solution containing another Fe(III) salt and saturated with air. The subsequent addition of sodium borohydride (B1222165) (NaBH₄) reduces the iminium ion and facilitates a selective oxidation across the C15'–C20' double bond of the coupled intermediate, yielding vinblastine and its naturally occurring isomer, leurosidine.[1][3]

Data Presentation: Comparative Overview of Semi-Synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[2][3][4][5]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[2]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[2][6][7][8]

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine

This protocol is adapted from a highly efficient method and offers direct access to vinblastine in high yields.[1]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Ferric oxalate (B1200264) (Fe₂(C₂O₄)₃) or another soluble Fe(III) salt

  • Sodium borohydride (NaBH₄)

  • 0.1 N Hydrochloric acid (HCl)

  • Trifluoroethanol (CF₃CH₂OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH). The co-solvent is crucial for ensuring the solubility of the reactants.[1]

  • Coupling Reaction: To the stirred solution at room temperature (~23 °C), add a solution of ferric chloride (FeCl₃, ~5 equivalents). Stir the reaction for 1-2 hours. Monitor the formation of the intermediate iminium ion by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Oxidation/Reduction Setup: In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, ~10 equivalents) in an appropriate solvent. Cool the solution to 0 °C in an ice bath and saturate it with air by bubbling air through it for several minutes.[1]

  • Addition and Reaction: Add the reaction mixture from the coupling step to the cooled Fe(III)/air solution. Subsequently, add sodium borohydride (NaBH₄) to initiate both the reduction of the iminium ion and the selective oxidation of the double bond.[1]

  • Work-up: After the reaction is complete (as monitored by TLC/HPLC), quench the reaction by carefully adding saturated aqueous NaHCO₃.[1] Extract the aqueous layer with an organic solvent such as dichloromethane.[2] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

A successful synthesis will yield a crude mixture containing primarily vinblastine and its C20' diastereomer, leurosidine, in an approximate 2:1 ratio.[1]

Protocol 2: Purification of Vinblastine

The crude product from the synthesis contains vinblastine, leurosidine, and residual anhydrovinblastine. Purification is typically achieved using silica (B1680970) gel column chromatography.[1]

Materials:

  • Crude vinblastine product

  • Silica gel for column chromatography

  • Non-polar solvent (e.g., chloroform (B151607) or dichloromethane)

  • Polar solvent (e.g., methanol)

  • TLC plates or HPLC for fraction analysis

Procedure:

  • Column Preparation: Load the crude product onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or dichloromethane).[1]

  • Elution: Elute the column using a gradient of increasing polarity, typically with a chloroform/methanol or dichloromethane/methanol solvent system.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure vinblastine.[1]

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain vinblastine as a white to off-white solid.[1] HPLC analysis of the purified product should show a single major peak corresponding to vinblastine, with purity typically exceeding 98%.[1]

Visualizations

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Reactant Preparation cluster_1 One-Pot Reaction cluster_2 Work-up & Purification Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling (FeCl3, ~23°C, 1-2h) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Solvent 0.1 N HCl / CF3CH2OH Solvent->Coupling OxidationReduction In-Situ Oxidation & Reduction (Fe(III)/Air, NaBH4, 0°C) Coupling->OxidationReduction Quench Quench (NaHCO3) OxidationReduction->Quench Extraction Extraction (CH2Cl2) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification PureVinblastine Pure Vinblastine (>98%) Purification->PureVinblastine

Caption: Experimental workflow for the semi-synthesis of vinblastine.

G Catharanthine Catharanthine RadicalCation Catharanthine Radical Cation Catharanthine->RadicalCation FeCl3 Vindoline Vindoline IminiumIon Iminium Ion Intermediate RadicalCation->IminiumIon + Vindoline Anhydrovinblastine Anhydrovinblastine (byproduct) IminiumIon->Anhydrovinblastine Reduction (NaBH4) Vinblastine Vinblastine IminiumIon->Vinblastine Oxidation (Air) & Reduction (NaBH4) Leurosidine Leurosidine (C20' isomer) IminiumIon->Leurosidine Oxidation (Air) & Reduction (NaBH4)

Caption: Simplified chemical transformation pathway.

References

Troubleshooting & Optimization

troubleshooting Catharanthine Sulfate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues of Catharanthine Sulfate (B86663) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Catharanthine Sulfate?

A1: this compound is soluble in water at ≥4.96 mg/mL.[1] It is also soluble in DMSO (≥50.1 mg/mL) and ethanol (B145695) (≥21.75 mg/mL with gentle warming).[1]

Q2: Why is the pH of the aqueous buffer important for dissolving this compound?

A2: Catharanthine, as an alkaloid, contains basic nitrogen atoms. In its sulfate salt form, it is more polar and thus more soluble in aqueous solutions. The pH of the buffer plays a critical role in maintaining the protonated (salt) form of the molecule, which is more soluble.[2][3] In acidic to neutral pH, the equilibrium favors the protonated, more soluble form. As the pH becomes more alkaline, the molecule may become deprotonated, leading to a decrease in aqueous solubility and potential precipitation.

Q3: I'm seeing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening?

A3: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. When a concentrated stock solution in an organic solvent like DMSO or ethanol is added to an aqueous buffer, the overall solvent environment becomes less hospitable for the compound, causing it to precipitate. To avoid this, it is recommended to add the stock solution to the aqueous buffer slowly while vortexing or stirring. It is also advisable to use the lowest possible concentration of the organic stock solution.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid dissolution.[1] However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound.[2] It is recommended to warm the solution to 37°C for a short period. If the compound precipitates upon cooling, the solution is supersaturated at room temperature.

Q5: How does ionic strength affect the solubility of this compound?

A5: The effect of ionic strength on the solubility of alkaloids can be complex. Generally, increasing the ionic strength of a solution can increase the solubility of sparingly soluble salts by decreasing the activity of the ions. However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility. The specific effect on this compound solubility would need to be determined empirically for your specific buffer system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Dissolution The concentration is above the solubility limit in the chosen buffer.- Increase the volume of the buffer to lower the concentration.- Gently warm the solution (e.g., to 37°C) while stirring.- If using a neutral or slightly alkaline buffer, try a buffer with a lower pH (e.g., pH 4-6).
Precipitation After Dissolution The solution is supersaturated and unstable at room temperature.- Prepare a fresh solution at a lower concentration.- If the experiment allows, maintain the solution at a slightly elevated temperature where it remains dissolved.- Consider preparing a more concentrated stock in an organic solvent and diluting it into the aqueous buffer immediately before use.
Cloudy or Hazy Solution Formation of fine, suspended particles or aggregation.- Filter the solution through a 0.22 µm syringe filter.- Try sonicating the solution for a few minutes to break up aggregates.- Evaluate the buffer composition for any components that may be interacting with the this compound.
Color Change of Solution Degradation of the compound.- Prepare fresh solutions before each experiment.- Protect the solution from light.- Avoid harsh pH conditions and high temperatures.[2]

Quantitative Solubility Data

Solvent Solubility Notes
Water≥ 4.96 mg/mL[1]
DMSO≥ 50.1 mg/mL[1]
Ethanol≥ 21.75 mg/mLWith gentle warming.[1]
Phosphate Buffered Saline (PBS) pH 7.4Solubility is expected to be similar to water, but may be slightly lower. Empirical testing is recommended.
TRIS Buffer pH 7.4Solubility is expected to be similar to water. Empirical testing is recommended.
Citrate Buffer pH 4-6Higher solubility is expected due to the acidic nature of the buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution
  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small amount of the desired aqueous buffer to the tube.

  • Vortex the tube for 30 seconds.

  • Continue adding the buffer in small increments, vortexing after each addition, until the desired final concentration is reached.

  • If the compound does not fully dissolve, you may gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing.

  • Visually inspect the solution for any undissolved particles. If particles are present, the solution is saturated.

  • For cell culture or other sensitive applications, sterilize the solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific aqueous medium.[1]

  • Add an excess amount of this compound to a series of vials containing the desired aqueous buffer (e.g., PBS, TRIS at various pH values). Ensure there is undissolved solid in each vial.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved material settle.

  • Carefully remove an aliquot from the supernatant of each vial.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of this compound in that buffer at the specified temperature.

Diagrams

TroubleshootingWorkflow start Start: Dissolving This compound issue Is the solution clear? start->issue incomplete Issue: Incomplete Dissolution or Precipitation issue->incomplete No success Success: Clear Solution issue->success Yes check_conc Check Concentration: Is it above solubility limit? incomplete->check_conc check_ph Check Buffer pH: Is it neutral or alkaline? incomplete->check_ph lower_conc Action: Lower concentration or increase solvent volume check_conc->lower_conc Yes warm Action: Gently warm (e.g., 37°C) and stir check_conc->warm No lower_conc->issue warm->issue lower_ph Action: Use a more acidic buffer (pH 4-6) check_ph->lower_ph Yes end End check_ph->end No (Consult further) lower_ph->issue success->end

Caption: Troubleshooting workflow for this compound solubility issues.

pHSolubility cluster_pH Effect of pH on Alkaloid Solubility cluster_structure Low pH (Acidic) Low pH (Acidic) Protonated R3N-H⁺ (Salt Form) Higher Solubility Low pH (Acidic)->Protonated Favors High pH (Alkaline) High pH (Alkaline) Deprotonated R3N (Free Base) Lower Solubility High pH (Alkaline)->Deprotonated Favors Protonated->Deprotonated Equilibrium

Caption: Relationship between pH and alkaloid solubility.

References

how to prevent precipitation of Catharanthine Sulfate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Catharanthine Sulfate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the salt form of Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1][2] In cell culture, it is often used to study its own biological activities, which include the disruption of microtubule dynamics and the inhibition of voltage-gated L-type Ca2+ channels, as well as for the in vitro synthesis of related compounds.[1]

Q2: What are the solubility properties of this compound?

This compound is a white powder with poor solubility in water and aqueous solutions at neutral pH. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[3][4] Acidic conditions have been shown to improve the solubility of related alkaloids.[2]

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in cell culture medium can be attributed to several factors:

  • Poor Aqueous Solubility: The primary reason is its inherent low solubility in aqueous solutions like cell culture media, especially at physiological pH (around 7.2-7.4).

  • "Salting Out" Effect: Cell culture media are complex solutions containing various salts (e.g., sodium chloride, potassium chloride, calcium chloride), which can decrease the solubility of other solutes like this compound.

  • pH Shifts: The buffering system of the medium, typically bicarbonate-based, maintains a physiological pH where this compound is less soluble.[5][6][7][8]

  • Interaction with Media Components: Components like phosphate (B84403) and bicarbonate ions can potentially interact with this compound, leading to the formation of insoluble complexes.[7]

  • Improper Dissolution Technique: Incorrect preparation of the stock solution and its subsequent dilution into the culture medium is a common cause of precipitation.[4][9]

Troubleshooting Guide

Issue: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue due to the compound's low aqueous solubility. Follow these troubleshooting steps to prevent precipitation.

Potential Cause Recommended Solution
Improper Stock Solution Preparation Prepare a high-concentration stock solution in 100% sterile DMSO. Ensure the this compound is completely dissolved in DMSO before any dilution.[4][10][11]
Precipitation Upon Dilution When diluting the DMSO stock into your cell culture medium, add the stock solution dropwise to the medium while gently swirling. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.[10][11]
Final DMSO Concentration Too Low While it's important to keep the final DMSO concentration low to avoid cytotoxicity (typically <0.5%), a very low concentration might not be sufficient to keep the compound in solution. If precipitation occurs, you might need to slightly increase the final DMSO concentration, ensuring it remains within the tolerated range for your specific cell line.[11][12]
Interaction with Media Components Consider preparing the final working solution in a serum-free medium first, and then adding it to your complete (serum-containing) medium. Serum proteins can sometimes interact with compounds.[13][14][15] If using a custom medium, be mindful of high concentrations of phosphate and bicarbonate.[5][6][7][8]
Temperature Effects Prepare and warm all solutions (DMSO stock, cell culture medium) to 37°C before mixing. Adding a cold stock solution to warm medium can sometimes induce precipitation.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol provides a step-by-step guide to preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, micropipette and tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. In a sterile microcentrifuge tube, weigh out the required amount of this compound powder. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex or pipette up and down until the powder is completely dissolved. Visually inspect the solution to ensure there are no solid particles. This is your stock solution .

  • Prepare an Intermediate Dilution (Optional but Recommended): a. To avoid adding a large volume of DMSO directly to your final culture, you can make an intermediate dilution in your cell culture medium. b. For example, dilute your 10 mM stock solution 1:10 in pre-warmed, sterile cell culture medium to get a 1 mM intermediate solution. Add the DMSO stock dropwise to the medium while gently swirling.

  • Prepare the Final Working Solution: a. Add the required volume of the intermediate solution (or the stock solution if not making an intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration. b. Again, add the solution dropwise while gently swirling the medium. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Example Dilution Calculation:

  • Desired Final Concentration: 10 µM

  • Stock Solution Concentration: 10 mM (10,000 µM)

  • Final Volume of Working Solution: 10 mL

Using the formula C1V1 = C2V2: (10,000 µM)(V1) = (10 µM)(10 mL) V1 = (10 µM * 10 mL) / 10,000 µM V1 = 0.01 mL = 10 µL

Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

Signaling Pathway Diagrams

This compound is known to interact with at least two key cellular components: tubulin, a key protein in microtubule formation, and voltage-gated L-type calcium channels.

cluster_0 Microtubule Dynamics tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization mitotic_arrest Mitotic Arrest tubulin_dimer->mitotic_arrest Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization catharanthine This compound catharanthine->tubulin_dimer Binds to

Caption: this compound's effect on microtubule polymerization.

cluster_1 Voltage-Gated Calcium Channel Signaling membrane_potential Membrane Depolarization ca_channel L-type Voltage-Gated Ca2+ Channel membrane_potential->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx cellular_response Cellular Response (e.g., Contraction) ca_influx->cellular_response catharanthine This compound catharanthine->ca_channel Inhibits

Caption: Inhibition of voltage-gated Ca2+ channels by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Catharanthine (B190766) from its impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of Catharanthine.

Issue 1: Poor Peak Resolution or Co-elution of Catharanthine with Impurities

Question: I am observing poor separation between Catharanthine and other alkaloids like vindoline (B23647), vinblastine (B1199706), and vincristine. What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution in the analysis of Catharanthus alkaloids is a common challenge due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase, and flow rate.[1]

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation.[1]

    • Adjust Organic Modifier Concentration: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A subtle change can significantly impact selectivity.

    • Modify pH: The pH of the mobile phase affects the ionization state of the alkaloids, which influences their retention on a reversed-phase column. A pH range of 3.5 to 4.7 has been shown to provide good separation. For instance, adjusting the pH can help in separating non-polar alkaloids.

    • Incorporate Additives: The addition of ion-pairing agents like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can help mask residual silanol (B1196071) groups on the stationary phase, which can reduce peak tailing and improve peak shape.[1]

  • Stationary Phase Selection:

    • A C18 column is the most commonly used stationary phase for the separation of these alkaloids. However, the specific properties of the C18 column (e.g., end-capping, particle size) can influence the separation. If you are still facing resolution issues, consider trying a different brand or type of C18 column.

  • Flow Rate Adjustment:

    • Optimizing the flow rate can also enhance resolution. A lower flow rate generally provides better separation but increases the analysis time. A typical flow rate for this separation is around 1.0 to 1.2 mL/min.[1][2]

Logical Workflow for Troubleshooting Poor Peak Resolution:

PoorResolution Start Poor Peak Resolution MobilePhase Optimize Mobile Phase Start->MobilePhase StationaryPhase Evaluate Stationary Phase MobilePhase->StationaryPhase If no improvement Resolved Resolution Improved MobilePhase->Resolved Success FlowRate Adjust Flow Rate StationaryPhase->FlowRate If no improvement StationaryPhase->Resolved Success FlowRate->Resolved Success

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Significant Peak Tailing for Catharanthine

Question: My chromatogram shows significant peak tailing for Catharanthine. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analytes and the stationary phase.[1]

Troubleshooting Steps:

  • Address Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.[1]

    • Use a Mobile Phase Additive: Incorporating an amine modifier like triethylamine (TEA) in the mobile phase can mask the silanol groups and improve peak shape.[1]

    • Employ an End-Capped Column: Modern, well-end-capped columns significantly reduce the number of accessible silanol groups, minimizing peak tailing.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample or reducing the injection volume.[1]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent band broadening.[1]

Decision Tree for Addressing Peak Tailing:

PeakTailing Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceSample Reduce sample concentration or injection volume CheckOverload->ReduceSample Yes CheckSilanol Are silanol interactions suspected? CheckOverload->CheckSilanol No Resolved Peak Shape Improved ReduceSample->Resolved AddModifier Add TEA to mobile phase CheckSilanol->AddModifier Yes CheckTubing Minimize extra-column volume CheckSilanol->CheckTubing No UseEndCapped Use a highly end-capped column AddModifier->UseEndCapped If tailing persists UseEndCapped->Resolved CheckTubing->Resolved

Caption: Troubleshooting guide for peak tailing.

Issue 3: Irreproducible Retention Times

Question: I am experiencing fluctuations in the retention times of my Catharanthine peaks between injections. What are the likely causes?

Answer: Inconsistent retention times are often due to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[1]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.[1]

  • Verify Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Always degas your mobile phase before use.[1]

    • Compositional Accuracy: If you are manually mixing your mobile phase, ensure the proportions are accurate for each batch. For online mixing, check that the solvent proportioning valve is functioning correctly.[1]

  • Control Temperature: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[1]

  • Check Pump Performance: Inspect for leaks in the pump and ensure the seals are in good condition. A malfunctioning pump can lead to an inconsistent flow rate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found with Catharanthine? A1: The most common impurities are other terpenoid indole (B1671886) alkaloids from the Catharanthus roseus plant, such as vindoline, vinblastine, and vincristine.[2][3] These compounds are often structurally related, making chromatographic separation challenging.

Q2: What type of HPLC column is best for Catharanthine separation? A2: A reversed-phase C18 column is the most frequently used and recommended stationary phase for the separation of Catharanthine and related alkaloids.[1] Using a column with high-purity silica (B1680970) and effective end-capping is beneficial for achieving symmetrical peaks.

Q3: What is a typical mobile phase for Catharanthine analysis? A3: A common mobile phase is a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. For example, a mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethylamine (15:45:40 v/v/v) has been used successfully.[1] Another example is acetonitrile and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79 v/v) at a pH of 3.5.[2]

Q4: What detection wavelength is typically used for Catharanthine? A4: Catharanthine and related alkaloids can be detected using a UV detector at wavelengths ranging from 220 nm to 310 nm.[4][5][6] A wavelength of 254 nm or 297 nm is also commonly employed.[2]

Q5: How can I prepare a sample of Catharanthus roseus leaves for HPLC analysis? A5: A general procedure involves extracting dried and powdered leaf material with an acidic aqueous solution (e.g., 0.1 M HCl) or an organic solvent like methanol.[3][5] The extract is then typically filtered before injection into the HPLC system.

Data Presentation

Table 1: Example HPLC Methods for Catharanthine and Related Alkaloids

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)Chromolith Performance RP-18e (100 mm x 4.6 mm)[2]Poroshell 120 EC-C18 (250 mm x 4.6 mm, 4 µm)[5]
Mobile Phase Isocratic: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40 v/v/v)Isocratic: Acetonitrile:0.1M Phosphate Buffer with 0.5% Glacial Acetic Acid (21:79 v/v), pH 3.5[2]Gradient: Water (A) and Methanol (B)[5]
Flow Rate 1.0 mL/min1.2 mL/min[2]1.0 mL/min[5]
Column Temp. 35°CNot specified30°C[5]
Detection UV at 297 nmUV at 254 nm[2]UV at 280 nm (Catharanthine) & 310 nm (Vindoline)[5]
Injection Vol. 10 µLNot specified10 µL[5]

Experimental Protocols

Protocol: Isocratic HPLC Method for the Simultaneous Determination of Catharanthine, Vindoline, Vincristine, and Vinblastine

This protocol is based on a validated method for the separation of major Catharanthus alkaloids.

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Triethylamine (TEA)

  • Ultrapure water

  • Catharanthine, vindoline, vincristine, and vinblastine reference standards

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

3. Mobile Phase Preparation:

  • Prepare a 25 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water.

  • Add 0.1% (v/v) of triethylamine to the buffer.

  • Prepare the mobile phase by mixing methanol, acetonitrile, and the prepared buffer in a ratio of 15:45:40 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each alkaloid standard (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: Extract the alkaloids from the plant material using an appropriate method. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% TEA (15:45:40)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 297 nm

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify Catharanthine and other alkaloids in the samples by comparing their retention times and peak areas to those of the standards.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate SamplePrep Prepare Standards & Samples Inject Inject Samples SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Identify & Quantify Peaks Detect->Quantify

Caption: General experimental workflow from preparation to analysis.

References

Technical Support Center: Purification of Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Catharanthine Sulfate (B86663).

Troubleshooting Guides

This section addresses common problems encountered during the purification of Catharanthine Sulfate, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of this compound Crystals

  • Question: My crystallization process is resulting in a very low yield of this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low yield during crystallization can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound may remain in the mother liquor.[1]

      • Solution: Before discarding the mother liquor, test for the presence of dissolved product by evaporating a small sample. If a residue remains, you can recover more product by carefully evaporating some of the solvent from the mother liquor and allowing it to cool again for further crystallization.[1]

    • Inappropriate Solvent System: The choice of solvent and anti-solvent is critical for achieving a good yield.

      • Solution: Experiment with different solvent systems. A common method for this compound is to dissolve it in a solvent where it is soluble (like methanol (B129727) or ethanol) and then slowly add an anti-solvent in which it is less soluble to induce precipitation.[1] The ratio of solvent to anti-solvent should be optimized.

    • Premature Crystallization: Rapid cooling can lead to the trapping of impurities and a reduced yield of pure crystals.[1]

      • Solution: Ensure the cooling process is slow and gradual. Using an insulated container can help slow down the cooling rate.[1]

    • Suboptimal Extraction: The initial extraction from the plant material might be inefficient.

      • Solution: Optimize the extraction method. Acidic aqueous extraction (e.g., with 0.1 M HCl) is effective for protonating and solubilizing alkaloids from Catharanthus roseus leaves.[1][2][3] Factors like solvent composition, pH, and temperature should be optimized.[4]

Issue 2: Discolored (Yellowish/Brownish) this compound

  • Question: My purified this compound has a yellowish or brownish tint. What is causing this and how can I remove the color?

  • Answer: Discoloration in the final product typically indicates the presence of impurities.

    • Residual Plant Pigments: Pigments from Catharanthus roseus may not have been completely removed during initial extraction.

      • Solution: Incorporate a decolorization step in your protocol. Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.[1]

    • Degradation Products: Catharanthine is susceptible to degradation from exposure to light, air (oxidation), or extreme pH levels.[1]

      • Solution: Protect the compound from light by using amber-colored glassware or wrapping glassware in aluminum foil.[1] If oxidation is a concern, work under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid prolonged exposure to harsh acidic or basic conditions.[1]

    • Final Recrystallization: A final recrystallization step is often effective in removing colored impurities.

      • Solution: Perform one or more recrystallizations from a suitable solvent system until a pure, white crystalline product is obtained.[1]

Issue 3: Oiling Out Instead of Crystallization

  • Question: Instead of forming crystals, my this compound is separating as an oil. What should I do?

  • Answer: "Oiling out" can occur for several reasons during crystallization.

    • Lack of Nucleation Sites: Crystal growth requires nucleation sites.

      • Solution: Try "seeding" the solution by adding a tiny crystal of pure this compound.

    • Inappropriate Solvent: The solvent system may not be optimal for crystallization.

      • Solution: Experiment with different solvent and anti-solvent combinations and ratios.[1]

Issue 4: Co-elution of Impurities in Preparative HPLC

  • Question: I am using preparative HPLC for purification, but some impurities are co-eluting with my Catharanthine peak. How can I improve the separation?

  • Answer: Co-elution is a common challenge in HPLC. Here are several strategies to enhance resolution:

    • Optimize the Mobile Phase: The mobile phase composition is a critical factor.

      • Solution: Adjust the pH of the mobile phase; this can significantly alter the retention times of ionizable compounds like alkaloids.[1] If using a binary solvent system (e.g., acetonitrile (B52724) and water), try a different organic modifier like methanol.[1] Switching from an isocratic to a gradient elution can also help separate compounds with different polarities.[1]

    • Change the Stationary Phase: The choice of the HPLC column plays a crucial role.

      • Solution: If you are using a standard C18 column, consider a column with a different stationary phase chemistry, such as phenyl-hexyl or a polar-embedded column, which can offer different selectivities.[1]

    • Adjust the Column Temperature: Temperature can affect selectivity.

      • Solution: Experiment with different column temperatures to see if it improves the resolution between closely eluting peaks.[1]

Frequently Asked Questions (FAQs)

Extraction and Initial Purification

  • What is a reliable method for extracting Catharanthine from Catharanthus roseus leaves?

    • A common and effective method is acidic aqueous extraction. The dried and powdered leaves are extracted with a dilute acid solution (e.g., 0.1 M HCl or dilute sulfuric acid).[1][2][3] The acidic conditions protonate the alkaloids, making them more soluble in the aqueous phase and facilitating their separation from non-basic plant components.[1]

  • What are some common impurities I should expect in a crude Catharanthine extract?

    • Crude extracts of Catharanthine from natural sources can contain other co-extracted alkaloids such as vindoline (B23647), ajmalicine, and serpentine.[5] Residual extraction solvents and plant-derived contaminants like pigments and lipids may also be present.[5]

Purification Techniques

  • What is Centrifugal Partition Chromatography (CPC) and is it suitable for Catharanthine purification?

    • CPC is a liquid-liquid chromatography technique that does not use a solid stationary phase. It utilizes two immiscible liquid phases, with one held stationary by a centrifugal field.[1] This method is well-suited for purifying natural products like alkaloids because it avoids irreversible adsorption to a solid support, leading to high recovery rates.[1] CPC has been successfully used for the isolation of indole (B1671886) alkaloids from Catharanthus roseus.[1]

Salt Formation and Final Product

  • How do I convert Catharanthine free base to this compound?

    • To form the sulfate salt, the purified Catharanthine free base is typically dissolved in a suitable organic solvent (e.g., ethanol (B145695) or methanol). A stoichiometric amount of sulfuric acid, also dissolved in the same solvent, is then added dropwise with stirring. The this compound will precipitate out of the solution. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Careful monitoring of the pH is important during the acid addition.[1]

  • What is the recommended way to store high-purity this compound?

    • High-purity this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at a low temperature, such as -20°C.[1]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Catharanthine Analysis

ParameterMethod 1: Analytical HPLCMethod 2: Preparative HPLC (Example)
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid, pH 3.5)[6][7]A combination of acetonitrile or methanol with a buffered aqueous phase; pH should be carefully controlled.[1]
Elution Isocratic or GradientGradient elution is often used for better separation.[1]
Flow Rate ~1.0-1.2 mL/min[6][7][8]Higher flow rates can be used, but an optimal rate needs to be determined to balance speed and resolution.[1]
Detection UV at ~254 nm or 280 nm[5][6][7][8]UV at a wavelength where Catharanthine has strong absorbance (e.g., 280 nm) for accurate fraction collection.[1][5]

Table 2: Purity and Impurity Profile of this compound

ParameterSynthetic this compoundNatural this compound
Typical Purity ≥ 98%≥ 98%
Source Chemical SynthesisExtraction from Catharanthus roseus
Potential Impurities - Unreacted starting materials- Reagents and catalysts (e.g., heavy metals)- By-products of side reactions- Stereoisomers- Other co-extracted alkaloids (e.g., Vindoline, Ajmalicine, Serpentine)- Residual extraction solvents (e.g., Methanol, Ethanol, Chloroform)- Plant-derived contaminants (e.g., pigments, lipids)
Batch-to-Batch Consistency Generally high with a well-defined and consistent impurity profile.Can be more variable due to factors like plant genetics, growing conditions, and extraction efficiency.

(Source:[5])

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Stir and gently heat the mixture to ensure complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes with stirring.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in a refrigerator or an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To quantify the purity of this compound and detect the presence of related alkaloid impurities.[5]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Reagents: HPLC-grade acetonitrile, methanol, an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate), and an acid modifier (e.g., formic acid or trifluoroacetic acid).[5] A this compound reference standard is also required.

  • Procedure:

    • Prepare a standard solution of the this compound reference standard of known concentration.

    • Prepare the sample solution by accurately weighing and dissolving the purified this compound in a suitable solvent.

    • Set up the HPLC system with the appropriate mobile phase, flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C), and detection wavelength (e.g., 280 nm).[5]

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of Catharanthine with a calibration curve generated from the reference standards.[5] Impurities can be identified by comparing their retention times with known standards of other Catharanthus alkaloids.[5]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Formation plant_material Powdered C. roseus Leaves acidic_extraction Acidic Aqueous Extraction (e.g., 0.1 M HCl) plant_material->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 crude_extract Crude Alkaloid Extract filtration1->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purified_base Purified Catharanthine (Free Base) solvent_evaporation->purified_base salt_formation Salt Formation (add H2SO4) purified_base->salt_formation crystallization Recrystallization salt_formation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product High-Purity This compound filtration_drying->final_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Crystal Yield cause1 Excess Solvent? start->cause1 cause2 Rapid Cooling? start->cause2 cause3 Wrong Solvent System? start->cause3 solution1 Evaporate some solvent from mother liquor cause1->solution1 Yes solution2 Slow, gradual cooling (use insulated container) cause2->solution2 Yes solution3 Optimize solvent/ anti-solvent ratio cause3->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

References

Technical Support Center: Improving Vinblastine Synthesis from Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of vinblastine (B1199706). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of catharanthine (B190766) and vindoline (B23647) to yield the potent anticancer agent, vinblastine. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling catharanthine and vindoline to synthesize vinblastine?

A1: The most common and effective methods for the semi-synthesis of vinblastine involve the oxidative coupling of catharanthine and vindoline. The predominant techniques include:

  • Fe(III)-Promoted Coupling: This is a widely used biomimetic method that employs a ferric salt, such as ferric chloride (FeCl₃), to initiate the coupling reaction.[1][2][3] This method is known for its high diastereoselectivity, favoring the formation of the natural C16' stereochemistry.[2][3][4]

  • Triarylaminium Radical Cation (BAHA) Promoted Coupling: This method utilizes tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant to promote the coupling. It offers excellent yields of the anhydrovinblastine (B1203243) intermediate with high diastereoselectivity at room temperature.[3][4]

  • Polonovski-type Reaction: Historically significant, this method involves the reaction of catharanthine N-oxide. However, it can suffer from poor diastereoselectivity, which is highly dependent on temperature.[3][5][6]

Q2: What is the role of trifluoroethanol (TFE) as a co-solvent in the Fe(III)-promoted coupling reaction?

A2: Trifluoroethanol (CF₃CH₂OH) is a crucial co-solvent in the Fe(III)-promoted coupling reaction because it significantly improves the solubility of the reactants, catharanthine and vindoline, in the aqueous acidic medium.[1][2][6] This enhanced solubility leads to a more efficient reaction and a superb conversion rate to the desired coupled intermediate.[2][5][6]

Q3: What are the main products and byproducts of the one-pot vinblastine synthesis?

A3: The one-pot synthesis typically yields a mixture of bisindole alkaloids. The primary product is vinblastine . The main byproducts include leurosidine (B1205338) , which is the C20' isomer of vinblastine, and anhydrovinblastine , the precursor to both vinblastine and leurosidine.[1][2] The typical ratio of vinblastine to leurosidine is approximately 2:1.[1][5]

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] HPLC is particularly useful for quantifying the consumption of reactants and the formation of products and byproducts. A common method involves using a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) and UV detection at 220 nm and 254 nm.[1]

Q5: What is the mechanism of the Fe(III)-promoted coupling?

A5: The reaction is initiated by the Fe(III)-promoted generation of a catharanthine radical cation. This is followed by an oxidative fragmentation and a highly diastereoselective coupling with vindoline to form an intermediate iminium ion with the natural C16' stereochemistry.[1][2][5] Subsequent in-situ oxidation and reduction steps convert this intermediate to vinblastine.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of vinblastine from catharanthine and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Coupled Product (Anhydrovinblastine) 1. Poor solubility of reactants. 2. Insufficient oxidant. 3. Incorrect reaction temperature. 4. Degradation of starting materials.1. Ensure the use of a trifluoroethanol (TFE) co-solvent with aqueous HCl to fully dissolve catharanthine and vindoline.[2][5] 2. Use at least 5 equivalents of FeCl₃ for the coupling step.[1][2] For the BAHA method, use 1.1 equivalents.[4] 3. Maintain the reaction at room temperature (~23 °C) for the Fe(III)-promoted coupling.[1][2] For Polonovski-type reactions, lower temperatures (-78 °C) are crucial for diastereoselectivity.[5][6] 4. Use high-purity starting materials and degassed solvents.
Poor Diastereoselectivity (High ratio of unnatural C16' isomer) 1. Using the Polonovski-type reaction at elevated temperatures. 2. Suboptimal reaction conditions for other methods.1. If using the Polonovski-type reaction, conduct it at low temperatures (-78 °C) to favor the natural stereoisomer.[5][6] 2. The Fe(III)-promoted and BAHA-promoted coupling methods inherently provide high diastereoselectivity for the natural C16' stereochemistry at room temperature.[2][4]
Low Conversion of Anhydrovinblastine to Vinblastine 1. Inefficient oxidation of the C15'-C20' double bond. 2. Insufficient reducing agent. 3. Decomposition of the intermediate iminium ion.1. Ensure the second Fe(III) solution (e.g., ferric oxalate) is saturated with air by bubbling air through it before adding the reaction mixture.[1][2] 2. Use a sufficient excess of sodium borohydride (B1222165) (NaBH₄), typically around 20 equivalents, and add it portion-wise to control the reaction.[1] 3. Add the initial reaction mixture to the cold (0 °C) Fe(III)/air solution to maintain the stability of the iminium ion.[1][2]
Difficult Purification of Vinblastine 1. Presence of closely related isomers (leurosidine). 2. Residual starting materials or byproducts.1. Utilize silica (B1680970) gel column chromatography with a gradient elution system, such as chloroform/methanol or dichloromethane/methanol, to separate vinblastine from leurosidine.[1] 2. Carefully monitor fractions using TLC or HPLC to isolate the pure vinblastine.[1] Recrystallization can also be employed for further purification.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various optimized protocols for the synthesis of vinblastine.

Table 1: Comparison of Coupling Methods for Anhydrovinblastine Synthesis

Method Oxidant Equivalents of Oxidant Solvent System Temperature Yield of Anhydrovinblastine Reference
Fe(III)-PromotedFeCl₃50.1 N HCl / CF₃CH₂OH23 °CUp to 90%[2][6]
BAHA-PromotedBAHA1.10.05 N HCl / CF₃CH₂OH25 °C85%[3][4]
Polonovski-type(Not specified)(Not specified)(Not specified)-78 °CDiastereomeric ratio ≥ 5:1[5][6]
Polonovski-type(Not specified)(Not specified)(Not specified)0 °CDiastereomeric ratio 1:1[5][6]

Table 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

Step Reagent Equivalents Conditions Product(s) & Yield(s) Reference
Coupling FeCl₃50.1 N HCl / CF₃CH₂OH, 23 °CIminium Ion Intermediate[2][5]
Oxidation/Reduction Ferric Oxalate (B1200264) NaBH₄10 20Air-saturated solution, 0 °CVinblastine (40-43%) Leurosidine (20-23%) Anhydrovinblastine (10%)[2][5]
Overall Combined yield of C20' alcohols: ~62-66%[5][9]

Detailed Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine

This protocol is adapted from highly efficient methods for the semi-synthesis of vinblastine.[1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Ferric oxalate (Fe₂(C₂O₄)₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Trifluoroethanol (CF₃CH₂OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[1]

  • Coupling Reaction: To the stirred solution at room temperature (~23 °C), add a solution of ferric chloride (FeCl₃, ~5 equivalents). Stir the reaction for 1-2 hours. Monitor the formation of the iminium ion intermediate by TLC or HPLC.[1]

  • Oxidation/Reduction Setup: In a separate flask, prepare a solution of a soluble Fe(III) salt such as ferric oxalate (~10 equivalents) in an appropriate solvent. Cool the solution to 0 °C in an ice bath and saturate it with air by bubbling air through it for several minutes.[1]

  • In-Situ Functionalization: Add the entire reaction mixture from step 2 to the cold, air-saturated Fe(III) solution from step 3.[1][2]

  • Final Conversion: Slowly add solid sodium borohydride (NaBH₄, ~20 equivalents) portion-wise to the stirred mixture at 0 °C.[1]

  • Work-up: After the reaction is complete (as monitored by TLC/HPLC), quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of chloroform/methanol or dichloromethane/methanol to separate vinblastine from leurosidine and other byproducts.[1] Combine the pure fractions and evaporate the solvent to obtain vinblastine as a white to off-white solid.

  • Analysis: Confirm the purity of the final product using HPLC. Purity should typically exceed 98%.[1]

Protocol 2: BAHA-Promoted Synthesis of Anhydrovinblastine

This protocol provides a high-yield synthesis of the key intermediate, anhydrovinblastine.[3][4]

Materials:

  • Catharanthine

  • Vindoline

  • Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

  • Hydrochloric acid (HCl), 0.05 N aqueous solution

  • Trifluoroethanol (CF₃CH₂OH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of 0.05 N aqueous HCl and trifluoroethanol.

  • Coupling Reaction: To the stirred solution at room temperature (25 °C), add BAHA (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC or HPLC until the starting materials are consumed.

  • Reductive Work-up: Upon completion, add NaBH₄ to the reaction mixture to reduce the intermediate iminium ion to anhydrovinblastine.

  • Purification: Purify the crude product using standard chromatographic techniques to obtain pure anhydrovinblastine.

Visualizations

Vinblastine_Synthesis_Workflow Start Catharanthine + Vindoline Coupling Fe(III)-Promoted Coupling (FeCl₃, aq. HCl/CF₃CH₂OH) Start->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium Diastereoselective Coupling Oxidation_Reduction In-Situ Oxidation & Reduction (Fe(III)/Air, NaBH₄) Iminium->Oxidation_Reduction Products Crude Product: Vinblastine Leurosidine Anhydrovinblastine Oxidation_Reduction->Products Purification Silica Gel Chromatography Products->Purification Final_Product Pure Vinblastine Purification->Final_Product

Caption: Workflow for the one-pot synthesis of vinblastine.

Logical_Troubleshooting Problem Low Vinblastine Yield Check_Coupling Check Coupling Step Efficiency Problem->Check_Coupling Check_Oxidation Check Oxidation/Reduction Step Problem->Check_Oxidation Solubility Poor Reactant Solubility? Check_Coupling->Solubility Oxidant Insufficient Oxidant? Check_Coupling->Oxidant Air_Saturation Incomplete Air Saturation? Check_Oxidation->Air_Saturation Reducer Insufficient NaBH₄? Check_Oxidation->Reducer Solution_TFE Solution: Add TFE Co-solvent Solubility->Solution_TFE Solution_Oxidant Solution: Use 5 eq. FeCl₃ Oxidant->Solution_Oxidant Solution_Air Solution: Bubble air through Fe(III) solution Air_Saturation->Solution_Air Solution_Reducer Solution: Use 20 eq. NaBH₄ Reducer->Solution_Reducer

Caption: Troubleshooting logic for low vinblastine yield.

References

degradation pathways of Catharanthine Sulfate and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Catharanthine (B190766) Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of catharanthine sulfate and to offer strategies for its prevention. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Catharanthine is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Catharanthus roseus. It is a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] Catharanthine is often handled as its sulfate salt to improve solubility and stability.[2][3] Ensuring the stability of this compound is paramount because degradation can lead to a loss of potency, the formation of unknown impurities, and a lower yield of the final desired dimeric alkaloids, compromising research and drug development outcomes.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of catharanthine and related vinca (B1221190) alkaloids, the primary factors leading to degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a significant degradation pathway. This process can be accelerated by light and the presence of certain metal ions.[4][5]

  • Extreme pH: this compound is most stable in a slightly acidic environment (pH 4.5-5.5).[4] Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis.[2][4]

  • Light Exposure: Photodegradation can occur upon exposure to light, especially UV light, which can induce oxidative reactions.[4]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[4]

Q3: How should I properly store this compound to ensure long-term stability?

For long-term stability, this compound should be stored in a tightly sealed, airtight container to protect it from air and moisture. It is crucial to protect the compound from light by using amber-colored vials or by storing it in the dark.[4] The recommended storage temperature is refrigerated (2-8°C) or frozen (at or below -20°C).[4] For maximum protection, especially for a primary reference standard, storage in a desiccator at low temperature is ideal.

Q4: Can I use antioxidants to prevent the degradation of this compound in my formulation?

Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation, which is a primary degradation pathway for vinca alkaloids.[4] Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). However, the choice and concentration of an antioxidant must be carefully optimized for your specific formulation to ensure compatibility and efficacy without interfering with downstream applications.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Discoloration of Solid Compound
  • Problem: My white or off-white this compound powder has turned yellowish or brownish over time.

  • Probable Cause: This is a common sign of oxidative degradation. Even small amounts of exposure to air and/or light can initiate oxidation, leading to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the discolored material by HPLC to determine its purity. Compare the chromatogram to a reference standard or a previously analyzed batch. Look for the appearance of new peaks or a decrease in the area of the main catharanthine peak.

    • Evaluate Usability: If the purity has dropped significantly, the material may not be suitable for sensitive quantitative experiments or for synthesis where high purity is required. For less sensitive applications, it might still be usable, but the presence of degradants should be noted.

    • Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible, and protected from light at the recommended low temperature.

Issue 2: Appearance of New Peaks in HPLC Analysis
  • Problem: I've analyzed my this compound sample via HPLC and see unexpected peaks that were not there previously.

  • Probable Causes:

    • Degradation in Solution: this compound can degrade in solution, especially if the solution is not freshly prepared, is stored at room temperature, or if the solvent pH is not optimal. Solutions left on an autosampler for extended periods are particularly susceptible.

    • Oxidation: If the sample was not handled under conditions that minimize oxygen exposure, oxidative degradants may have formed. The primary oxidative pathway involves the formation of a radical cation, which can lead to fragmentation of the molecule.[5]

    • Hydrolysis: If the sample is dissolved in a neutral, basic, or strongly acidic aqueous buffer, hydrolysis may have occurred.

  • Troubleshooting Steps:

    • Prepare Fresh Samples: Always prepare solutions fresh before analysis. If samples must be stored, keep them at 2-8°C in sealed, light-protected vials and for the shortest time possible.

    • Check Solvent/Mobile Phase pH: Ensure the pH of your sample solvent and HPLC mobile phase is in the stable range for vinca alkaloids (typically slightly acidic, pH 4.5-5.5).[4]

    • Perform a Forced Degradation Study: To tentatively identify the source of the new peaks, you can perform a forced degradation study (see Experimental Protocols section). Spiking your sample with small amounts of the stressed samples can help confirm if the new peaks match those generated under specific stress conditions (e.g., acid, base, peroxide).

Issue 3: Precipitation in a Liquid Formulation
  • Problem: My this compound formulation, which was initially a clear solution, has developed a precipitate.

  • Probable Causes:

    • pH Shift: A change in the pH of the solution can decrease the solubility of this compound, causing it to precipitate. Indole alkaloids are generally more soluble in acidic conditions where they are protonated.[2]

    • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation over time.[4]

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Troubleshooting Steps:

    • Measure pH: Check the pH of the formulation. If it has shifted out of the optimal acidic range, this is the likely cause. Ensure your formulation is adequately buffered.

    • Analyze the Precipitate: If possible, isolate the precipitate by centrifugation, wash it, and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.

    • Review Formulation Components: Re-evaluate the solubility of this compound in your chosen solvent system and at the concentration used. Ensure all containers are sealed tightly during storage.

Data Presentation

The stability of this compound can be systematically evaluated through forced degradation studies. The results should be summarized in a clear format to compare the impact of different stress conditions.

Table 1: Hypothetical Stability Data for this compound Under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature% this compound Remaining% Total DegradationMajor Degradation Products (RRT)Observations
0.1 M HCl2460°C92.5%7.5%DP1 (0.85), DP2 (1.15)Slight degradation
0.1 M NaOH2460°C75.8%24.2%DP3 (0.70), DP4 (0.92)Significant degradation
3% H₂O₂24Room Temp68.3%31.7%DP5 (1.30), DP6 (1.45)Major oxidative degradation
Heat (Solid)4880°C98.1%1.9%-Stable as a solid
Heat (Solution)4860°C89.4%10.6%DP1 (0.85)Moderate thermal degradation
Photolytic (UV 254nm)24Room Temp85.2%14.8%DP5 (1.30), DP7 (1.60)Significant photodegradation

Note: This table contains placeholder data for illustrative purposes. RRT = Relative Retention Time compared to the catharanthine peak.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the main compound from its various degradation products. A common starting point is a mixture of an acidic aqueous buffer and an organic solvent.

    • Solvent A: 0.1% Formic Acid in Water or a phosphate (B84403) buffer (pH 3.5).[6]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 280 nm.[6] A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to prove that the peaks of the degradation products do not co-elute with the catharanthine peak.

Protocol 2: Forced Degradation Study

This protocol is based on general procedures for related vinca alkaloids and is designed to identify potential degradation pathways.[4]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: After the specified time, dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the key degradation pathway and experimental workflows.

Cath Catharanthine Radical Catharanthine Radical Cation Cath->Radical - e⁻ (Oxidation) [Air, Light, H₂O₂] Frag Fragmented Intermediates Radical->Frag C16-C21 Bond Cleavage Oxidized Further Oxidized Products Frag->Oxidized Further Reactions

Caption: Oxidative degradation pathway of Catharanthine.

cluster_stress start Prepare Catharanthine Sulfate Stock Solution stress Apply Stress Condition start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxide Oxidation (3% H₂O₂, RT) stress->oxide thermal Thermal (60°C, Solution) stress->thermal photo Photolytic (UV Light, RT) stress->photo neutralize Neutralize / Dilute Sample acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze end Identify Degradants & Calculate % Degradation analyze->end

Caption: Workflow for a forced degradation study.

cluster_causes Potential Causes cluster_actions Preventive Actions issue Symptom Observed (e.g., New HPLC Peak, Discoloration) cause1 Oxidation (Air/Light Exposure) issue->cause1 cause2 Hydrolysis (Incorrect pH) issue->cause2 cause3 Thermal Stress (High Temperature) issue->cause3 action1 Store under Inert Gas Protect from Light cause1->action1 action2 Use Acidic Buffer (pH 4.5-5.5) cause2->action2 action3 Store at Low Temp (2-8°C or -20°C) cause3->action3

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Overcoming Low Yield in Catharanthine Extraction from C. roseus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catharanthus roseus. This resource is designed to help you troubleshoot and overcome the common challenge of low yields during the extraction of Catharanthine (B190766), a critical precursor for the synthesis of anticancer drugs vinblastine (B1199706) and vincristine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low Catharanthine yields from Catharanthus roseus?

A1: Low yields of Catharanthine are a significant challenge due to several factors:

  • Low Natural Abundance: Catharanthine is naturally present in very small quantities in the plant, often cited as low as 0.0005% of the dry leaf weight.[1]

  • Spatial Separation of Precursors: Within the plant, the precursors for the final dimeric alkaloids, Catharanthine and Vindoline (B23647), are synthesized and stored in different cell types, which limits their natural combination.[1]

  • Suboptimal Extraction Methods: The efficiency of the extraction is highly dependent on the chosen method and its parameters. Non-optimized protocols can lead to significant losses.[1]

  • Post-Harvest Degradation: Improper handling and storage of the plant material can lead to the enzymatic degradation of the target alkaloids.[1]

Q2: Which part of the Catharanthus roseus plant contains the highest concentration of Catharanthine?

A2: The leaves of Catharanthus roseus are the primary source for Catharanthine extraction.[1] While other parts of the plant may contain the alkaloid, the leaves consistently show the highest concentrations.

Q3: How can I improve the yield of my Catharanthine extraction?

A3: Several parameters can be adjusted to improve extraction yield:

  • Optimize Solvent Composition: The choice and concentration of the solvent are critical. For instance, 80% ethanol (B145695) has been shown to provide high extraction yields for vinca (B1221190) alkaloids.[1][2] In Supercritical Fluid Extraction (SFE), methanol (B129727) is an effective modifier at concentrations around 6.6 vol%.[1][3]

  • Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH, typically using a dilute acid like 0.1 M HCl, enhances the solubility and stability of alkaloids by forming their salt.[1][4][5] However, for the final extraction into an organic solvent, a slightly alkaline pH of around 8.3 to 9-10 may be optimal.[4][6][7]

  • Increase Temperature: For some methods, increasing the extraction temperature can improve efficiency. For SFE, temperatures around 80°C have been used successfully.[1][3] However, this must be balanced with the potential for thermal degradation of the alkaloids.

  • Modify Particle Size: Reducing the particle size of the dried leaves (e.g., to 60-mesh) increases the surface area for solvent contact and can significantly improve extraction efficiency.[1][2][3]

Q4: Are there any pre-extraction treatments that can boost Catharanthine levels in the plant?

A4: Yes, elicitation techniques can be used to stimulate the plant's natural defense mechanisms and increase the production of secondary metabolites like Catharanthine.

  • Biotic and Abiotic Elicitors: The application of elicitors such as chitooligosaccharides has been shown to significantly increase the accumulation of vindoline and catharanthine in the leaves.[8] Fungal elicitors and jasmonates can also trigger the transcriptional activation of key enzymes in the alkaloid biosynthesis pathway.[9]

  • Environmental Conditions: Growing plants under specific lighting conditions, such as red light, can enhance the production of both vindoline and Catharanthine.[1][10] UV-B irradiation of cell cultures has also been shown to increase Catharanthine and vindoline yields by 2-3 times compared to non-irradiated cells.[11]

Troubleshooting Guide

Issue Possible Causes Solutions & Optimization Strategies
Low or No Catharanthine Detected in Extract 1. Inefficient extraction method. 2. Degradation of Catharanthine during extraction. 3. Incorrect plant material (low-producing chemotype, wrong plant part). 4. Issues with analytical method (e.g., HPLC).1. Switch to a more efficient extraction method: Consider methods like Negative-Pressure Cavitation Extraction (NPCE) or Supercritical Fluid Extraction (SFE) which have shown high recovery rates.[3] 2. Control extraction parameters: Avoid excessive heat and prolonged extraction times. Use appropriate pH to maintain alkaloid stability. 3. Verify plant material: Ensure you are using the leaves of a known high-yielding C. roseus variety. 4. Validate analytical method: Check your HPLC conditions (column, mobile phase, detection wavelength) against established protocols.[12][13]
High Levels of Impurities (e.g., Chlorophyll) 1. Inadequate defatting step. 2. Use of non-polar solvents in the initial extraction.1. Incorporate a defatting step: After the initial acidic aqueous extraction, wash the extract with a non-polar solvent like petroleum ether or hexane (B92381) to remove chlorophyll (B73375) and lipids.[4][6] 2. Optimize solvent polarity: Start with an acidic aqueous extraction to solubilize the alkaloids as salts, leaving non-polar impurities behind.
Inconsistent Yields Between Batches 1. Variation in plant material. 2. Lack of precise control over extraction parameters. 3. Inconsistent post-harvest handling.1. Standardize plant material: Use plant material from the same source, harvested at the same developmental stage. 2. Maintain strict protocol adherence: Precisely control all parameters including solvent ratios, pH, temperature, and time. 3. Standardize post-harvest processing: Implement consistent drying and storage procedures to prevent degradation.

Data Presentation: Comparison of Extraction Methods

Extraction MethodKey ParametersCatharanthine Yield/RecoverySource(s)
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min100% recovery[3]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g DW[2][3]
Ultrasound-Assisted Extraction (UAE) 80% ethanolComparable to NPCE, higher than Maceration and Heat Reflux[2][3]
Simplified Acid-Base Extraction Mild acidic conditions for initial extraction2.15% (w/w) crude alkaloid fraction (higher than conventional methods)
Maceration Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[2][3]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[2][3]

Experimental Protocols

Simplified Acid-Base Extraction

This method is efficient for recovering a high percentage of total indole (B1671886) alkaloids.

Methodology:

  • Maceration: Macerate dried and powdered C. roseus leaves in a mild acidic solution (e.g., 0.1 M HCl). The acidic medium protonates the alkaloids, enhancing their solubility in the aqueous phase.[4][5][6][14]

  • Filtration: Filter the mixture to remove solid plant material.

  • Defatting: Wash the acidic aqueous extract with petroleum ether to remove non-polar compounds like chlorophyll and lipids.[4][6]

  • Basification: Adjust the pH of the aqueous extract to approximately 9-10 with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[6]

  • Solvent Extraction: Extract the alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane. Repeat this step multiple times for complete recovery.[6]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude alkaloid mixture.[6]

  • Purification (Optional): The crude extract can be further purified using techniques like silica (B1680970) gel column chromatography.[6]

Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes negative pressure to enhance the disruption of plant cell walls, improving extraction efficiency.[3]

Methodology:

  • Preparation: Use dried C. roseus leaves ground to a 60-mesh particle size.

  • Extraction:

    • Solvent: 80% ethanol solution.[2][3]

    • Solid-to-liquid ratio: 1:20.[2][3]

    • Apply a negative pressure of -0.075 MPa for 30 minutes.[2][3]

    • Repeat the process for a total of three cycles.[2][3]

  • Analysis: Analyze the final extract using HPLC to determine the Catharanthine concentration.

Supercritical Fluid Extraction (SFE)

SFE uses carbon dioxide in its supercritical state, often with a modifier, for selective extraction.[3]

Methodology:

  • Supercritical CO2: Pressurize and heat carbon dioxide to its supercritical state (e.g., 250 bar and 80°C).[3][15]

  • Modifier: Use a modifier like methanol (e.g., 6.6 vol%) to enhance the solubility of Catharanthine.[3][15]

  • Extraction: Pass the supercritical fluid with the modifier through the packed bed of dried, ground leaf material for a specified duration (e.g., 40 minutes).[3][15]

  • Separation: Depressurize the fluid to precipitate the extracted compounds.

  • Analysis: Analyze the extract using HPLC to determine the yield and purity of Catharanthine.

Visualizations

Catharanthine Biosynthetic Pathway

Catharanthine_Biosynthesis cluster_0 Tryptamine Pathway cluster_1 Secologanin Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine STR Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine SGD Catharanthine Catharanthine Dehydrogeissoschizine->Catharanthine Multiple Steps Vindoline Vindoline Dehydrogeissoschizine->Vindoline Multiple Steps Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Vindoline->Anhydrovinblastine CrPrx1 Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Multiple Steps

Caption: Simplified biosynthetic pathway of Catharanthine in C. roseus.

General Experimental Workflow for Catharanthine Extraction

Extraction_Workflow PlantMaterial 1. C. roseus Leaves (Dried & Powdered) Extraction 2. Extraction (e.g., Acid-Base, SFE, NPCE) PlantMaterial->Extraction Filtration 3. Filtration/Separation (Remove solid residue) Extraction->Filtration Defatting 4. Defatting (with non-polar solvent) Filtration->Defatting Basification 5. pH Adjustment (Basification) Defatting->Basification SolventExtraction 6. Liquid-Liquid Extraction (with organic solvent) Basification->SolventExtraction Concentration 7. Concentration (Evaporation) SolventExtraction->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Purification 8. Purification (e.g., Chromatography) CrudeExtract->Purification PureCatharanthine Pure Catharanthine Purification->PureCatharanthine

Caption: General workflow for the extraction and purification of Catharanthine.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Logic LowYield Problem: Low Catharanthine Yield CheckPlantMaterial Is Plant Material Optimal? LowYield->CheckPlantMaterial CheckExtractionMethod Is Extraction Method Efficient? CheckPlantMaterial->CheckExtractionMethod Yes Solution1 Solution: Use high-yielding variety leaves. CheckPlantMaterial->Solution1 No CheckParameters Are Parameters Optimized? CheckExtractionMethod->CheckParameters Yes Solution2 Solution: Switch to SFE, NPCE, or optimized acid-base method. CheckExtractionMethod->Solution2 No CheckPostHarvest Is Post-Harvest Handling Correct? CheckParameters->CheckPostHarvest Yes Solution3 Solution: Adjust pH, solvent, temperature, particle size. CheckParameters->Solution3 No Solution4 Solution: Ensure proper drying and storage. CheckPostHarvest->Solution4 No

Caption: Troubleshooting logic for addressing low Catharanthine yield.

References

Technical Support Center: Troubleshooting Catharanthine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Catharanthine.

Section 1: FAQs - Plant Material and Extraction

This section addresses variability originating from the source material and the extraction process.

Question: My Catharanthine yield is consistently low. How can I improve it?

Answer: Low Catharanthine yield can stem from several factors related to the plant material and extraction method.

  • Plant Material: The concentration of terpenoid indole (B1671886) alkaloids (TIAs) like Catharanthine is influenced by the plant's developmental stage and environmental conditions.[1] Using young, actively growing tissues, such as leaves, is often preferred as they tend to have higher DNA yields and better quality for molecular studies, and similarly can have higher concentrations of secondary metabolites.[2] Avoid old or senescent tissues which may have degraded compounds.[2]

  • Extraction Solvent: The choice of solvent is critical. The polarity should match that of Catharanthine. Methanol (B129727) is commonly used for extraction.[3] For alkaloids in general, adjusting the pH of the extraction solvent can significantly impact yield.[4][5]

  • Extraction Method: Factors such as extraction time, temperature, and the particle size of the plant material can significantly affect the yield.[6][7] Ensure complete cell lysis through proper homogenization; grinding the tissue to a fine powder in liquid nitrogen is a common and effective method.[2]

Question: I'm seeing high variability between different batches of my Catharanthus roseus extract. What could be the cause?

Answer: Batch-to-batch variability is a common challenge when working with natural products.

  • Source Material Variation: Catharanthus roseus produces over 100 different TIAs, and their relative abundance is under strict developmental and environmental control.[1] This inherent biological variability means that plants harvested at different times or grown under different conditions can have different phytochemical profiles.[8]

  • Extraction Inconsistency: Even minor deviations in the extraction protocol can lead to significant differences. Standardize your process, including the source of plant material, solvent-to-solid ratio, extraction duration, and temperature, to minimize this variability.[5][6]

  • Sample Storage: Ensure extracts are stored properly to prevent degradation of bioactive compounds. Delays in processing after sample collection can lead to DNA degradation by endogenous nucleases, and similar enzymatic processes can affect alkaloids.[2] If immediate processing is not possible, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[2]

Section 2: FAQs - Analytical Quantification (HPLC)

This section focuses on troubleshooting High-Performance Liquid Chromatography (HPLC) for the quantification of Catharanthine.

Question: My Catharanthine peak is tailing or showing poor shape. What should I do?

Answer: Peak tailing in HPLC analysis of alkaloids is often related to interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: Alkaloids are basic compounds. An acidic modifier, such as formic acid, is often added to the mobile phase to protonate the alkaloids.[9] This ensures they are in a single ionic form and minimizes unwanted interactions with residual silanols on the C18 column, which is a primary cause of tailing.

  • Column Choice: For aromatic alkaloids, switching from a standard C18 column to a Phenyl-Hexyl or Cyano (CN) column can introduce different retention mechanisms (like π-π interactions) and may improve peak shape and resolution.[10]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.

Question: The retention time for my Catharanthine peak is shifting between runs. Why is this happening?

Answer: Retention time shifts can invalidate your results and typically point to issues with the HPLC system or mobile phase preparation.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure you are accurately measuring and mixing your solvents. If using a gradient, ensure the pump is mixing the solvents correctly. The pH of the mobile phase has a significant effect on retention time for alkaloids.[9]

  • Column Temperature: Fluctuations in column temperature can cause retention times to drift. Using a column oven to maintain a stable temperature is crucial for reproducible results.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.

Table 1: Example HPLC Parameters for Catharanthine Analysis
ParameterValueReference
Column Poroshell 120 EC-C18 (4.6 × 250 mm, 4 µm)[3]
Mobile Phase A: Water, B: Methanol (Gradient)[3]
Gradient 80% A (0-20 min), 80% to 20% A (20-30 min), 20% to 80% A (30-40 min), 80% A (40-50 min)[3]
Flow Rate 1.0 mL/min[3]
Column Temp. 30 °C[3]
Injection Vol. 10 µL[3]

Section 3: FAQs - Cell-Based Bioassays

This section provides guidance on troubleshooting common issues in cell-based assays used to evaluate Catharanthine's biological activity.

Question: My cell-based assay results are not reproducible. What are the common sources of variability?

Answer: Irreproducibility in cell-based assays is a major concern, with studies showing that only a small fraction of preclinical data can be reproduced.[12] The sources of variability are numerous.

  • Cell Culture Conditions: Any variation in culture conditions can affect results.[12] Factors like cell density, passage number, and time between passaging and the assay must be kept consistent. Cells can phenotypically "drift" after several passages, so it's critical to use cells with a low passage number and to standardize all handling procedures.[12]

  • Cell Line Authentication: A significant percentage of cell lines (18–36%) have been misidentified.[12] Always obtain cell lines from a trusted source like the American Type Culture Collection (ATCC) and consider routine authentication.[12]

  • Reagent Variability: Ensure all reagents, including media and assay kits, are from the same lot for a given set of experiments. Equilibrate reagents to the proper assay temperature before use.[13]

  • Pipetting and Handling: Inconsistent pipetting is a major source of error.[13][14] Carefully pipette down the side of the well to avoid bubbles, which can interfere with absorbance readings.[13]

Question: I am observing high background noise or no signal in my assay.

Answer: These issues often point to problems with the assay protocol or reagents.

  • No Signal: This could be due to the omission of a reagent, incorrect wavelength settings on the plate reader, or use of an incorrect microplate type (e.g., using a clear plate for a fluorescence assay).[13] It's also possible that the reagents have degraded due to improper storage.[13]

  • High Background: This may be caused by precipitates or turbidity in the wells.[13] Plant extracts can be complex mixtures, and some components may precipitate in the culture medium. Consider filtering your extract solution before adding it to the cells. Also, check for contamination in your cell cultures, which can interfere with many assay readouts.[12]

Question: My results suggest my extract is cytotoxic, but I'm not sure if it's a specific effect of Catharanthine.

Answer: This is a critical question in natural product research. The observed effect could be due to Catharanthine, another compound in the extract, or a synergistic effect of multiple compounds.

  • Mechanism of Action: Vinca alkaloids, derived from the coupling of Catharanthine and Vindoline, function by binding to tubulin and disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[15][16][17] Your assay should ideally probe this pathway.

  • Use a Positive Control: Include a known microtubule-disrupting agent (like pure Vinblastine or Vincristine) as a positive control to validate your assay's response.

  • Fractionation and Purification: To confirm that Catharanthine is the active compound, you can use HPLC to fractionate the crude extract.[18] Then, test each fraction in your bioassay to see which one retains the activity. The active fraction can then be analyzed by HPLC-MS to identify the compound(s) responsible.[18]

Section 4: Key Experimental Protocols

Protocol 1: Methanolic Extraction of Catharanthine from C. roseus Leaves
  • Harvest fresh, young leaves of Catharanthus roseus.

  • Immediately freeze the leaves in liquid nitrogen and grind them into a fine powder using a mortar and pestle.

  • Freeze-dry the powdered leaf material to remove all water.

  • Weigh 100 mg of the dried powder and place it in a microcentrifuge tube.

  • Add 1 mL of 95% methanol to the tube.[3]

  • Vortex thoroughly and extract at room temperature for 60 minutes with agitation.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes.[3]

  • Carefully collect the supernatant, which contains the alkaloid extract.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis or use in bioassays.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of your Catharanthine extract and a vehicle control (e.g., DMSO in media, ensuring the final concentration does not affect cell viability). Remove the old media from the cells and add 100 µL of the treatment solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well. Mix gently by tapping the plate to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 5: Visual Guides and Workflows

Catharanthine_Biosynthesis Shikimate Shikimate Pathway Tryptamine Tryptamine Shikimate->Tryptamine MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine STR Enzyme Secologanin->Strictosidine Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Catharanthine Catharanthine Intermediates->Catharanthine Vindoline Vindoline Intermediates->Vindoline Vinblastine Vinblastine / Vincristine (Anticancer Agents) Catharanthine->Vinblastine Coupling Vindoline->Vinblastine

Simplified Biosynthetic Pathway of Catharanthine.[1]

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Sample 1. Review Sample Prep & Extraction Start->Check_Sample Sample_OK Consistent Extract? Check_Sample->Sample_OK Check_Analytics 2. Verify Analytical Method (e.g., HPLC) Analytics_OK Reproducible Quantification? Check_Analytics->Analytics_OK Check_Bioassay 3. Examine Bioassay Parameters Bioassay_OK Consistent Controls? Check_Bioassay->Bioassay_OK Sample_OK->Check_Analytics Yes Optimize_Sample Standardize Plant Source, Extraction Protocol Sample_OK->Optimize_Sample No Analytics_OK->Check_Bioassay Yes Optimize_Analytics Check Mobile Phase, Column, System Suitability Analytics_OK->Optimize_Analytics No Optimize_Bioassay Standardize Cell Culture, Reagents, Pipetting Bioassay_OK->Optimize_Bioassay No End Consistent Results Bioassay_OK->End Yes Optimize_Sample->Check_Sample Optimize_Analytics->Check_Analytics Optimize_Bioassay->Check_Bioassay

Logical workflow for troubleshooting inconsistent results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Assay cluster_data Data Interpretation Harvest Harvest Plant Material (C. roseus leaves) Extract Solvent Extraction (e.g., Methanol) Harvest->Extract Filter Filter Extract (0.45 µm) Extract->Filter Quantify Quantify Catharanthine (HPLC) Filter->Quantify Bioassay Perform Cell-Based Bioassay (e.g., MTT) Filter->Bioassay Analyze Analyze Data & Calculate IC50 Bioassay->Analyze

General experimental workflow from extraction to data analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Catharanthine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Catharanthine (B190766) coupling reactions, a critical step in the synthesis of vinblastine (B1199706) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling Catharanthine and vindoline (B23647)?

A1: The most common methods for coupling Catharanthine and vindoline are the Polonovski-type reaction, Fe(III)-promoted coupling, and enzymatic coupling.[1] Historically, the Polonovski reaction has been significant, though it can present challenges with diastereoselectivity at elevated temperatures.[1][2] The Fe(III)-promoted coupling method provides excellent stereochemical control, exclusively forming the natural C16' diastereomer at room temperature.[1][2] A more recent approach utilizing a triarylaminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as an oxidant also delivers high yields and complete diastereoselectivity.[1][3] Enzymatic methods, for example, those using laccase, offer a more environmentally friendly alternative for synthesizing anhydrovinblastine (B1203243).[1]

Q2: How does temperature impact the diastereoselectivity of the Polonovski-type coupling reaction?

A2: Temperature is a critical factor in controlling the diastereoselectivity of the Polonovski-type coupling. At lower temperatures, such as -40°C or -78°C, the reaction favors the formation of the natural C16' stereochemistry, achieving a diastereomeric ratio of up to 5:1.[1][2] However, as the temperature is increased to 0°C or 25°C, the diastereoselectivity is significantly diminished, often resulting in a 1:1 ratio or even an inverted 1:3 ratio of the natural to the unnatural C16' stereoisomer.[1][3]

Q3: How can the yield of the Fe(III)-promoted coupling reaction be optimized?

A3: The yield of the Fe(III)-promoted coupling reaction can be significantly improved by using a co-solvent. While the reaction proceeds in an acidic aqueous solution, the addition of trifluoroethanol (TFE) helps to solubilize the reactants, leading to a conversion rate of up to 90% for the formation of anhydrovinblastine after reduction with NaBH4.[1][2] The use of an organic base like lutidine or DBU has also been observed to slightly enhance the yield of the subsequent oxidation step to form vinblastine.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield - Inefficient oxidant or catalyst. - Poor solubility of reactants. - Suboptimal pH.- For triarylaminium radical cation promoted reactions, ensure the use of a potent oxidant like BAHA. Less powerful oxidants may necessitate higher loading.[3] - In Fe(III)-promoted couplings, incorporate a co-solvent such as trifluoroethanol (TFE) to enhance solubility.[1][2] - For BAHA-promoted reactions, a mixed solvent system of aqueous HCl and TFE is effective. Organic solvents like CH2Cl2, MeCN, and EtOAc have proven to be unproductive.[3] - For certain methods, pH is a critical parameter. For instance, a simplified method using in-situ generated singlet oxygen showed a maximum vinblastine yield at pH 8.3.[4]
Poor Diastereoselectivity (Polonovski-type reaction) - Reaction temperature is too high.- Conduct the reaction at low temperatures (between -40°C and -78°C) to favor the formation of the natural C16' stereoisomer.[1][2]
Side Product Formation - Oxidation of the tertiary amines in the substrates. - Trapping of reactive intermediates by solvent or nucleophiles.- Perform the reaction under acidic aqueous conditions (e.g., 0.05 N HCl) to protonate and protect the tertiary amines from oxidation.[1] - The use of acidic aqueous conditions can also prevent competitive nucleophilic attack by the solvent (H2O) or counter-ions (Cl-).[3]
Reaction Fails to Proceed - Inactive catalyst or oxidant. - Absence of required co-factors (for enzymatic reactions). - Incorrect reaction setup.- Verify the activity of the catalyst or oxidant. - For enzymatic reactions, ensure the presence of necessary components like hydrogen peroxide for peroxidases. - Carefully review the detailed experimental protocol to ensure all steps are followed correctly.

Data Presentation

Table 1: Effect of Oxidant on Coupling Yield

Oxidant (Equivalents)Yield of Anhydrovinblastine (%)
BAHA (1.1)85
Tris(4-methylphenyl)aminium hexachloroantimonate (9) (1.1)34
Tris(4-methylphenyl)aminium hexachloroantimonate (9) (2.0)74
Data sourced from[1]

Table 2: Comparison of Different Promoters for Anhydrovinblastine Synthesis

Promoter/CatalystYield of Anhydrovinblastine (%)
FeCl390
Fe2(SO4)371
Mn(OAc)379
Ce(NH4)2(NO3)651
BAHA85
Data sourced from[1]

Experimental Protocols

1. Fe(III)-Promoted Coupling for Anhydrovinblastine

This protocol is adapted from the work of Boger and co-workers.[2]

  • Materials: Catharanthine, vindoline, FeCl3, trifluoroethanol (TFE), 0.1 N HCl, NaBH4.

  • Procedure:

    • A mixture of catharanthine and vindoline is treated with 5 equivalents of FeCl3.

    • The reaction is conducted at 23°C in a co-solvent of aqueous 0.1 N HCl and CF3CH2OH (to solubilize reactants).[2][5]

    • The reaction proceeds via the generation of a presumed catharanthine amine radical cation, which undergoes oxidative fragmentation and diastereoselective coupling with vindoline.

    • Upon completion, the reaction is worked up with NaBH4 to reduce the resulting iminium ion.

    • This procedure yields anhydrovinblastine with exclusively the natural C16' stereochemistry in up to 90% conversion.[1][2]

2. Triarylaminium Radical Cation (BAHA) Promoted Coupling

This protocol is based on a method developed by Boger and co-workers.[1][3]

  • Materials: Catharanthine, vindoline, tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), trifluoroethanol (TFE), 0.05 N HCl.

  • Procedure:

    • The coupling reaction is performed by treating catharanthine and vindoline with 1.1 equivalents of BAHA.[3]

    • The reaction is carried out at room temperature (25°C) in a solvent mixture of aqueous 0.05 N HCl and trifluoroethanol (in a ratio between 1:1 and 10:1).[1][3]

    • The reaction provides anhydrovinblastine in up to 85% yield with complete diastereoselectivity.[1][3]

Visualizations

experimental_workflow cluster_fe Fe(III)-Promoted Coupling cluster_baha BAHA-Promoted Coupling fe_start Catharanthine + Vindoline fe_reagents FeCl3 (5 equiv) 0.1 N HCl / TFE 23°C fe_start->fe_reagents fe_intermediate Iminium Ion (Natural C16' Stereo) fe_reagents->fe_intermediate fe_reduction NaBH4 Workup fe_intermediate->fe_reduction fe_product Anhydrovinblastine (up to 90%) fe_reduction->fe_product baha_start Catharanthine + Vindoline baha_reagents BAHA (1.1 equiv) 0.05 N HCl / TFE 25°C baha_start->baha_reagents baha_product Anhydrovinblastine (up to 85%) Complete Diastereoselectivity baha_reagents->baha_product troubleshooting_yield start Low Reaction Yield cause1 Inefficient Oxidant? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Suboptimal pH? start->cause3 solution1a Use potent oxidant (BAHA) cause1->solution1a Yes solution1b Increase oxidant loading cause1->solution1b If using less potent oxidant solution2a Add co-solvent (TFE) cause2->solution2a Yes, for Fe(III) solution2b Use mixed solvent system (aq. HCl/TFE) cause2->solution2b Yes, for BAHA solution3 Optimize pH (e.g., pH 8.3 for singlet O2 method) cause3->solution3 Yes diastereoselectivity_pathway title Polonovski-type Reaction Diastereoselectivity temp Reaction Temperature low_temp Low Temperature (-40°C to -78°C) temp->low_temp high_temp High Temperature (0°C to 25°C) temp->high_temp natural Favors Natural C16' Stereochemistry (up to 5:1) low_temp->natural unnatural Reduced Selectivity or Favors Unnatural C16' (1:1 or 1:3) high_temp->unnatural

References

Technical Support Center: Addressing Variability in Anti-Mitotic Activity of Catharanthine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in the anti-mitotic activity of different batches of catharanthine (B190766).

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 values of catharanthine in our cancer cell line assays. What are the potential causes?

A1: Batch-to-batch variability in the anti-mitotic activity of catharanthine can stem from several factors:

  • Purity of the Catharanthine Batch: The most significant factor is the purity of the compound. Catharanthine is a natural product extracted from Catharanthus roseus, and minor variations in the purification process can lead to the presence of other structurally related alkaloids or impurities.[1][2][3][4] Some of these impurities might possess their own biological activity, either synergistic or antagonistic to catharanthine, thus altering the observed anti-mitotic effect.

  • Presence of Precursor or Related Alkaloids: The presence of precursor molecules like vindoline (B23647) or related dimeric alkaloids such as vinblastine (B1199706) in trace amounts can significantly impact the anti-mitotic activity.[5]

  • Compound Stability and Degradation: Catharanthine, like many natural products, can be susceptible to degradation over time, especially if not stored under optimal conditions (e.g., exposure to light, heat, or oxygen).[6][7] Degradation products are unlikely to retain the same level of anti-mitotic activity.

  • Solubility Issues: Inconsistent dissolution of catharanthine in the assay medium can lead to variations in the effective concentration being delivered to the cells.[6]

Q2: How can we assess the purity and integrity of our catharanthine batches?

A2: It is crucial to perform analytical characterization of each new batch of catharanthine. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for separating, identifying, and quantifying catharanthine and any potential impurities.[1][8][9] A high-resolution mass spectrometer can help in the tentative identification of co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structural integrity of the catharanthine molecule and detect the presence of any significant impurities.

  • UV-Vis Spectroscopy: Catharanthine has characteristic UV absorption peaks (around 246 and 291 nm) which can be used for quantification and as a preliminary check for purity.[10]

Q3: What is the primary mechanism of anti-mitotic action for catharanthine, and could variations in this pathway explain our inconsistent results?

A3: The primary mechanism of anti-mitotic activity for catharanthine, similar to other Vinca (B1221190) alkaloids, is the disruption of microtubule dynamics.[11][12][13][14] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and can subsequently induce apoptosis.[11][12]

While the core mechanism is consistent, the potency of this effect can be influenced by the factors mentioned in A1. Inconsistent results are more likely due to variations in the compound itself or the experimental setup rather than fundamental changes in the cellular pathway. However, variations in the expression levels of tubulin isoforms or drug efflux pumps in your cell line over passages could also contribute to differing sensitivities.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the evaluation of catharanthine's anti-mitotic activity.

Problem 1: Inconsistent IC50 values between experiments using the same batch of catharanthine.

Possible CauseRecommended Action
Cell Culture Variability Ensure consistent cell passage number, seeding density, and growth phase. Monitor for any morphological changes or signs of contamination.
Assay Reagent Inconsistency Use fresh reagents and media for each experiment. Validate the performance of critical reagents like MTT or propidium (B1200493) iodide.
Inaccurate Compound Dilution Prepare fresh stock solutions of catharanthine for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Incubation Time and Conditions Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity).

Problem 2: A new batch of catharanthine shows significantly lower or higher activity compared to previous batches.

Possible CauseRecommended Action
Batch Purity Differences Analyze the purity of the new and old batches using HPLC or UPLC-MS to compare their chemical profiles.[1][8][9]
Compound Degradation Assess the integrity of the older batch if it has been in storage for an extended period. Re-test a freshly prepared solution.[6]
Incorrect Compound Weight Verify the accuracy of the balance used for weighing the compound.
Solubility Issues Visually inspect the stock solution for any precipitation. Consider using a different solvent or sonication to ensure complete dissolution.[6]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for catharanthine in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeReported IC50 (µM)Reference
HCT-116Colorectal Carcinoma~200 µg/mL[15]
HepG2Liver CarcinomaDose-dependent cytotoxicity observed[12][16]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of catharanthine on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in absorbance at 340 nm.[11]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add various concentrations of catharanthine to the reaction mixture. Include a positive control (e.g., nocodazole (B1683961) for inhibition) and a negative control (vehicle).[11]

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction plate at 37°C.[11]

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Calculate the rate of polymerization for each concentration of catharanthine.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[11]

Methodology:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with different concentrations of catharanthine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.[11]

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_assays Biological Assays cluster_results Results & Troubleshooting cath_batch Catharanthine Batch hplc Purity Analysis (HPLC/MS) cath_batch->hplc bioassay Biological Assays cath_batch->bioassay cell_culture Cancer Cell Culture cell_culture->bioassay cytotoxicity Cytotoxicity Assay (MTT) bioassay->cytotoxicity cell_cycle Cell Cycle Analysis bioassay->cell_cycle tubulin Tubulin Polymerization bioassay->tubulin ic50 IC50 Determination cytotoxicity->ic50 mitotic_arrest Mitotic Arrest Confirmation cell_cycle->mitotic_arrest troubleshoot Troubleshooting Guide ic50->troubleshoot Inconsistent? mitotic_arrest->troubleshoot Variable?

Caption: A workflow for assessing and troubleshooting catharanthine's anti-mitotic activity.

signaling_pathway cluster_cell Cancer Cell cath Catharanthine tubulin Tubulin Dimers cath->tubulin binds microtubules Microtubules cath->microtubules inhibits polymerization tubulin->microtubules polymerization microtubules->tubulin depolymerization mitotic_spindle Mitotic Spindle Disruption m_phase_arrest M-Phase Arrest mitotic_spindle->m_phase_arrest apoptosis Apoptosis m_phase_arrest->apoptosis

Caption: The anti-mitotic signaling pathway of catharanthine.

troubleshooting_logic start Inconsistent Anti-Mitotic Activity Observed check_purity Analyze Batch Purity (HPLC/MS)? start->check_purity impure High Impurity Levels Detected check_purity->impure Yes pure Batch is Pure check_purity->pure No check_stability Assess Compound Stability? check_assay Review Experimental Protocol? check_stability->check_assay No degraded Compound Degradation Confirmed check_stability->degraded Yes protocol_error Protocol Deviations Identified check_assay->protocol_error Yes action_purify Source New, High-Purity Batch impure->action_purify action_storage Optimize Storage Conditions degraded->action_storage action_standardize Standardize Assay Procedure protocol_error->action_standardize pure->check_stability

Caption: A logical troubleshooting guide for variable catharanthine activity.

References

Technical Support Center: Improving the Stability of Catharanthine Sulfate Solutions for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catharanthine Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Catharanthine Sulfate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound?

A1: this compound is soluble in several organic solvents. For experimental use, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727).[1] To achieve higher solubility, gentle warming at 37°C and sonication in an ultrasonic bath can be beneficial.[2] While it is a sulfate salt, its solubility in water is limited.[1]

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: Solid, high-purity this compound should be stored in a tightly sealed container, protected from light and moisture in a desiccator at -20°C for long-term stability.[3] Solutions of this compound should also be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2] Under these conditions, solutions should be used within one month to avoid a significant loss of potency.

Q3: My this compound solution has a yellowish or brownish tint. What is the cause and how can I fix it?

A3: Discoloration of your this compound solution typically indicates the presence of impurities. These can be residual plant pigments from the extraction process or degradation products.[3] Catharanthine is susceptible to degradation when exposed to light, air (oxidation), or extreme pH levels.[3] To obtain a colorless solution, you can perform a charcoal treatment. Add a small amount of activated charcoal to the solution, heat it, and then filter it while hot. Be cautious not to use an excessive amount of charcoal, as it can adsorb the this compound, leading to a lower yield.[3] If degradation is suspected, it is best to prepare a fresh solution from a high-purity solid.

Q4: Can I do anything to prevent the degradation of my this compound solution during my experiments?

A4: Yes, there are several measures you can take to minimize degradation. Catharanthine is sensitive to light, so it is advisable to work with it under subdued light and store solutions in amber-colored vials or glassware wrapped in aluminum foil.[3] As it is also prone to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term experiments.[3] Furthermore, avoiding prolonged exposure to harsh acidic or basic conditions is crucial for maintaining its stability.[3] The use of antioxidants has been shown to protect other indole (B1671886) alkaloids from degradation, and this could be a potential strategy for this compound as well, although specific data is limited.[4][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • The solution becomes cloudy or hazy after adding an aqueous buffer.

  • Visible particulate matter or crystals form in the solution.

Possible Causes:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. The addition of a buffer can decrease the overall solvent strength, causing the compound to precipitate.

  • pH Shift: The pH of the final solution may be outside the optimal range for this compound solubility.

  • Buffer Composition: Certain buffer salts can interact with this compound, leading to precipitation.

Solutions:

  • Decrease the Final Concentration: Try lowering the final concentration of this compound in your assay.

  • Increase the Percentage of Organic Solvent: If your experimental design allows, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution.

  • Optimize pH: Since alkaloids are often more soluble and stable in acidic conditions, ensure the pH of your final solution is in a suitable range.[6]

  • Test Different Buffers: Experiment with different buffer systems to find one that is more compatible with this compound.

Issue 2: Inconsistent Results or Loss of Activity Over Time

Symptoms:

  • Decreased biological activity in your assay compared to previous experiments.

  • High variability in results between replicates or different experimental days.

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC).

Possible Causes:

  • Degradation of Stock Solution: The this compound stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage.

  • Instability in Assay Medium: The compound may be unstable under the specific conditions of your experiment (e.g., temperature, pH, light exposure).

  • Oxidation: Exposure to air can lead to the oxidation of Catharanthine.[3]

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared or properly stored stock solution. It is recommended to prepare and use the solution on the same day.[2]

  • Aliquot Stock Solutions: As mentioned in the FAQs, aliquot your stock solution to avoid multiple freeze-thaw cycles.

  • Protect from Light: Conduct your experiments in low-light conditions and use amber-colored labware.

  • Control Temperature: If your experiments are lengthy, consider running them at a lower temperature if the protocol allows.

  • Assess Stability Under Experimental Conditions: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the duration of your experiment. This can be done by incubating the solution under the assay conditions and analyzing its purity at different time points using HPLC.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50.1 mg/mLA common solvent for preparing stock solutions.
Ethanol≥ 21.75 mg/mLGentle warming may be required.
MethanolSolubleOften used in the dissolution of crude material.[3]
Water≥ 4.96 mg/mLLimited solubility.

This data is compiled from publicly available information and should be used as a guideline. Actual solubility may vary depending on the purity of the compound and the specific conditions.[1]

Table 2: Recommended Storage Conditions
FormTemperatureConditionsDuration
Solid-20°CTightly sealed, desiccated, protected from lightLong-term
Solution (Stock)-20°CAliquoted, protected from lightUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • High-purity this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.[2]

  • Once fully dissolved, aliquot the stock solution into single-use, amber-colored tubes.

  • Label the tubes clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

  • This compound solution (e.g., 1 mg/mL in methanol or a relevant buffer)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC system with a UV or PDA detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature and protected from light. Sample at various time points and analyze by HPLC.

  • Thermal Degradation: Place the this compound solution in a temperature-controlled environment (e.g., 60°C). Sample at different time points and analyze by HPLC.

  • Photodegradation: Expose the this compound solution to a controlled light source (e.g., UV lamp or a photostability chamber). Wrap a control sample in aluminum foil and place it alongside the exposed sample. Sample both at various time points and analyze by HPLC.

  • HPLC Analysis: For each sample, inject an appropriate volume into the HPLC system. Use a suitable C18 column and a mobile phase that provides good separation of the parent compound from any potential degradation products. A mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of around 3.5 has been shown to be effective.[7] Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the this compound.

Visualizations

cluster_preparation Solution Preparation cluster_experiment Experimental Use CS_Solid This compound (Solid) Dissolution Dissolution (Vortex, Sonicate, Warm) CS_Solid->Dissolution Solvent Solvent (e.g., DMSO, Ethanol) Solvent->Dissolution Stock_Solution Stock Solution Dissolution->Stock_Solution Aliquoting Aliquoting Stock_Solution->Aliquoting Stored_Aliquots Stored Aliquots (-20°C) Aliquoting->Stored_Aliquots Working_Solution Prepare Working Solution Stored_Aliquots->Working_Solution Experiment Perform Experiment Working_Solution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis Start Inconsistent Experimental Results? Check_Solution Is the solution clear and colorless? Start->Check_Solution Degradation_Suspected Degradation or Impurities Suspected Check_Solution->Degradation_Suspected No Check_Storage Review storage conditions and handling Check_Solution->Check_Storage Yes Prepare_Fresh Prepare fresh solution from high-purity solid Degradation_Suspected->Prepare_Fresh Prepare_Fresh->Check_Storage Proper_Storage Stored at -20°C? Aliquoted? Protected from light? Check_Storage->Proper_Storage Improper_Storage Improper Storage or Handling Proper_Storage->Improper_Storage No Check_Assay Assess stability in assay conditions Proper_Storage->Check_Assay Yes Revise_Protocol Revise storage and handling protocol Improper_Storage->Revise_Protocol Consistent_Results Consistent Results Achieved Revise_Protocol->Consistent_Results Unstable_in_Assay Unstable in Assay Medium Check_Assay->Unstable_in_Assay No Check_Assay->Consistent_Results Yes Modify_Assay Modify assay conditions (e.g., duration, temperature) Unstable_in_Assay->Modify_Assay Modify_Assay->Consistent_Results Catharanthine Catharanthine Degradation_Products Degradation Products (e.g., oxidized forms, isomers) Catharanthine->Degradation_Products Degradation Stressors Stress Conditions (Light, Heat, Oxidation, Extreme pH) Stressors->Degradation_Products

References

Technical Support Center: Resolving Co-elution Problems in the Chromatographic Analysis of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering co-elution and other chromatographic challenges during the analysis of Catharanthine (B190766).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak resolution and co-elution between Catharanthine and other alkaloids from Catharanthus roseus, such as Vindoline (B23647). What are the common causes and how can I improve the separation?

A1: Poor peak resolution in the analysis of Catharanthus alkaloids is a common issue due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase selection, and other chromatographic parameters.

Troubleshooting Steps:

  • Mobile Phase Optimization: The mobile phase is a critical factor in achieving good separation.

    • Organic Modifier: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity.

    • pH Adjustment: The pH of the mobile phase affects the ionization state of the alkaloids, which in turn influences their retention on a reversed-phase column. For basic compounds like Catharanthine, a mobile phase pH between 3.5 and 4.7 often provides good separation.[1] Shifting the pH can alter the elution order and resolve co-eluting peaks.

    • Additives: The use of additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can help mask residual silanol (B1196071) groups on the stationary phase, which can cause peak tailing and poor resolution.[1]

  • Stationary Phase Selection:

    • A C18 column is the most commonly used stationary phase for separating these alkaloids.[1] However, the specific characteristics of the C18 column (e.g., end-capping, particle size, brand) can influence the separation. If resolution issues persist, consider trying a different C18 column or a stationary phase with different selectivity, such as a phenyl-hexyl or polar-embedded column. A Symmetry C18 column has been reported to provide better resolution for these compounds compared to other C18 columns.[2][3]

  • Flow Rate: Optimizing the flow rate can enhance resolution. A lower flow rate generally leads to better separation but increases the analysis time. A typical starting point is a flow rate of 1.0 to 1.2 mL/min.[1]

  • Temperature: Controlling the column temperature can also improve separation. Increasing the temperature can sometimes enhance resolution between closely eluting peaks.

Q2: My Catharanthine peak is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like Catharanthine is a frequent problem in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.

    • Mobile Phase Additives: Incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase can help to mask these silanol groups and reduce tailing.

    • Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column or replacing the guard column.

Q3: I am experiencing inconsistent retention times for Catharanthine between injections. What are the likely causes?

A3: Fluctuating retention times can compromise the reliability of your analysis. This issue often points to problems with the HPLC system or mobile phase preparation.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using a new mobile phase or after the system has been idle.[1]

  • Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and shifting retention times.[1]

    • Composition: Ensure the mobile phase components are accurately measured and mixed.

  • System Leaks: Check the entire HPLC system for any loose fittings or leaks, which can cause pressure drops and affect retention times.

  • Temperature Fluctuations: Variations in ambient temperature can impact retention times. Using a column oven provides a stable temperature environment.

Data Presentation: HPLC Methods for Catharanthine Analysis

The following tables summarize different HPLC methods that have been successfully used for the separation of Catharanthine and related alkaloids.

Table 1: Example HPLC Methods for Catharanthine and Related Alkaloids

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)Merck Chromolith Performance RP-18eWaters (5)C18-MS-II (4.6 mm x 250 mm)
Mobile Phase Isocratic: Methanol:Acetonitrile:25 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% TEA (15:45:40 v/v/v)Isocratic: Acetonitrile:0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79 v/v), pH 3.5[4][5]Gradient: Methanol-1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)[6]
Flow Rate 1.0 mL/min1.2 mL/min[4][5]Not Specified
Detection 297 nm254 nm[4][5]220 nm[6]
Temperature Not SpecifiedNot Specified25 °C[6]
Retention Time (Catharanthine) 13.96 ± 0.01 min6.81 min[4]Not Specified
Retention Time (Vindoline) 10.28 ± 0.01 min13.22 min[4]Not Specified

Experimental Protocols

Protocol 1: Simplified Alkaloid Extraction from Catharanthus roseus Leaves

This protocol provides a general method for extracting alkaloids for HPLC analysis.

Materials:

Procedure:

  • Weigh 5 g of powdered leaf material and extract with an appropriate volume of 90% ethanol.

  • Filter the ethanol extract and concentrate it using a rotary evaporator.[1]

  • Dilute the concentrated extract with water and acidify with 3% HCl.[1]

  • Wash the acidic aqueous solution with hexane to remove non-polar impurities.[1]

  • Basify the aqueous portion to pH 8.5 with ammonia and extract the alkaloids with chloroform.

  • Wash the chloroform extract with water, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

  • The resulting residue contains the alkaloid fraction and is ready for HPLC analysis after being redissolved in a suitable solvent (e.g., methanol).

Protocol 2: HPLC Analysis for Simultaneous Determination of Catharanthine and Other Alkaloids

This protocol is based on a published method for the simultaneous analysis of Vindoline, Vincristine, Catharanthine, and Vinblastine.

Instrumentation:

  • HPLC system with a UV detector

  • Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Prepare an isocratic mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium acetate with 0.1% triethylamine in a ratio of 15:45:40 (v/v/v).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C).

  • Detection: Set the UV detector to a wavelength of 297 nm.

  • Injection Volume: Inject 10 µL of the prepared sample extract.

  • Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest (e.g., over 20 minutes).

Mandatory Visualizations

Troubleshooting Workflow for Co-elution Problems

Coelution_Troubleshooting Start Co-elution Observed Check_Method Review Current HPLC Method Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Primary Approach Adjust_pH Adjust pH (3.5-4.7) Optimize_MP->Adjust_pH Adjust_Organic Modify Organic Ratio Optimize_MP->Adjust_Organic Additives Use Additives (TEA) Optimize_MP->Additives Resolved Resolution Achieved Adjust_pH->Resolved If successful Not_Resolved Still Co-eluting Adjust_pH->Not_Resolved If unsuccessful Adjust_Organic->Resolved If successful Adjust_Organic->Not_Resolved If unsuccessful Additives->Resolved If successful Additives->Not_Resolved If unsuccessful Change_SP Change Stationary Phase New_C18 Try Different C18 Column Change_SP->New_C18 Alt_Phase Use Phenyl-Hexyl, etc. Change_SP->Alt_Phase New_C18->Resolved If successful Not_Resolved2 Still Co-eluting New_C18->Not_Resolved2 If unsuccessful Alt_Phase->Resolved If successful Alt_Phase->Not_Resolved2 If unsuccessful Optimize_Params Optimize Other Parameters Flow_Rate Adjust Flow Rate Optimize_Params->Flow_Rate Temperature Adjust Temperature Optimize_Params->Temperature Flow_Rate->Resolved If successful Temperature->Resolved If successful Not_Resolved->Change_SP Not_Resolved2->Optimize_Params Experimental_Workflow Start Start: C. roseus Plant Material Extraction Alkaloid Extraction (e.g., Ethanol) Start->Extraction Purification Liquid-Liquid Partitioning (Acid/Base) Extraction->Purification Concentration Solvent Evaporation Purification->Concentration Sample_Prep Reconstitute in Mobile Phase Concentration->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Acquisition & Processing HPLC_Analysis->Data_Processing End End: Quantitation of Catharanthine Data_Processing->End

References

Technical Support Center: Scaling Up Vinblastine Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of vinblastine (B1199706). The information is designed to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the semi-synthesis of vinblastine?

A1: The primary precursors for the semi-synthesis of vinblastine are the monomeric indole (B1671886) alkaloids catharanthine (B190766) and vindoline.[1][2] These are typically extracted from the leaves of the Madagascar periwinkle, Catharanthus roseus.[3] The semi-synthesis involves the coupling of these two complex molecules to form vinblastine.[2]

Q2: What is the most common and efficient method for coupling catharanthine and vindoline?

A2: A prominent and efficient method for the semi-synthesis of vinblastine is the iron(III)-mediated coupling of catharanthine and vindoline.[2] This biomimetic approach, often promoted by ferric chloride (FeCl₃), can be performed as a one-pot synthesis, which improves efficiency and overall yield compared to traditional multi-step methods.[1]

Q3: What are the main products and byproducts of the Fe(III)-promoted coupling reaction?

A3: The main product of the reaction is vinblastine. However, its naturally occurring isomer, leurosidine (B1205338), is also formed.[1] Anhydrovinblastine (B1203243) is a key intermediate and can be present as a byproduct in the final crude product.[1][4]

Q4: How can the purity of semi-synthetic vinblastine be assessed?

A4: The purity of the synthesized vinblastine should be analyzed using High-Performance Liquid Chromatography (HPLC).[1][5] A successful synthesis followed by purification should result in a white to off-white solid with a purity typically exceeding 98% as determined by HPLC analysis.[1] Other analytical methods such as UV-Visible spectrophotometry can also be used for quantification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Vinblastine Yield - Suboptimal pH of the reaction mixture.- Inefficient coupling of catharanthine and vindoline.- Degradation of reactants or products.- Optimize the pH of the reaction. A maximum yield of 20% has been reported at a pH of 8.3 in certain methods.[2][3]- Ensure the use of an efficient coupling promoter, such as ferric chloride (FeCl₃).[1]- Carefully control reaction temperature and duration to prevent degradation.
Poor Diastereoselectivity (High Leurosidine Content) - The reaction conditions may favor the formation of the leurosidine isomer.- While some leurosidine formation is expected, modifications to the reaction conditions, such as the choice of solvent and temperature, may influence the diastereoselectivity. The Fe(III)-promoted coupling is noted to exclusively establish the natural C16' stereochemistry.[1]
Presence of Anhydrovinblastine in Final Product - Incomplete conversion of the anhydrovinblastine intermediate to vinblastine.- Ensure the second stage of the one-pot synthesis (in-situ oxidation and reduction) goes to completion. This involves the addition of an Fe(III) salt, aeration, and subsequent reduction with sodium borohydride (B1222165) (NaBH₄).[1]
Difficulty in Purifying Vinblastine - Ineffective separation of vinblastine from isomers (leurosidine) and byproducts.- Utilize silica (B1680970) gel column chromatography for purification. A gradient elution with a solvent system such as chloroform/methanol or dichloromethane (B109758)/methanol is typically effective.[1][2]- Monitor fractions using TLC or HPLC to identify those containing pure vinblastine.[1]
Inconsistent Results Upon Scale-Up - Non-linear effects of reaction parameters at a larger scale.- Inefficient mixing or heat transfer.- Re-optimize reaction parameters such as reactant concentrations, temperature, and stirring rate for the larger scale.- Employ appropriate reactor configurations to ensure homogenous mixing and effective temperature control.

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Semi-Synthesis of Vinblastine

This protocol is adapted from a high-yield method for the semi-synthesis of vinblastine.[1]

1. Reactant Preparation:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline.

  • The solvent should be a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH) to ensure the solubility of the reactants.[1]

2. Coupling Reaction:

  • Stir the solution at room temperature (approximately 23 °C).

  • Add a solution of ferric chloride (FeCl₃, approximately 5 equivalents).

  • Continue stirring for 1-2 hours.

  • Monitor the formation of the intermediate iminium ion by Thin-Layer Chromatography (TLC) or HPLC.[1][2]

3. In-Situ Oxidation and Reduction:

  • In a separate vessel, prepare a solution of another Fe(III) salt and saturate it with air.

  • Add the reaction mixture from the coupling step to this solution.

  • Subsequently, add sodium borohydride (NaBH₄) to reduce the iminium ion and facilitate selective oxidation.[1]

4. Work-up and Purification:

  • Adjust the pH of the solution to basic (pH 8-9) using a suitable base like sodium bicarbonate solution.[2]

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[2]

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., chloroform/methanol).[1]

  • Analyze the collected fractions by TLC or HPLC to isolate pure vinblastine.[1]

Quantitative Data Summary

Method Key Reagents Reported Yield of Vinblastine Purity Reference
One-Pot Fe(III)-Promoted CouplingCatharanthine, Vindoline, FeCl₃, Fe(III) salt, Air, NaBH₄40-43%>98%[1][6]
Singlet Oxygen Mediated CouplingCatharanthine, Vindoline, H₂O₂, NaClO, NaBH₄Up to 20% (at pH 8.3)Not specified[3]

Visualizations

G cluster_prep Step 1: Reactant Preparation cluster_coupling Step 2: Coupling Reaction cluster_oxred Step 3: Oxidation & Reduction cluster_workup Step 4: Work-up & Purification Reactants Catharanthine & Vindoline Solvent 0.1 N HCl / CF₃CH₂OH Reactants->Solvent Dissolve Stirring Stir at 23°C Solvent->Stirring FeCl3 Add FeCl₃ (5 eq.) Stirring->FeCl3 Monitor Monitor by TLC/HPLC FeCl3->Monitor Stir 1-2h Fe_Air Fe(III) / Air Solution Monitor->Fe_Air Add_Mixture Add Reaction Mixture Fe_Air->Add_Mixture NaBH4 Add NaBH₄ Add_Mixture->NaBH4 Adjust_pH Adjust pH to 8-9 NaBH4->Adjust_pH Extraction Extract with CH₂Cl₂ Adjust_pH->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis Analyze by HPLC Purification->Analysis G cluster_coupling Fe(III)-Promoted Coupling cluster_oxred Oxidation / Reduction Catharanthine Catharanthine Radical Catharanthine Radical Cation Catharanthine->Radical FeCl₃ Vindoline Vindoline Iminium Intermediate Iminium Ion Vindoline->Iminium Coupling Radical->Iminium Coupling Vinblastine Vinblastine Iminium->Vinblastine Fe(III)/Air, NaBH₄ Leurosidine Leurosidine (Isomer) Iminium->Leurosidine Fe(III)/Air, NaBH₄

References

minimizing side reactions in the synthesis of vinblastine from Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of vinblastine (B1199706) from catharanthine (B190766) and vindoline (B23647).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling catharanthine and vindoline to synthesize vinblastine?

A1: The most prominent methods are the modified Polonovski-Potier reaction and the iron(III)-promoted coupling. The Polonovski-Potier reaction involves the generation of an iminium ion from catharanthine N-oxide, which then couples with vindoline to form anhydrovinblastine (B1203243), a key intermediate.[1][2] The Fe(III)-promoted method allows for a direct coupling, which can lead to vinblastine in a one-pot synthesis by subsequent oxidation.[3][4]

Q2: What are the major side products I should be aware of during the synthesis?

A2: The primary side products include anhydrovinblastine, which is an intermediate in some synthetic routes, and leurosidine, the C20' alcohol isomer of vinblastine.[1][3] The formation of diastereomers at the C16' position can also occur, particularly at higher temperatures in the Polonovski-Potier reaction.[1][3]

Q3: How can I minimize the formation of the C16' diastereomer in the Polonovski-Potier reaction?

A3: Conducting the reaction at low temperatures is crucial for improving the C16' coupling diastereoselectivity. For instance, running the reaction at -78 °C can improve the diastereomeric ratio to ≥ 5:1, compared to a 1:1 ratio at 0 °C.[1][3]

Q4: Is it possible to directly synthesize vinblastine without isolating the anhydrovinblastine intermediate?

A4: Yes, a one-step coupling and oxidation reaction has been developed. This involves an Fe(III)-promoted coupling of catharanthine and vindoline, followed by the addition of the reaction mixture to an Fe(III)-NaBH4/air solution. This process facilitates the oxidation of the C15'-C20' double bond and reduction of the intermediate iminium ion to directly yield vinblastine and its isomer leurosidine.[1][3]

Q5: What purification techniques are recommended for isolating vinblastine from the reaction mixture?

A5: The crude product is typically purified using column chromatography on silica (B1680970) gel.[5][6] A gradient elution system, for example with chloroform (B151607) and methanol, can be used to separate vinblastine, leurosidine, and any unreacted starting materials.[6] Further purification can be achieved by recrystallization.[7]

Troubleshooting Guides

Issue 1: Low Yield of Coupled Products
Possible Cause Suggested Solution
Poor solubility of reactants. In the Fe(III)-promoted coupling, using trifluoroethanol (CF3CH2OH) as a cosolvent with aqueous 0.1 N HCl can improve the solubility of catharanthine and vindoline, leading to higher conversion rates.[1][3]
Suboptimal reaction conditions. For the Fe(III)-promoted reaction, ensure the use of at least 5 equivalents of FeCl₃. For the Polonovski-Potier reaction, careful control of temperature is critical for both yield and diastereoselectivity.[1][3]
Incomplete reaction. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion before workup.[5]
Issue 2: Poor Diastereoselectivity (Formation of C16' Epimers)
Possible Cause Suggested Solution
Reaction temperature is too high. In the Polonovski-Potier reaction, maintain a low temperature (-78 °C) during the coupling step to favor the formation of the desired C16' stereoisomer.[1][3]
Incorrect coupling method for desired stereochemistry. The Fe(III)-promoted coupling has been shown to proceed with exclusive formation of the natural C16' stereochemistry, even at room temperature. Consider this method if diastereoselectivity is a persistent issue.[1]
Issue 3: High Proportion of Anhydrovinblastine in the Final Product
Possible Cause Suggested Solution
Incomplete oxidation of the C15'-C20' double bond. In the one-pot Fe(III)-promoted synthesis, ensure the reaction mixture is added to a solution of a suitable iron salt (e.g., ferric oxalate) saturated with air, followed by the addition of NaBH₄ to facilitate the oxidation.[1]
Workup procedure favors the formation of anhydrovinblastine. If using a two-step process, ensure the isolated iminium ion intermediate is subjected to appropriate oxidative conditions rather than just reduction.

Quantitative Data Summary

The efficiency of vinblastine synthesis is highly dependent on the chosen method. The following table summarizes yields from prominent published protocols.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)
Fe(III)-Promoted Coupling and Oxidation FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[1][3]
Fe(III)-Promoted Coupling with Reductive Workup FeCl₃, NaBH₄Iminium ionAnhydrovinblastine (90%)[1][3]
Modified Polonovski-Potier Reaction Catharanthine N-oxide, Trifluoroacetic anhydride, Vindoline, NaBH₄Iminium ionAnhydrovinblastine (yields vary)

Experimental Protocols

Protocol 1: Fe(III)-Promoted One-Pot Synthesis of Vinblastine

This protocol is adapted from the work of Boger and coworkers.[1]

  • Coupling Reaction:

    • To a solution of catharanthine (1 equivalent) and vindoline (1 equivalent) in 0.1 N HCl and trifluoroethanol (CF₃CH₂OH), add FeCl₃ (5 equivalents) at 23 °C.

    • Stir the mixture to allow for the formation of the intermediate iminium ion.

  • Oxidation and Reduction:

    • In a separate flask, prepare a solution of a suitable Fe(III) salt (e.g., ferric oxalate, 10 equivalents) at 0 °C and saturate it with air.

    • Add the reaction mixture from the coupling step to this Fe(III) solution.

    • Slowly add NaBH₄ to the mixture. This initiates both the reduction of the iminium ion and the oxidation of the Δ15',20'-double bond.

    • Continue to stir for approximately 30 minutes.

  • Work-up and Purification:

    • Quench the reaction with a suitable agent (e.g., acetone).

    • Adjust the pH of the solution to basic (pH 8-9) using a base like sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate vinblastine, leurosidine, and other byproducts.[5]

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling cluster_oxidation_reduction Step 2: Oxidation & Reduction cluster_purification Step 3: Purification catharanthine Catharanthine reagents1 FeCl₃ (5 equiv) 0.1 N HCl / CF₃CH₂OH catharanthine->reagents1 vindoline Vindoline vindoline->reagents1 iminium Iminium Ion Intermediate reagents1->iminium Formation reagents2 Fe(III) salt / air NaBH₄ iminium->reagents2 One-pot reaction products Vinblastine & Leurosidine reagents2->products purification Silica Gel Chromatography products->purification final_product Purified Vinblastine purification->final_product

Caption: Experimental workflow for the one-pot synthesis of vinblastine.

side_reactions start Catharanthine + Vindoline iminium Iminium Ion Intermediate start->iminium Coupling Reaction anhydrovinblastine Anhydrovinblastine (Side Product/Intermediate) iminium->anhydrovinblastine Reduction (e.g., NaBH₄) vinblastine Vinblastine (Desired Product) iminium->vinblastine Oxidation/Reduction (Fe(III)/NaBH₄/air) c16_epimer C16' Epimer (Diastereomeric Side Product) iminium->c16_epimer High Temperature (Polonovski-Potier) leurosidine Leurosidine (C20' Isomer Side Product) vinblastine->leurosidine Isomerization

Caption: Key side reactions in vinblastine synthesis.

References

Validation & Comparative

comparing the efficacy of different Catharanthine extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catharanthine (B190766), a crucial monoterpenoid indole (B1671886) alkaloid derived from the medicinal plant Catharanthus roseus, serves as an indispensable precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The low natural abundance of these dimeric alkaloids in the plant necessitates efficient and optimized extraction of their monomeric precursors, particularly catharanthine.[1][2] This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to assist researchers in selecting the most effective technique for their specific needs.

Data Presentation: A Comparative Analysis of Extraction Efficacy

The selection of an appropriate extraction method is critical for maximizing the yield and purity of catharanthine, thereby influencing the economic viability of downstream applications. The following table summarizes quantitative data from various studies, comparing the efficacy of different extraction techniques.

Extraction MethodKey ParametersCatharanthine Yield/RecoverySource
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727) as modifier, 40 min100% recovery[2][3]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g Dry Weight (DW)[2][4]
Ultrasound-Assisted Extraction (UAE) 80% ethanolComparable to NPCE; Higher than Maceration and Heat Reflux[1][2][4]
Microwave-Assisted Extraction (MAE) More efficient than Soxhlet extractionYield not specified for Catharanthine alone[2][5]
Maceration Extraction 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[2][4]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[2][4]
Simplified Acid-Base Extraction Acetic acid acidified water (pH 3-4), followed by organic solvent extraction2.15% crude alkaloid yield (w/w)[6]

Note: Direct comparison of the purity of the final catharanthine extract was not consistently available across the surveyed literature. The yield of catharanthine is influenced by numerous factors, including the specific plant variety, cultivation conditions, and the precise experimental parameters employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for key methods cited in the comparison.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and non-flammability.

Protocol:

  • Sample Preparation: Dried and powdered leaves of Catharanthus roseus are packed into the extraction vessel.

  • Extraction: Supercritical CO₂ is passed through the extraction vessel. For the extraction of polar compounds like alkaloids, a polar co-solvent (modifier) such as methanol or ethanol is often added to the CO₂ stream.[7]

  • Parameter Optimization: The extraction efficiency is optimized by adjusting parameters such as pressure, temperature, CO₂ flow rate, and the concentration of the co-solvent. A study found optimal recovery of catharanthine at 250 bar and 80°C, using 6.6 vol% methanol as a modifier for 40 minutes.[3]

  • Separation: The pressure and/or temperature of the fluid are altered in a separator vessel, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected for further analysis and purification.

Negative-Pressure Cavitation Extraction (NPCE)

This technique utilizes the formation and collapse of vapor bubbles (cavitation) induced by negative pressure to disrupt plant cell walls, thereby enhancing the release of intracellular contents.[4]

Protocol:

  • Sample Preparation: Dried leaves of Catharanthus roseus are ground to a fine powder (e.g., 60-mesh).[4]

  • Solvent Addition: The powdered plant material is mixed with an 80% ethanol solution at a solid-to-liquid ratio of 1:20 (w/v).[2][4]

  • Extraction: A negative pressure of -0.075 MPa is applied to the mixture for 30 minutes.[2][4] This process is typically repeated for three cycles to maximize extraction efficiency.[2][4]

  • Filtration: The resulting mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent in the filtrate is evaporated under reduced pressure to yield the crude alkaloid extract.

Simplified Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

Protocol:

  • Acidic Extraction: Dried and powdered Catharanthus roseus leaves are extracted with water acidified with a dilute acid (e.g., acetic acid or 0.1 M HCl) to a pH of approximately 3-4.[6][8][9] This converts the alkaloids into their water-soluble salt forms.

  • Filtration and Defatting: The aqueous extract is filtered. To remove chlorophyll (B73375) and other lipophilic compounds, the filtrate can be washed with a non-polar solvent like petroleum ether.[10]

  • Basification: A concentrated base (e.g., ammonium (B1175870) hydroxide) is added to the aqueous extract to raise the pH to the range of 6-7.[9] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Organic Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6][9][11]

  • Concentration: The organic solvent is evaporated to yield a crude alkaloid mixture rich in catharanthine and vindoline.[6][11]

Mandatory Visualization

The following diagrams illustrate the general workflow for catharanthine extraction and a simplified representation of its biosynthetic context.

Catharanthine_Extraction_Workflow Plant Catharanthus roseus (Dried Leaves) Grinding Grinding/ Powdering Plant->Grinding Extraction Extraction (e.g., SFE, NPCE, Acid-Base) Grinding->Extraction Filtration Filtration/ Separation Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Catharanthine Purified Catharanthine Purification->Catharanthine

Caption: General workflow for Catharanthine extraction and purification.

Catharanthine_Biosynthesis_Context GPP Geranyl Pyrophosphate (GPP) Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Catharanthine Catharanthine Intermediates->Catharanthine Vindoline Vindoline Intermediates->Vindoline Vinblastine Vinblastine/ Vincristine Catharanthine->Vinblastine Coupling Vindoline->Vinblastine Coupling

Caption: Simplified biosynthetic context of Catharanthine.

References

A Comparative Guide to the HPLC Validation for Catharanthine Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Catharanthine Sulfate, a critical precursor in the synthesis of potent anti-cancer drugs like vinblastine, the selection of a robust and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) remains a widely utilized technique for the quantification of Catharanthine. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The quantification of Catharanthine, often in complex matrices such as plant extracts, necessitates a highly selective and sensitive analytical approach. While HPLC with UV detection is a staple in many laboratories, more advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer significant advantages in terms of speed and sensitivity.

ParameterHPLC with UV DetectionUPLC-Q-TOFLC-IT-MS
Linearity (r²) > 0.999> 0.9988[1]Not explicitly stated
Limit of Detection (LOD) 8 - 18 µg/mL[2][3]1 - 10 ng/mL[1]Not explicitly stated
Limit of Quantitation (LOQ) 25 - 56 µg/mL[2][3]3 - 30 ng/mL[1]Not explicitly stated
Precision (%RSD) < 2.5%[2][3]Intra-day and inter-day precision validated[1]Good repeatability reported[4]
Accuracy/Recovery (%) 96% - 98%[2][3]92.8% - 104.1%[1]Good recovery reported[4]
Analysis Time > 10 minutes< 13 minutes[1]Not explicitly stated
Selectivity GoodExcellentHigh[4]
Instrumentation HPLC with UV/PDA DetectorUPLC with Q-TOF Mass SpectrometerLC with Ion Trap Mass Spectrometer

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are the protocols for a validated HPLC-UV method and a comparative UPLC-MS method for Catharanthine analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection

This method is suitable for the routine quality control and quantification of Catharanthine in various samples.

Sample Preparation (from Catharanthus roseus leaves):

  • Freeze-dry and grind leaf samples into a fine powder.

  • Extract 100 mg of the powdered sample with 1 mL of methanol (B129727) by vortexing and sonication.[5]

  • Centrifuge the extract at 10,000 rpm for 15 minutes.[5]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (pH 3.5).[2][3]

  • Elution: Isocratic or gradient elution can be employed. A typical isocratic elution would be acetonitrile:buffer (21:79, v/v).[2][3]

  • Flow Rate: 1.0 - 1.2 mL/min[2][3]

  • Detection: UV detection at 254 nm or 280 nm.[2][3][5][8]

  • Column Temperature: Ambient or controlled at 30 °C.[5]

  • Injection Volume: 10 - 20 µL

Standard Preparation: For this compound, a stock solution should be prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol. A series of dilutions are then prepared to establish a calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-Q-TOF) Mass Spectrometry

This method offers higher sensitivity and shorter analysis times, making it ideal for the analysis of low-concentration samples and high-throughput screening.

Sample Preparation: The sample preparation protocol is similar to the HPLC method, involving extraction with methanol followed by centrifugation and filtration.[5]

Chromatographic Conditions:

  • Column: C18 column (e.g., Poroshell 120 EC-C18, 4.6 x 250 mm, 4 µm particle size)[5]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[1]

  • Elution: A gradient elution is typically used to achieve optimal separation of multiple alkaloids within a short time frame.[1]

  • Flow Rate: Approximately 1 mL/min.[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The instrument is operated in full scan mode to acquire mass spectra, and the quantification of Catharanthine is based on the extracted ion chromatogram of its protonated molecule [M+H]⁺.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of the analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Plant Material Grinding Grind to Powder Start->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Figure 1. Experimental workflow for HPLC analysis of Catharanthine.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis Start Plant Material Grinding Grind to Powder Start->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration UPLC UPLC System Filtration->UPLC Inject Column C18 Column UPLC->Column MS Mass Spectrometer Column->MS Data Data Acquisition & Processing MS->Data

Figure 2. Experimental workflow for UPLC-MS analysis of Catharanthine.

Conclusion

The choice between HPLC-UV and UPLC-MS for the analysis of this compound will depend on the specific requirements of the study. The HPLC-UV method is a robust, reliable, and cost-effective technique suitable for routine quantification where high sensitivity is not the primary concern. In contrast, UPLC-MS methods provide significantly lower detection and quantification limits, along with faster analysis times, making them the preferred choice for research and development applications that demand high sensitivity and throughput. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Guide to the Synthesis of Vinblastine: The Critical Coupling of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of the potent anti-cancer agent vinblastine (B1199706) hinges on the crucial coupling of two monomeric indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647).[1][2] This guide provides a detailed comparison of the methodologies employed for this transformation, with a focus on the roles of the two precursors. While the specific use of catharanthine sulfate (B86663) as a starting material is not extensively documented in comparative studies, the underlying chemistry in acidic media suggests its behavior would be analogous to other catharanthine salts. The comparison will, therefore, focus on the well-established protocols using catharanthine and vindoline.

The Core Reaction: Dimerization of Catharanthine and Vindoline

Vinblastine is a dimeric alkaloid, and its synthesis involves the formation of a carbon-carbon bond between the indole nucleus of vindoline and a rearranged catharanthine unit.[2] This is not a spontaneous process and requires the activation of catharanthine to generate a reactive intermediate that is then attacked by the electron-rich vindoline.

Chemical Structures of Key Molecules

The precise three-dimensional arrangement of atoms in catharanthine and vindoline is critical to the stereoselective synthesis of vinblastine.

G cluster_catharanthine Catharanthine cluster_vindoline Vindoline cluster_vinblastine Vinblastine CATH Catharanthine Structure (Image Placeholder) VIND Vindoline Structure (Image Placeholder) VINB Vinblastine Structure (Image Placeholder)

Caption: Chemical structures of the precursors and the final product.

Comparative Analysis of Synthetic Methodologies

Two primary methods have been extensively studied for the coupling of catharanthine and vindoline: the Polonovski-Potier reaction and the biomimetic Fe(III)-promoted coupling.

ParameterPolonovski-Potier ReactionFe(III)-Promoted Coupling
Activating Agent Trifluoroacetic anhydride (B1165640) (TFAA) on catharanthine N-oxideFerric chloride (FeCl₃)
Key Intermediate Electrophilic iminium speciesPresumed catharanthine radical cation
Stereoselectivity Dependent on temperature; can produce unnatural isomersHigh, yielding the natural C16' stereochemistry
Reaction Conditions Low temperatures (-78°C) required for good selectivityRoom temperature (~23°C)
Yield of Anhydrovinblastine (B1203243) Variable, can be improved at lower temperaturesUp to 90% conversion
Overall Vinblastine Yield Generally lower and part of a multi-step process40-43% in a one-pot synthesis
Experimental Data Summary
MethodReagentsSolventTemperatureProduct(s)Yield (%)
Polonovski-Potier Catharanthine N-oxide, Vindoline, TFAADichloromethane-78 °CAnhydrovinblastine>5:1 diastereoselectivity
Fe(III)-Promoted Coupling Catharanthine, Vindoline, FeCl₃ (5 equiv), NaBH₄0.1 N HCl / CF₃CH₂OH23 °CAnhydrovinblastine~90% (conversion)
One-Pot Vinblastine Synthesis Catharanthine, Vindoline, FeCl₃, Fe₂(ox)₃, NaBH₄, Air (O₂)0.1 N HCl / CF₃CH₂OH0-23 °CVinblastine, Leurosidine (C20' isomer)40-43% (Vinblastine), 20-23% (Leurosidine)
BAHA-Promoted Coupling Catharanthine, Vindoline, tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)0.05 N HCl / CF₃CH₂OH25 °CAnhydrovinblastineup to 85%

Experimental Protocols

Fe(III)-Promoted Synthesis of Anhydrovinblastine

This protocol is adapted from the work of Boger and colleagues.[3]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethyl acetate (B1210297) or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

  • Stir the solution at room temperature (23 °C).

  • Add a solution of FeCl₃ (5 equivalents) to the reaction mixture.

  • Stir the reaction for 1-2 hours, monitoring the formation of the intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully add solid NaBH₄ portion-wise to reduce the intermediate iminium ion.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the aqueous layer multiple times with an organic solvent (ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield anhydrovinblastine.[4]

One-Pot Fe(III)-Promoted Synthesis of Vinblastine

This protocol provides direct access to vinblastine in a single reaction vessel.[5]

Materials:

  • Same as for anhydrovinblastine synthesis, with the addition of a soluble Fe(III) salt like ferric oxalate (B1200264) (Fe₂(ox)₃).

Procedure:

  • Follow steps 1-3 of the anhydrovinblastine synthesis protocol.

  • After the initial coupling reaction, add the reaction mixture to a second solution of a soluble Fe(III) salt (e.g., ferric oxalate, 10 equivalents) cooled to 0 °C and saturated with air.

  • Carefully add solid NaBH₄ (20-50 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for an additional hour.

  • Perform the same work-up and purification procedure as for anhydrovinblastine to isolate vinblastine and its isomer, leurosidine.[6]

Reaction Pathways and Workflows

Fe(III)-Promoted Coupling of Catharanthine and Vindoline

G Catharanthine Catharanthine RadicalCation Catharanthine Radical Cation Catharanthine->RadicalCation Oxidation Vindoline Vindoline IminiumIon Iminium Ion Intermediate Vindoline->IminiumIon FeCl3 FeCl3 FeCl3->RadicalCation Fragmentation Oxidative Fragmentation RadicalCation->Fragmentation Fragmentation->IminiumIon Diastereoselective Coupling Anhydrovinblastine Anhydrovinblastine IminiumIon->Anhydrovinblastine Reduction NaBH4 NaBH4 NaBH4->Anhydrovinblastine

Caption: Fe(III)-promoted coupling pathway to anhydrovinblastine.

One-Pot Synthesis of Vinblastine Experimental Workflow

G cluster_step1 Step 1: Coupling cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction & Oxidation cluster_step4 Step 4: Work-up & Purification Coupling Mix Catharanthine, Vindoline, and FeCl3 in HCl/CF3CH2OH at 23°C Oxidation Add reaction mixture to Fe(III) salt solution at 0°C (saturated with air) Coupling->Oxidation Reduction Add NaBH4 portion-wise at 0°C Oxidation->Reduction Workup Quench with NaHCO3, extract with organic solvent, and purify by chromatography Reduction->Workup Vinblastine Vinblastine Workup->Vinblastine

Caption: Workflow for the one-pot synthesis of vinblastine.

The Role of Catharanthine Sulfate

While the provided protocols and literature predominantly feature catharanthine in its base form as the starting material, the reactions are conducted in acidic media (e.g., 0.1 N HCl). In these conditions, the tertiary amine of catharanthine is protonated to form the corresponding cation. Therefore, starting with a salt such as this compound would lead to the same reactive species in solution. The choice of the free base is likely a matter of convention and availability. The counter-ion (sulfate vs. chloride) is not expected to significantly influence the course of the reaction, as the key oxidative fragmentation is initiated by the Fe(III) reagent.

Conclusion

The coupling of catharanthine and vindoline is a well-optimized and high-yielding process, particularly through the Fe(III)-promoted biomimetic approach. This method offers excellent stereocontrol and can be performed in a one-pot synthesis to directly afford vinblastine. While specific comparative data for this compound is scarce, the fundamental chemistry of the reaction in acidic media suggests its utility would be comparable to the free base. For researchers and drug development professionals, the Fe(III)-promoted coupling represents a robust and efficient strategy for accessing vinblastine and its analogues for further investigation.

References

A Comparative Analysis of the Anti-mitotic Activity of Catharanthine and Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-mitotic properties of the precursor Catharanthine (B190766) versus the established chemotherapeutic agent Vinblastine (B1199706), providing researchers and drug development professionals with a comprehensive comparison of their efficacy and mechanisms of action.

This guide presents a detailed comparative analysis of the anti-mitotic activities of Catharanthine, a key precursor, and Vinblastine, a widely used anti-cancer drug. Both compounds, derived from the Madagascar periwinkle (Catharanthus roseus), exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1][2] While Vinblastine is a well-established chemotherapeutic agent, Catharanthine itself demonstrates significant, albeit generally less potent, anti-mitotic properties.[1] This guide provides quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate a thorough understanding of their comparative bioactivities.

Quantitative Comparison of Anti-mitotic Potency

The anti-proliferative and cytotoxic effects of Catharanthine and Vinblastine are commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the reported IC50 values for both compounds across various cancer cell lines and experimental assays.

Table 1: IC50 Values for Catharanthine

Cell LineAssay TypeExposure TimeIC50Reference
HepG2 (Liver Carcinoma)MTT Assay24 hoursNot explicitly stated, but dose-dependent reduction in viability observed from 80 to 200 µM.[3]
HepG2 (Liver Carcinoma)MTT Assay48 hoursNot explicitly stated, but dose-dependent reduction in viability observed from 80 to 200 µM.[3]

Table 2: IC50 Values for Vinblastine

Cell LineAssay TypeExposure TimeIC50 (nM)Reference
HeLa (Cervical Cancer)Cell ProliferationNot Specified0.45[4]
HeLa (Cervical Cancer)Mitotic ArrestNot Specified1.1[4]
Mouse Leukemia L1210Not SpecifiedContinuous4.0[2]
Mouse Leukemia L1210Not Specified4 hours380[2]
A2780 (Ovarian Cancer)Antiproliferative AssayNot Specified3.92–5.39[5]
MCF7 (Breast Cancer)Antiproliferative AssayNot Specified1.72–3.13[5]

Table 3: Comparative Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Reference
Vinblastine0.54[6]
Vinorelbine (B1196246) (related Vinca (B1221190) alkaloid)0.80[6]
Vinflunine (B192657) (related Vinca alkaloid)1.2[6]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of anti-mitotic action for both Catharanthine and Vinblastine is the disruption of microtubule dynamics.[1][7] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for separating chromosomes during cell division.[8]

Vinblastine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[8][9] This leads to the depolymerization of microtubules and the disruption of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle.[8][10] At low concentrations, vinblastine can suppress microtubule dynamics without causing significant depolymerization, leading to mitotic block.[11][12]

Catharanthine , as a monomeric precursor to Vinblastine, shares this fundamental mechanism of interfering with microtubule assembly.[1][13] However, it is generally less potent than its dimeric derivatives like Vinblastine.[1][14] Studies have shown that Catharanthine can induce tubulin self-association, although less effectively than Vinblastine.[14]

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptosis (programmed cell death), the desired outcome in cancer therapy.[8][15]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the anti-mitotic activity of compounds like Catharanthine and Vinblastine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Catharanthine or Vinblastine) for a specified duration (e.g., 24 or 48 hours).[3] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.[1]

  • Data Analysis: Determine the rate and extent of polymerization in the presence of the test compound compared to a control. The concentration of the compound that inhibits polymerization by 50% is the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells and treat them with different concentrations of the test compound for a specific time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold phosphate-buffered saline (PBS).[1]

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain them with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A.[1][2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[1]

  • Data Analysis: Quantify the percentage of cells in the G2/M phase to assess the extent of mitotic arrest.[10]

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing anti-mitotic activity and the signaling pathway leading to apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays Activity Assessment cluster_data Data Analysis cell_culture Cancer Cell Culture treatment Treatment with Catharanthine or Vinblastine cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 IC50 Determination mtt->ic50 cell_cycle_arrest Quantification of G2/M Arrest flow->cell_cycle_arrest tubulin Tubulin Polymerization Assay inhibition_curve Polymerization Inhibition Curve tubulin->inhibition_curve tubulin_protein Purified Tubulin tubulin_protein->tubulin

Caption: Experimental workflow for evaluating anti-mitotic activity.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Catharanthine / Vinblastine tubulin Tubulin drug->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Disruption microtubules->spindle Forms checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint Triggers mitotic_arrest Mitotic Arrest (M-Phase) checkpoint->mitotic_arrest Induces apoptosis Apoptosis mitotic_arrest->apoptosis Leads to

Caption: Signaling pathway of Vinca alkaloids leading to apoptosis.

References

A Comparative Guide to the Biological Activity of Catharanthine Sulfate and Catharanthine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Catharanthine Sulfate (B86663) and Catharanthine free base, focusing on their biological activities, physicochemical properties, and applications in research. The information presented is supported by experimental data to aid in the selection and use of the appropriate compound for in vitro and in vivo studies.

Introduction: Physicochemical Properties and a Key Distinction

Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While the biological activity resides in the Catharanthine molecule itself, it is commercially available in two primary forms: the free base and the sulfate salt.

The most significant difference between these two forms lies in their solubility . Catharanthine free base is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[][3] This poor aqueous solubility presents a considerable challenge for its use in many biological assays that require aqueous buffer systems. To overcome this limitation, Catharanthine is often converted to its sulfate salt. The salt form exhibits significantly improved solubility in aqueous solutions, making it the preferred choice for most in vitro research applications.[4][5] Consequently, it is important to note that the majority of published biological data for "Catharanthine" in aqueous experimental setups has likely been generated using the sulfate salt, even when not explicitly stated.

Comparative Biological Activity

The primary mechanism of action for Catharanthine is the disruption of microtubule dynamics, a characteristic it shares with other Vinca (B1221190) alkaloids.[4][6] By inhibiting the polymerization of tubulin, Catharanthine leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[4][7][8] Recent studies also suggest a role for Catharanthine in inducing autophagy through the mTOR signaling pathway.[6][9]

Due to the aforementioned solubility issues, direct comparative studies on the biological potency of the free base versus the sulfate salt are scarce in the literature. The biological effects are attributed to the Catharanthine moiety, and the choice between the free base and the sulfate salt is primarily a practical one based on the experimental requirements.

Cytotoxicity

Catharanthine has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 Value
CatharanthineHCT-116 (Colon Carcinoma)60 µg/mL (~178 µM)[10]
CatharanthineJURKAT E.6 (T-cell leukemia)211 ng/mL (~0.63 µM)[11]
CatharanthineTHP-1 (Acute monocytic leukemia)210 ng/mL (~0.62 µM)[11]
CatharanthineCardiomyocytes (VOCC inhibition)220 µM[12]
CatharanthineVascular Smooth Muscle Cells (VOCC inhibition)8 µM[12]

Note: The specific form (sulfate or free base) was not always explicitly stated in the source studies. However, given the aqueous nature of cell culture media, it is highly probable that the more soluble Catharanthine Sulfate was used.

Signaling Pathways

Catharanthine exerts its biological effects through the modulation of key cellular signaling pathways.

Microtubule Disruption and Apoptosis Induction

The primary anticancer mechanism of Catharanthine involves its interaction with tubulin, the protein subunit of microtubules. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[4][13] This disruption leads to an arrest of the cell cycle in the G2/M phase, which in turn triggers the intrinsic pathway of apoptosis.[14][15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Catharanthine Catharanthine Tubulin Tubulin Catharanthine->Tubulin Inhibits Microtubule_Formation Microtubule Formation Catharanthine->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Bcl2_Family Bcl-2 Family Dysregulation G2M_Arrest->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Catharanthine-induced mitotic arrest and apoptosis.
Autophagy Induction via mTOR Inhibition

Catharanthine has also been shown to induce autophagy, a cellular process of self-degradation of components.[6][9] This is thought to occur through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. mTORC1, a key complex in this pathway, acts as a negative regulator of autophagy.[16][17] By inhibiting mTORC1, Catharanthine can lead to the activation of the autophagy machinery.

cluster_cytoplasm Cytoplasm Catharanthine Catharanthine mTORC1 mTORC1 Catharanthine->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ATG13, FIP200) mTORC1->ULK1_Complex Inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome

Catharanthine-induced autophagy via mTOR inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of Catharanthine.

Start Select Catharanthine Form (Sulfate for Aqueous Assays) Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Cell_Culture Culture Cancer Cell Lines Prepare_Stock->Cell_Culture Tubulin_Poly In Vitro Tubulin Polymerization Assay Prepare_Stock->Tubulin_Poly Treatment Treat Cells with Varying Concentrations Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Tubulin_Poly->Data_Analysis End Conclusion Data_Analysis->End

General workflow for investigating Catharanthine's activity.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of Catharanthine on the polymerization of purified tubulin into microtubules.

Principle: A fluorescent reporter binds to polymerized tubulin, and the increase in fluorescence is monitored over time. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • This compound

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Protocol:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Compound Preparation: Prepare a series of dilutions of this compound in General Tubulin Buffer.

  • Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 2 mg/mL tubulin, combine the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter. Add the purified tubulin last.

  • Assay Initiation: Pipette the Catharanthine dilutions (and controls) into the wells of the pre-warmed 96-well plate. To start the reaction, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C plate reader and measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence. Calculate the percentage of inhibition for each Catharanthine concentration relative to the vehicle control and determine the IC50 value.[18]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Use appropriate gating to exclude doublets and debris.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][19][20]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC

  • Propidium Iodide

  • 1X Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[21][22][23]

Conclusion

The primary difference between this compound and Catharanthine free base for research purposes is their aqueous solubility. The sulfate salt's enhanced solubility makes it the more practical choice for most in vitro biological assays. The biological activity, including cytotoxicity, cell cycle arrest, and induction of apoptosis and autophagy, is attributed to the Catharanthine molecule itself. When designing experiments, researchers should consider the physicochemical properties of each form to ensure reliable and reproducible results. The provided protocols and pathway diagrams offer a framework for the further investigation of Catharanthine's therapeutic potential.

References

Catharanthine's Binding Affinity to Tubulin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the tubulin-binding affinity of catharanthine (B190766) with other vinca (B1221190) alkaloids, supported by experimental data and detailed protocols.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid, is a key precursor in the synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923). While its role as a biosynthetic intermediate is well-established, its own biological activity, particularly its interaction with tubulin, is a subject of ongoing research. This guide provides a comparative analysis of catharanthine's binding affinity to tubulin, juxtaposing it with its more famous derivatives and other tubulin-targeting agents.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its target protein is a critical parameter in drug development, often quantified by the dissociation constant (Kd), association constant (Ka), or the inhibitory constant (Ki). A lower Kd or Ki, and a higher Ka, indicate a stronger binding affinity.

CompoundBinding ParameterValueTarget
Catharanthine Binding Constant (Ka)(2.8 ± 0.4) x 10³ M⁻¹Tubulin Dimer
Vinblastine Association Constant (Ka)~3-4 x 10³ M⁻¹Tubulin in stabilized microtubules
Dissociation Constant (Kd) - High Affinity0.54 µMCalf brain tubulin
Dissociation Constant (Kd) - Low Affinity14 µMCalf brain tubulin
Vincristine Inhibitory Constant (Ki)85 nMMicrotubules

Note: The binding parameters presented are derived from different experimental setups and should be compared with this in mind. For instance, the binding of vincristine to assembled microtubules is expected to have a higher affinity (lower Ki) than the binding of catharanthine or vinblastine to tubulin dimers. One study also notes that the relative binding affinity of vinca alkaloids to bovine brain tubulin is in the order of vincristine being greater than vinblastine.[1]

Experimental Protocols

The determination of binding affinities relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments relevant to studying catharanthine-tubulin interactions.

Fluorescence Perturbation Assay

This method was utilized to determine the binding constant of catharanthine to tubulin. It relies on the principle that the intrinsic fluorescence of a protein (often from tryptophan residues) can be altered upon ligand binding.

Principle: The binding of a ligand to a protein can cause conformational changes that alter the local environment of tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength. This change, or perturbation, can be titrated to determine the binding affinity.

Detailed Protocol:

  • Protein Preparation: Purified tubulin is prepared and its concentration accurately determined. The protein is typically dialyzed against the assay buffer to ensure buffer matching.

  • Ligand Preparation: A stock solution of catharanthine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer.

  • Fluorescence Measurements:

    • A fixed concentration of tubulin is placed in a quartz cuvette.

    • The intrinsic tryptophan fluorescence is measured using a spectrofluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan, and the emission spectrum is recorded (usually from 310 to 400 nm).

    • Small aliquots of the catharanthine solution are incrementally added to the tubulin solution.

    • After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence spectrum is recorded.

  • Data Analysis:

    • The change in fluorescence intensity at the emission maximum is plotted against the concentration of catharanthine.

    • The resulting binding curve is then fitted to a suitable binding isotherm equation (e.g., the Hill equation or a one-site binding model) to calculate the binding constant (Ka or Kd).

cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Tubulin Solution Tubulin Solution Spectrofluorometer Spectrofluorometer Tubulin Solution->Spectrofluorometer Initial Measurement Catharanthine Dilutions Catharanthine Dilutions Titration Titration Catharanthine Dilutions->Titration Binding Curve Binding Curve Spectrofluorometer->Binding Curve Fluorescence Data Titration->Spectrofluorometer Incremental Additions Binding Constant Binding Constant Binding Curve->Binding Constant Curve Fitting

Caption: Workflow for a Fluorescence Perturbation Assay.

Gel Batch Binding Assay

This technique is a straightforward method to separate a protein-ligand complex from the unbound ligand, allowing for the quantification of binding.

Principle: A solid-phase matrix (gel resin) is used to immobilize either the protein or the ligand. The binding partner is then added, and after an incubation period, the unbound molecules are washed away. The amount of bound ligand can then be quantified.

Detailed Protocol:

  • Resin Preparation: An appropriate affinity resin is chosen (e.g., Ni-NTA agarose (B213101) if the protein is His-tagged, or a resin with an immobilized antibody against the protein). The resin is equilibrated with the binding buffer.

  • Protein Immobilization (if applicable): The purified tubulin is incubated with the prepared resin to allow for immobilization.

  • Binding Step:

    • Aliquots of the tubulin-bound resin (or free tubulin if the ligand is to be captured) are placed in microcentrifuge tubes.

    • Varying concentrations of catharanthine are added to the tubes.

    • The tubes are incubated with gentle agitation to allow binding to reach equilibrium.

  • Separation: The resin is pelleted by centrifugation, and the supernatant containing the unbound catharanthine is removed.

  • Washing: The resin is washed several times with the binding buffer to remove any non-specifically bound ligand.

  • Elution and Quantification:

    • The bound catharanthine is eluted from the resin using an appropriate elution buffer (e.g., high imidazole (B134444) concentration for His-tagged proteins, or a change in pH).

    • The concentration of the eluted catharanthine is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: The amount of bound catharanthine at each concentration is plotted to generate a binding isotherm, from which the binding affinity can be calculated.

Start Start Equilibrate Resin Equilibrate Resin Start->Equilibrate Resin Incubate Tubulin & Catharanthine Incubate Tubulin & Catharanthine Equilibrate Resin->Incubate Tubulin & Catharanthine Separate Bound & Unbound Separate Bound & Unbound Incubate Tubulin & Catharanthine->Separate Bound & Unbound Wash Resin Wash Resin Separate Bound & Unbound->Wash Resin Elute Bound Ligand Elute Bound Ligand Wash Resin->Elute Bound Ligand Quantify Ligand Quantify Ligand Elute Bound Ligand->Quantify Ligand Determine Binding Affinity Determine Binding Affinity Quantify Ligand->Determine Binding Affinity

Caption: Workflow for a Gel Batch Binding Assay.

Tubulin Polymerization Assay

This assay assesses the functional consequence of ligand binding to tubulin by measuring the extent of microtubule formation.

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in turbidity (light scattering) of the solution. Compounds that inhibit polymerization will reduce the rate and extent of this increase.

Detailed Protocol:

  • Reagent Preparation:

    • Lyophilized tubulin is reconstituted in a suitable buffer (e.g., PEM buffer: PIPES, EGTA, MgCl2) on ice.

    • A stock solution of GTP is prepared.

    • A polymerization buffer containing glycerol (B35011) is prepared.

    • Working solutions of catharanthine and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) are prepared.

  • Assay Procedure:

    • A temperature-controlled spectrophotometer or plate reader is pre-warmed to 37°C.

    • The test compounds are added to the wells of a 96-well plate.

    • A cold tubulin polymerization mix (containing tubulin, GTP, and polymerization buffer) is added to each well to initiate the reaction.

  • Data Acquisition: The absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • The absorbance values are plotted against time to generate polymerization curves.

    • The effect of catharanthine on the rate and extent of tubulin polymerization is compared to the control wells. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) can be determined.[2][3][4]

cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reconstitute Tubulin Reconstitute Tubulin Initiate Polymerization Initiate Polymerization Reconstitute Tubulin->Initiate Polymerization Prepare GTP & Buffer Prepare GTP & Buffer Prepare GTP & Buffer->Initiate Polymerization Prepare Catharanthine Prepare Catharanthine Prepare Catharanthine->Initiate Polymerization Incubate at 37°C Incubate at 37°C Initiate Polymerization->Incubate at 37°C Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate at 37°C->Measure Absorbance (340nm) Generate Polymerization Curves Generate Polymerization Curves Measure Absorbance (340nm)->Generate Polymerization Curves Determine IC50 Determine IC50 Generate Polymerization Curves->Determine IC50

Caption: Workflow for a Tubulin Polymerization Assay.

Conclusion

The available data indicates that catharanthine binds to tubulin with a moderate affinity. While its binding constant is in a similar order of magnitude to that of vinblastine for tubulin in stabilized microtubules, it is significantly weaker than the high-affinity binding of vinblastine to tubulin dimers and the inhibitory effect of vincristine on microtubules. This suggests that catharanthine's primary role in the anti-cancer activity of vinblastine and vincristine is likely as a structural component, rather than a potent tubulin-targeting agent in its own right. However, its ability to induce tubulin self-association, albeit to a lesser extent than vinblastine and vincristine, suggests it does possess some intrinsic activity that warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the binding characteristics of catharanthine and other novel tubulin-targeting compounds.

References

A Comparative Analysis of Catharanthine's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Catharanthine's performance against various cancer cell lines, supported by experimental data.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, is a crucial precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. While its role as a biosynthetic intermediate is well-established, Catharanthine itself exhibits significant anti-proliferative and cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of its activity, summarizing key quantitative data and elucidating its mechanisms of action.

Data Presentation: Cytotoxic Effects of Catharanthine

The cytotoxic potential of Catharanthine has been evaluated against several cancer cell lines, with its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varying across different cancer types. The data presented below is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT-116 Colon Carcinoma~590[1][2]
HepG2 Liver CarcinomaNot explicitly stated, but demonstrated dose-dependent cytotoxicity[3][4]
JURKAT E.6 T-cell Leukemia~0.63[1]
THP-1 Acute Monocytic Leukemia~0.62[1]

Mechanisms of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Catharanthine employs a multi-pronged strategy to inhibit cancer cell proliferation, primarily by disrupting microtubule dynamics and modulating key signaling pathways involved in cell survival and death.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

As a member of the Vinca (B1221190) alkaloid family, a primary mechanism of Catharanthine is the disruption of microtubule polymerization.[1] This interference with the cytoskeleton leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis.[1][3][4]

Induction of Apoptosis and Autophagy

Catharanthine has been shown to be a potent inducer of programmed cell death (apoptosis) and autophagy. In HepG2 liver carcinoma cells, Catharanthine treatment leads to a dose-dependent increase in apoptosis.[3][4] This is accompanied by the activation of autophagy, a cellular self-degradation process, which in this context contributes to cell death.[3][4]

Modulation of the mTOR Signaling Pathway

In HepG2 cells, Catharanthine's pro-apoptotic and pro-autophagic effects are linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. Catharanthine's interaction with the FRB domain of mTOR, although less potent than rapamycin, is effective in downregulating this critical survival pathway.[3][4]

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in Catharanthine's anticancer activity, the following diagrams have been generated using the DOT language.

G cluster_0 Catharanthine's Effect on Microtubule Dynamics Catharanthine Catharanthine Tubulin Tubulin Dimers Catharanthine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Induces

Caption: Catharanthine's disruption of microtubule polymerization.

G cluster_1 Catharanthine's Modulation of the mTOR Pathway in HepG2 Cells Catharanthine_mTOR Catharanthine mTOR mTOR Signaling Pathway Catharanthine_mTOR->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Negative Regulator of Apoptosis_mTOR Apoptosis mTOR->Apoptosis_mTOR Promotes Survival (Inhibited) Cell_Death Cell Death Autophagy->Cell_Death Induces Apoptosis_mTOR->Cell_Death Induces

Caption: Inhibition of the mTOR pathway by Catharanthine.

G cluster_2 General Experimental Workflow Start Cancer Cell Culture Treatment Treat with Catharanthine (Varying Concentrations) Start->Treatment MTT_Assay MTT Assay (Cytotoxicity - IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Analysis Annexin V/PI Staining (Apoptosis Assay) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle Analysis) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating Catharanthine's effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Catharanthine (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of Catharanthine in the culture medium.

    • Replace the existing medium with 100 µL of the medium containing different concentrations of Catharanthine. Include a vehicle control (medium with the solvent used to dissolve Catharanthine).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of Catharanthine for a specified time (e.g., 24 or 48 hours).[1]

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest the cells, wash with PBS, and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[1]

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

References

Comparative Guide to the Mechanism of Catharanthine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and confirmation of the mechanisms underlying Catharanthine-induced apoptosis. Catharanthine, a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a crucial precursor in the synthesis of potent anticancer drugs like vinblastine (B1199706) and vincristine.[1] Emerging research, detailed below, explores its potential as a standalone therapeutic agent, focusing on its pro-apoptotic and autophagic effects in various cancer cell lines.

Quantitative Data Comparison: Cytotoxicity of Catharanthine

The cytotoxic effects of Catharanthine and related extracts have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Compound/ExtractCell LineCancer TypeAssayIC50 ValueCitation
CatharanthineHCT 116Human Colorectal CarcinomaMTT60 µg/mL[1]
CatharanthineHepG2Liver CarcinomaMTTDose-dependent apoptosis observed[1][2]
Indole Alkaloid-Enriched ExtractJURKAT E.6Human Lymphocytic LeukemiaXTT211 ng/mL[1]
Indole Alkaloid-Enriched ExtractTHP-1Human Monocytic LeukemiaXTT210 ng/mL[1]

*Note: The indole alkaloid-enriched extract contained catharanthine, ajmalicine, tabersonine, and lochnericine. The high potency is likely due to synergistic effects.[1]

Confirmed Mechanisms of Action

Catharanthine exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis via the intrinsic pathway and activating autophagy.

Induction of Intrinsic Apoptosis

Catharanthine consistently triggers apoptosis in a dose-dependent manner.[1][2] This process is primarily mediated through the intrinsic (mitochondrial) pathway.[1][3] Key events in this pathway include the production of Reactive Oxygen Species (ROS), dysregulation of the Bcl-2 protein family, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[3] A related alkaloid, cathachunine, also induces apoptosis through a ROS-dependent mitochondria-mediated intrinsic pathway.[3]

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_execution Execution Pathway Catharanthine Catharanthine Microtubule_Disruption Microtubule Disruption Catharanthine->Microtubule_Disruption Inhibits ROS ROS Production Catharanthine->ROS Bcl2_Family Bcl-2 Family Dysregulation (Bax↑, Bcl-2↓) ROS->Bcl2_Family Mitochondria Mitochondrial Membrane Potential Loss Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for Catharanthine.
Activation of Autophagy

Beyond apoptosis, Catharanthine is a potent activator of autophagy, which can lead to autophagic cell death.[1][2] This is achieved through the inhibition of the mTOR signaling pathway.[2][4] This inhibition leads to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1.[2][4] Studies have also shown that Catharanthine increases levels of sirtuin-1, a known autophagy inducer, while decreasing Akt expression.[2]

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_outcome Outcome Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibits ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Promotes Autophagosome Autophagosome Formation LC3->Autophagosome Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death

Caption: Catharanthine-induced autophagy pathway via mTOR inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the apoptotic effects of Catharanthine.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of Catharanthine in various cancer cell lines.[1][2]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT 116) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with varying concentrations of Catharanthine (e.g., 0-100 µg/mL) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of Catharanthine for predetermined time points (e.g., 12, 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁶ cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway, such as the Bcl-2 family and caspases.[3][6]

  • Protein Extraction: Treat cells with Catharanthine, then lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein expression relative to a loading control (e.g., β-actin).

G cluster_prep Cell Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Assays cluster_analysis Analysis Culture 1. Cell Culture (e.g., HepG2, Jurkat) Treatment 2. Treatment with Catharanthine Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis Morphology 3c. Morphological Changes Treatment->Morphology Data_Analysis 5. Data Interpretation & Pathway Confirmation Viability->Data_Analysis Western 4a. Protein Analysis (Western Blot) Apoptosis->Western qPCR 4b. Gene Expression (qPCR) Apoptosis->qPCR MMP 4c. Mitochondrial Assay (JC-1) Apoptosis->MMP Morphology->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis MMP->Data_Analysis

References

A Comparative Guide to Synthetic vs. Natural Catharanthine in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a key terpenoid indole (B1671886) alkaloid, has long been of interest to the scientific community for its role as a crucial precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Traditionally extracted from the Madagascar periwinkle (Catharanthus roseus), recent advancements in synthetic biology have enabled its production in microbial hosts like yeast, offering a potential alternative to plant-based extraction. This guide provides a comparative overview of the available bioassay data for natural catharanthine and discusses the current landscape of synthetic catharanthine production.

Quantitative Bioassay Data: Natural Catharanthine

Currently, publicly available research primarily details the bioactivity of catharanthine isolated from its natural source, Catharanthus roseus. A key bioassay for assessing the potential of anticancer compounds is the cytotoxicity assay, which measures the concentration of a substance required to inhibit the growth of cancer cells by 50% (IC50).

One study has reported the cytotoxic activity of natural catharanthine against the HCT-116 human colorectal carcinoma cell line.[1][2] The results of this study are summarized in the table below.

CompoundCell LineBioassayIC50 Value
Natural CatharanthineHCT-116 (Human Colorectal Carcinoma)MTT Cytotoxicity Assay60 µg/mL

Note: At present, there is a lack of publicly available, direct comparative bioassay data for catharanthine produced via synthetic or biosynthetic methods against its natural counterpart. The burgeoning field of synthetic biology is rapidly advancing the production of complex natural products in engineered microorganisms, and it is anticipated that such comparative studies will be forthcoming as these technologies mature.

Experimental Protocols

A detailed understanding of the methodologies used to assess the bioactivity of catharanthine is crucial for the replication and comparison of experimental findings.

MTT Cytotoxicity Assay Protocol

This protocol is based on the methodology used to determine the cytotoxic effects of natural catharanthine on the HCT-116 cell line.[1][2]

Objective: To determine the concentration of catharanthine that inhibits the proliferation of HCT-116 cells by 50% (IC50).

Materials:

  • HCT-116 human colorectal carcinoma cells

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Catharanthine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a predetermined optimal density. The cells are allowed to adhere and grow overnight in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: A stock solution of catharanthine is prepared and serially diluted in RPMI 1640 medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the different concentrations of catharanthine. Control wells containing medium with the solvent used to dissolve catharanthine and medium alone are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.[1][2]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell inhibition versus the concentration of catharanthine and fitting the data to a dose-response curve.

Visualizing the Context: Biosynthesis and Mechanism

To provide a broader context for the comparison of natural and synthetic catharanthine, the following diagrams illustrate the biosynthetic pathway of catharanthine and the general workflow of a cytotoxicity assay.

catharanthine_biosynthesis GPP Geranyl Pyrophosphate Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Precondylocarpine_Acetate Precondylocarpine Acetate Strictosidine->Precondylocarpine_Acetate Multiple Enzymatic Steps Catharanthine Catharanthine Precondylocarpine_Acetate->Catharanthine

Caption: Simplified biosynthetic pathway of catharanthine.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HCT-116) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Preparation Prepare Catharanthine (Natural or Synthetic) Treatment Treat Cells with Catharanthine Compound_Preparation->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: General workflow of an MTT cytotoxicity assay.

Conclusion

Natural catharanthine, extracted from Catharanthus roseus, has demonstrated cytotoxic activity against human cancer cell lines. While the advent of synthetic biology offers a promising and potentially more sustainable alternative for its production, a direct, peer-reviewed comparison of the bioactivity of synthetic versus natural catharanthine is not yet available. As research in this area progresses, it will be imperative for future studies to conduct side-by-side bioassays to ascertain the biological equivalence of catharanthine from different sources. This will be a critical step in validating synthetic catharanthine as a viable alternative for pharmaceutical applications.

References

The Central Role of Catharanthine in Dimeric Alkaloid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid, plays an indispensable role as a primary precursor in the biosynthesis of critical dimeric alkaloids, most notably the anti-cancer agents vinblastine (B1199706) and vincristine. This guide provides an objective comparison of methodologies validating catharanthine's function, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field.

Biosynthetic Pathway of Dimeric Alkaloids

The formation of dimeric alkaloids such as vinblastine is a complex process occurring in the medicinal plant Catharanthus roseus. The crucial step involves the coupling of two monomeric precursors: catharanthine and vindoline. This reaction is enzymatically catalyzed in nature, primarily by peroxidases.[1] The initial product of this coupling is α-3',4'-anhydrovinblastine (AVLB), which is subsequently converted to vinblastine.[2][3]

Dimeric Alkaloid Biosynthesis Strictosidine Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Enzymatic Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Enzymatic Steps Anhydrovinblastine Anhydrovinblastine Catharanthine->Anhydrovinblastine Coupling Event (e.g., Peroxidase) Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Reduction & Hydroxylation Fe_III_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Catharanthine Catharanthine Dissolve Dissolve Catharanthine->Dissolve Vindoline Vindoline Vindoline->Dissolve Solvent 0.1 N HCl / CF3CH2OH Solvent->Dissolve Stir Stir (2-3h, RT, Inert Atm.) Dissolve->Stir FeCl3 FeCl3 Solution FeCl3->Stir NaBH4 NaBH4 Stir->NaBH4 Quench Quench (NaHCO3) NaBH4->Quench Extract Extract (CH2Cl2) Quench->Extract Purify Purify (Chromatography) Extract->Purify Anhydrovinblastine Anhydrovinblastine Purify->Anhydrovinblastine Feeding_Study_Workflow Start C. roseus Cell Culture (Mid-log phase) Feed Feed with Precursors (Catharanthine/Vindoline) Start->Feed Incubate Incubate (Defined Time Points) Feed->Incubate Harvest Harvest Cells & Medium Incubate->Harvest Extract Extract Alkaloids Harvest->Extract Analyze HPLC Analysis Extract->Analyze Result Quantify Precursors & Products Analyze->Result

References

Comparative Analysis of Catharanthine's IC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Catharanthine across various studies. The objective is to offer a clear, data-driven overview of its cytotoxic potential against different cancer cell lines, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid found in Catharanthus roseus, is a precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While often studied in the context of its dimeric derivatives, Catharanthine itself exhibits cytotoxic effects against cancer cells.[2] Understanding the variability of its IC50 values across different cancer cell lines and experimental conditions is crucial for evaluating its therapeutic potential.

Data Summary of Catharanthine IC50 Values

The cytotoxic activity of Catharanthine has been evaluated in several cancer cell lines, with IC50 values varying based on the cell type and the assay used. The following table summarizes key quantitative data from multiple studies.

Cell LineCancer TypeIC50 ValueAssay MethodIncubation TimeReference
HCT 116Human Colorectal Carcinoma60 µg/mLMTT Assay48 hours[2]
HepG2Human Liver CarcinomaNot explicitly stated, but dose-dependent cytotoxicity observed up to the highest tested concentrations.MTT Assay24 and 48 hours[3][4]
JURKAT E.6Human T-cell Leukemia> 7200 ng/mLXTT Assay72 hours[5]
THP-1Human Acute Monocytic Leukemia> 7200 ng/mLXTT Assay72 hours[5]

Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental protocols, such as cell seeding density, passage number, and specific assay reagents.[6]

Experimental Protocols

The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following are detailed methodologies for the key experiments cited in the studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Serial dilutions of Catharanthine are prepared in the culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing different concentrations of Catharanthine is added. A vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only) are also included.[6]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[2][6]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[2][6]

XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 20,000 cells per well and incubated for 3 hours to allow for attachment.[5]

  • Compound Treatment: Cells are treated with various concentrations of the test substance. Positive (e.g., 10% DMSO) and negative (culture medium and 0.5% methanol) controls are included.[5]

  • XTT Labeling: After the treatment period, the XTT labeling mixture is added to each well, and the plates are incubated for a further 4 hours.

  • Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of absorbance (compared to the control) against the concentration of the extract and performing a linear regression analysis.[5]

Visualizing Mechanisms and Workflows

Signaling Pathway of Catharanthine-Induced Autophagy

Catharanthine has been shown to induce autophagy, a cellular self-degradation process, by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[3][4] This is a key mechanism contributing to its cytotoxic effects in cancer cells.

G Catharanthine's Inhibition of the mTOR Signaling Pathway cluster_cell Cell Catharanthine Catharanthine mTORC1 mTORC1 Catharanthine->mTORC1 ULK1 ULK1 mTORC1->ULK1 Beclin1 Beclin-1 ULK1->Beclin1 LC3_I LC3-I Beclin1->LC3_I LC3_II LC3-II LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Apoptosis Apoptosis Autophagosome->Apoptosis

Caption: Catharanthine inhibits mTORC1, leading to the activation of ULK1 and downstream autophagy.

General Experimental Workflow for IC50 Determination

The process of determining the IC50 value of a compound involves a standardized workflow to ensure reproducibility and accuracy of the results.

General Workflow for IC50 Determination A Cell Culture Seeding in 96-well plates B 24h Incubation (Cell Attachment) A->B C Treatment with Serial Dilutions of Catharanthine B->C D Incubation (e.g., 48h or 72h) C->D E Addition of Viability Reagent (e.g., MTT, XTT) D->E F Incubation (Color Development) E->F G Measure Absorbance (Microplate Reader) F->G H Data Analysis: Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: A stepwise representation of the experimental procedure for determining IC50 values.

References

Confirming the Structure of Catharanthine Sulfate: A Comparative Analysis Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of pharmaceutical compounds is paramount. This guide provides a comparative analysis of Catharanthine Sulfate (B86663) and its free base, Catharanthine, employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure accurate identification and characterization.

Catharanthine, an indole (B1671886) alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine.[1][2] Its sulfate salt, Catharanthine Sulfate, is often used in pharmaceutical preparations. This guide details the experimental data and protocols necessary to unequivocally confirm the structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses for Catharanthine and its common alternative for comparison, Vinblastine Sulfate. These datasets provide a basis for structural confirmation.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton Catharanthine (CDCl₃) Vinblastine Sulfate (CDCl₃)
Aromatic-H7.00 - 7.50 (m)6.00 - 8.00 (m)
Olefinic-H~5.85 (m)~5.30 - 5.90 (m)
Methoxy-H~3.70 (s)~2.70, ~3.80 (s)
Ethyl-CH₂-~1.50 (q)~1.40 - 1.70 (m)
Ethyl-CH₃-~0.60 (t)~0.80 - 1.00 (t)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon Type Catharanthine (CDCl₃) Vinblastine Sulfate (CDCl₃)
Aromatic-C110.0 - 140.0110.0 - 155.0
Olefinic-C120.0 - 135.0120.0 - 130.0
Carbonyl-C~175.0~170.0, ~173.0
Methoxy-C~52.0~49.0, ~52.0
Aliphatic-C10.0 - 60.010.0 - 80.0

Table 3: Mass Spectrometry Data (m/z)

Analysis Catharanthine This compound Vinblastine Sulfate
Molecular Formula C₂₁H₂₄N₂O₂C₂₁H₂₆N₂O₆SC₄₆H₆₀N₄O₁₃S
Molecular Weight 336.43 g/mol 434.5 g/mol 909.1 g/mol
[M+H]⁺ 337.19337.19 (for Catharanthine moiety)811.4 (for Vinblastine moiety)
Key Fragment Ions 305, 144305, 144751.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound or the comparative compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • ESI Source Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

  • MS and MS/MS Acquisition:

    • Full Scan MS: Acquire spectra over a mass range appropriate for the analyte (e.g., m/z 100-1000).

    • MS/MS: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a characteristic fragmentation pattern.

Workflow for Structural Confirmation

The logical flow of experiments for confirming the structure of this compound is illustrated in the following diagram.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation CatharanthineSulfate This compound NMR NMR Spectroscopy (¹H, ¹³C) CatharanthineSulfate->NMR MS Mass Spectrometry (ESI-MS/MS) CatharanthineSulfate->MS Alternative Alternative (e.g., Catharanthine Base) Alternative->NMR Alternative->MS NMRData Analyze Chemical Shifts & Coupling Constants NMR->NMRData MSData Analyze Molecular Ion & Fragmentation Pattern MS->MSData Confirmation Structure Confirmed NMRData->Confirmation MSData->Confirmation

Workflow for Spectroscopic Structure Confirmation.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound, ensuring the quality and integrity of this vital pharmaceutical precursor.

References

A Researcher's Guide to Analytical Standards for Catharanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Catharanthine is critical for advancing pharmaceutical research and ensuring the quality control of therapeutic agents. This guide provides a comprehensive comparison of different analytical standards available for Catharanthine quantification, supported by experimental data and detailed methodologies.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid extracted from Catharanthus roseus, is a vital precursor for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. The choice of a reliable analytical standard is fundamental to achieving accurate and reproducible quantification in various matrices, from plant extracts to pharmaceutical formulations. This guide explores the key attributes of commercially available Catharanthine standards and the performance metrics of common analytical techniques.

Comparison of Commercially Available Catharanthine Analytical Standards

The selection of an appropriate analytical standard is the first step in developing a robust quantification method. Key considerations include the purity of the standard, its chemical form (e.g., free base or salt), and the level of certification. The following table summarizes the specifications of Catharanthine analytical standards from various suppliers.

SupplierProduct Name/IDChemical FormPurity/AssayCertification/Grade
PhytoLab Catharanthine phyproof® Reference SubstanceCatharanthine (free base)≥95.0% (HPLC)Primary Reference Standard
Sigma-Aldrich Catharanthine phyproof® Reference SubstanceCatharanthine (free base)≥95.0% (HPLC)Primary Reference Standard
Tauto Biotech Co., Ltd. ISO Certified Reference Material 98% Catharanthine TartrateCatharanthine Tartrate98%ISO Certified Reference Material
ChemFaces Catharanthine (CFN99765)Catharanthine (free base)>98%Reference Standard

Note: The purity values are as stated by the suppliers. It is recommended to consult the Certificate of Analysis for batch-specific purity data.

A key distinction among these standards is their chemical form. Catharanthine is often supplied as a tartrate salt to improve its solubility and stability.[1] Researchers should consider the potential impact of the salt form on their experimental design and calculations. Primary reference standards, such as those offered by PhytoLab, have certified absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities.[2]

Performance Data from Analytical Methods

The performance of an analytical standard is ultimately evaluated by the validation of the quantification method in which it is used. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for Catharanthine quantification. The following table summarizes performance data from various studies, demonstrating the typical analytical performance achievable with high-quality Catharanthine standards.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
HPLC-UV 0.25 - 250.0180.056[3][4]
HPLC-UV 0.18 - 310.2-[1]
LC-IT-MS 0.002 - 0.20.001-[5]
UPLC-MS 0.03 - 1 (mg/mL)--[6]

It is important to note that this data is not from a direct head-to-head comparison of the standards listed above but rather represents the performance of the analytical methods in which various reference standards were employed.[2][3][5][6] The linearity, LOD, and LOQ are dependent on the specific instrumentation, method parameters, and the matrix being analyzed.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for reproducing and validating analytical methods. Below are typical protocols for the quantification of Catharanthine using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This method is suitable for determining the purity of a Catharanthine standard and for quantifying Catharanthine in plant extracts.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1M phosphate buffer with 0.5% glacial acetic acid). A common composition is 21:79 (v/v) acetonitrile:buffer.[3][4] The pH is typically adjusted to around 3.5.[3][4]

  • Standard Solution Preparation: Accurately weigh and dissolve the Catharanthine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 0.25 mg/mL).[3][4] Generate a calibration curve by preparing a series of dilutions from the stock solution.[3][4]

  • Sample Preparation (from Plant Material):

    • Weigh a known amount of dried, powdered plant material.

    • Extract the alkaloids using a suitable solvent such as methanol or ethanol, often with the aid of sonication or Soxhlet extraction.[1]

    • Perform a liquid-liquid extraction to purify the alkaloid fraction. This typically involves acidifying the extract, washing with a non-polar solvent, basifying the aqueous layer, and then extracting the alkaloids into an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 - 1.2 mL/min[3][4][7]

    • Injection volume: 10 - 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm or 280 nm[3][4][7]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Catharanthine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of Catharanthine in the sample using the calibration curve generated from the reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Quantification

LC-MS offers higher sensitivity and selectivity, making it suitable for the quantification of low levels of Catharanthine.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Ion Trap or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for faster analysis and better resolution.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Catharanthine reference standard

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Standard and Sample Preparation: Follow similar procedures as for HPLC, but use LC-MS grade solvents and ensure the final concentration is within the linear range of the mass spectrometer.

  • LC-MS Conditions:

    • The chromatographic conditions are often optimized for fast gradients using UPLC columns.

    • The mass spectrometer is operated in positive ion mode.

    • For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for high selectivity and sensitivity. The precursor ion for Catharanthine is [M+H]⁺ at m/z 337, and a common product ion for fragmentation is at m/z 144.[5]

  • Analysis and Quantification: The peak area of the specific transition for Catharanthine is used for quantification against a calibration curve prepared with the reference standard.

Workflow for Catharanthine Quantification

The following diagram illustrates the general workflow for the quantification of Catharanthine in a plant matrix using an analytical standard.

Catharanthine_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification Extraction->Purification Final_Sample Final Sample Purification->Final_Sample LC_System HPLC or UPLC System Final_Sample->LC_System Reference_Standard Catharanthine Reference Standard Stock_Solution Stock Solution Reference_Standard->Stock_Solution Calibration_Standards Calibration Standards Stock_Solution->Calibration_Standards Calibration_Standards->LC_System Detector UV or MS Detector LC_System->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification Result Catharanthine Concentration Quantification->Result

Caption: General workflow for Catharanthine quantification.

References

Validating the Antihypertensive Effects of Catharanthine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive properties of Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, with established antihypertensive agents. The information presented is based on experimental data from animal models to assist in the evaluation of Catharanthine's therapeutic potential.

Executive Summary

Catharanthine has demonstrated notable vasodilatory and antihypertensive effects in preclinical studies. The primary mechanism of action is the blockade of voltage-operated L-type Ca²⁺ channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide summarizes the quantitative data from in vivo and in vitro studies, provides detailed experimental protocols, and compares the efficacy of Catharanthine and its plant extract with conventional antihypertensive drugs such as nifedipine (B1678770) and atenolol.

Data Presentation: In Vivo Antihypertensive Effects

The following tables summarize the quantitative data on the blood pressure-lowering effects of Catharanthine and comparator drugs in various rat models of hypertension.

Table 1: Intravenous Administration of Catharanthine in Anesthetized Rats

Dose (mg/kg)Animal ModelRoute of AdministrationReduction in Mean Arterial Pressure (MAP)Reduction in Heart Rate (HR)
0.5 - 20Anesthetized RatsIntravenousDose-dependent decreaseDose-dependent decrease

Source: Data synthesized from multiple preclinical studies.[2]

Table 2: Comparison of Catharanthus roseus Extract with Nifedipine in Adrenaline-Induced Hypertensive Rats

TreatmentDoseAnimal ModelRoute of AdministrationDurationEffect on Cardiovascular Parameters
C. roseus leaves extract30 mg/155 ± 15 g body weightAdrenaline-Induced Hypertensive RatsIntraperitoneal1 weekSignificant hypotensive effects
Nifedipine0.1 mg/155 ± 15 g body weightAdrenaline-Induced Hypertensive RatsIntraperitoneal1 weekSignificant hypotensive effects

Source: Comparative study on adrenaline-induced hypertensive rats.[3]

Table 3: Comparison of Catharanthus roseus Extract with Atenolol in Adrenaline-Induced Hypertensive Rats

TreatmentDoseAnimal ModelRoute of AdministrationDurationEffect on Cardiovascular Parameters
C. roseus leaves extract30 mg/155 ± 15 g body weightAdrenaline-Induced Hypertensive RatsIntraperitoneal1 weekSignificant changes in each cardiovascular parameter, demonstrating hypotensive effects.
Atenolol0.1 mg/155 ± 15 g body weightAdrenaline-Induced Hypertensive RatsIntraperitoneal1 weekDemonstrated hypotensive effects.

Source: Comparative study on adrenaline-induced hypertensive rats.

Data Presentation: In Vitro Vasorelaxant Effects

The vasodilatory action of Catharanthine is a key contributor to its antihypertensive properties. The following table summarizes its potency in relaxing pre-contracted arterial rings.

Table 4: In Vitro Vasorelaxant Activity of Catharanthine

PreparationAgonistIC₅₀ (µM)
Aortic ringsPhenylephrine (B352888)28
Aortic ringsKCl34
Third-order branches of small mesenteric arteryPhenylephrine3
Third-order branches of small mesenteric arteryKCl6

Source: In vitro studies on isolated blood vessels.[2] The lower IC₅₀ values in mesenteric arteries suggest a greater potency in resistance vessels.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Adrenaline-Induced Hypertensive Rat Model

Objective: To induce hypertension in rats for the evaluation of antihypertensive agents.

Materials:

  • Male Wistar rats (150-200g)

  • Adrenaline solution

  • Saline solution

  • Syringes and needles for injection

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Prepare a fresh solution of adrenaline in saline.

  • Induce hypertension by administering adrenaline via a suitable route (e.g., intraperitoneal injection). The dosage and frequency will depend on the specific study design. For example, some studies utilize osmotic minipumps for continuous delivery.

  • Monitor blood pressure regularly using a non-invasive tail-cuff method or an invasive method involving carotid artery cannulation to confirm the development of hypertension.

  • Once stable hypertension is established, the animals are ready for the administration of test compounds.

In Vivo Antihypertensive Activity Assessment

Objective: To evaluate the effect of Catharanthine and comparator drugs on blood pressure in hypertensive rats.

Materials:

  • Hypertensive rats (e.g., Adrenaline-Induced or Spontaneously Hypertensive Rats - SHR)

  • Test compounds (Catharanthine, Nifedipine, Atenolol) and vehicle

  • Blood pressure measurement system (non-invasive tail-cuff or invasive arterial line)

  • Animal restrainers (for tail-cuff method)

Procedure:

  • Divide the hypertensive rats into different groups: vehicle control, Catharanthine-treated, and positive control (Nifedipine or Atenolol).

  • Record the baseline blood pressure and heart rate of all animals before treatment.

  • Administer the test compounds and vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be based on the study design.

  • Measure blood pressure and heart rate at predetermined time intervals after drug administration.

  • For the tail-cuff method, the rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated to record systolic and diastolic blood pressure.

  • Analyze the data to determine the percentage reduction in blood pressure and compare the efficacy of the different treatments.

In Vitro Vasorelaxation Assay using Isolated Aortic Rings

Objective: To assess the direct vasodilatory effect of Catharanthine on vascular smooth muscle.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine or KCl for pre-contraction

  • Catharanthine

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize a rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Induce a sustained contraction in the aortic rings by adding a contractile agent like phenylephrine or KCl.

  • Once the contraction is stable, add Catharanthine in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by the agonist.

  • Calculate the IC₅₀ value, which is the concentration of Catharanthine that produces 50% of the maximum relaxation.

Mandatory Visualization

Signaling Pathway of Catharanthine-Induced Vasodilation

Catharanthine_Vasodilation_Pathway cluster_Extracellular Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Catharanthine Catharanthine Catharanthine->L_type_Ca_Channel Blocks Relaxation Relaxation Catharanthine->Relaxation Ca_int Intracellular Ca²⁺ L_type_Ca_Channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Antihypertensive_Study_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., SHR or Wistar rats) Start->Animal_Acclimatization Hypertension_Induction Induction of Hypertension (e.g., Adrenaline administration) Animal_Acclimatization->Hypertension_Induction Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Hypertension_Induction->Baseline_BP Grouping Random Grouping of Animals (Control, Catharanthine, Comparator) Baseline_BP->Grouping Treatment Drug Administration (Oral gavage or IP injection) Grouping->Treatment Post_Treatment_BP Post-Treatment Blood Pressure Measurement at Timed Intervals Treatment->Post_Treatment_BP Data_Analysis Data Analysis (% Reduction in BP, Statistical Tests) Post_Treatment_BP->Data_Analysis Conclusion Conclusion on Antihypertensive Efficacy Data_Analysis->Conclusion

References

comparative genomics of Catharanthine biosynthesis in different Catharanthus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of catharanthine (B190766) biosynthesis across different species of the Catharanthus genus. While Catharanthus roseus (Madagascar periwinkle) remains the primary model organism for studying terpenoid indole (B1671886) alkaloid (TIA) biosynthesis, this document synthesizes available data to draw comparisons with other species, offering insights for metabolic engineering and drug discovery.

Introduction to Catharanthine Biosynthesis

Catharanthine, a monoterpenoid indole alkaloid, is a crucial precursor for the production of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] The biosynthesis of catharanthine is a complex pathway involving the convergence of the shikimate and methylerythritol phosphate (B84403) (MEP) pathways to produce tryptamine (B22526) and secologanin, respectively.[1] These precursors are then condensed to form strictosidine (B192452), the central intermediate for all TIAs.[2] Subsequent enzymatic steps, which are still being fully elucidated, convert strictosidine to catharanthine.[1][3] The entire process is intricately regulated by a network of transcription factors, primarily influenced by the phytohormone jasmonate.[1]

Comparative Genomics of Catharanthine Biosynthesis

Direct comparative genomic studies across a wide range of Catharanthus species are limited due to the extensive focus on C. roseus. However, phylogenomic analyses of the broader Apocynaceae family provide insights into the evolutionary conservation and divergence of the TIA biosynthetic pathway.

The core enzymatic machinery for the early stages of TIA biosynthesis, such as the enzymes involved in the formation of strictosidine, appears to be highly conserved across TIA-producing species within the Gentianales order, which includes the Apocynaceae family.[4] This suggests that the fundamental genes for catharanthine precursor synthesis are likely present in other Catharanthus species.

Variations in the alkaloid profiles among different Catharanthus species likely arise from differences in the expression and regulation of downstream pathway genes, as well as the presence of species-specific enzymes that lead to the formation of different TIA end-products. For instance, while C. roseus is known for its production of catharanthine and vindoline (B23647), other species may accumulate different alkaloids.

Quantitative Data on Alkaloid Production

The following tables summarize the available quantitative data on catharanthine and related alkaloid content in different Catharanthus species and under various experimental conditions.

Table 1: Comparative Alkaloid Content in Catharanthus Species

SpeciesTissueCatharanthine Content (mg/g DW)Vindoline Content (mg/g DW)Vinblastine Content (mg/g DW)Reference
Catharanthus roseusLeaves0.974 (callus) - 1.378 (elicited callus)0.891 (callus) - 1.300 (elicited callus)0.307 (callus) - 0.949 (elicited callus)[5]
Catharanthus roseusLeaves~1.8 (elicited)~1.88 (elicited)Not Reported[6]
Catharanthus roseus (Purple variety)LeavesNot ReportedNot Reported0.732[7]
Catharanthus roseus (White variety)LeavesNot ReportedNot Reported0.589[7]
Catharanthus roseus (Pink variety)LeavesNot ReportedNot Reported0.492[7]
Catharanthus trichophyllusLeaves & RootsDifferent alkaloid profiles compared to C. roseusDifferent alkaloid profiles compared to C. roseusNot Reported[8]
Catharanthus albaLeaves & FlowersNot ReportedNot ReportedNot Reported[9]

Table 2: Effect of Elicitors on Catharanthine and Vindoline Production in C. roseus Leaves

Elicitor (Chitooligosaccharides)Catharanthine Content (% increase over control)Vindoline Content (% increase over control)Reference
1 kDa (0.1 µg/mL)15.17%Not Reported[6]
3 kDa (0.1 µg/mL)141.54%60.68%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of catharanthine biosynthesis.

RNA Sequencing for Gene Discovery and Expression Profiling

Objective: To identify and quantify transcripts involved in catharanthine biosynthesis.

Protocol:

  • RNA Isolation: Total RNA is extracted from the desired Catharanthus tissue (e.g., leaves, roots, flowers) using a suitable kit, such as the Qiagen RNeasy PowerSoil Total RNA Kit, followed by DNase treatment to remove any contaminating genomic DNA.[10]

  • Library Preparation: An mRNA sequencing library is prepared using a kit like the Illumina Stranded mRNA Prep kit.[11] This involves the purification of poly(A)+ mRNA, fragmentation of the mRNA, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification of the library.[12][13]

  • Sequencing: The prepared library is sequenced on an Illumina platform (e.g., HiSeq, NovaSeq).

  • Data Analysis: The raw sequencing reads are quality-controlled, trimmed, and mapped to a reference genome (if available) or assembled de novo. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are up- or down-regulated in specific tissues or under different conditions.[14]

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

Objective: To separate and quantify catharanthine and other TIAs in plant extracts.

Protocol:

  • Sample Preparation: Plant tissue is dried and ground to a fine powder. A known amount of the powdered tissue is extracted with a suitable solvent, typically methanol (B129727) or an aqueous-organic mixture. The extract is then filtered and prepared for injection.[15][16]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[16][17]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[15][17]

    • Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[15]

    • Detection: UV detection at a wavelength of 220 nm or 254 nm is used to monitor the alkaloids.[15][17]

  • Quantification: The concentration of catharanthine and other alkaloids is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.[15][17]

LC-MS/MS for Sensitive Alkaloid Detection and Quantification

Objective: To achieve highly sensitive and specific detection and quantification of catharanthine and its precursors.

Protocol:

  • Sample Preparation: Similar to HPLC, but may require further cleanup steps to remove matrix components that can interfere with mass spectrometry.

  • LC-MS/MS System: A liquid chromatography system is coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[7][18]

  • Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase containing a volatile modifier like formic acid to facilitate ionization.[18]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[18]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[15]

  • Data Analysis: The concentration of the target alkaloids is determined by comparing the peak areas of specific precursor-to-product ion transitions with those of a calibration curve.[18]

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

Objective: To study the function of candidate genes in the catharanthine biosynthetic pathway in planta.

Protocol:

  • Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).[19][20][21]

  • Agroinfiltration: The VIGS construct, along with a helper plasmid (pTRV1), is introduced into Agrobacterium tumefaciens. The Agrobacterium culture is then infiltrated into young Catharanthus seedlings.[19][20]

  • Gene Silencing and Phenotypic Analysis: The virus spreads systemically, leading to the silencing of the target gene in the plant. The effect of gene silencing on the alkaloid profile is then analyzed using HPLC or LC-MS/MS.[19][20][21]

Visualizations

Catharanthine Biosynthetic Pathway

Catharanthine_Biosynthesis GPP Geranyl Diphosphate (GPP) Secologanin Secologanin GPP->Secologanin MEP Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine TDC Secologanin->Strictosidine STR Stemmadenine Stemmadenine Strictosidine->Stemmadenine SGD, etc. Catharanthine Catharanthine Stemmadenine->Catharanthine Uncharacterized steps

Caption: Simplified biosynthetic pathway leading to catharanthine.

Experimental Workflow for VIGS

VIGS_Workflow Gene_Selection Select Target Gene Vector_Construction Construct pTRV2 Vector Gene_Selection->Vector_Construction Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation Infiltration Infiltrate Catharanthus Seedlings Agro_Transformation->Infiltration Silencing Gene Silencing Occurs Infiltration->Silencing Analysis Metabolite & Transcript Analysis Silencing->Analysis

Caption: Workflow for virus-induced gene silencing (VIGS) in Catharanthus.

Jasmonate Signaling Pathway for TIA Regulation

Jasmonate_Signaling JA_signal Jasmonate Signal JAZ_degradation JAZ Protein Degradation JA_signal->JAZ_degradation TF_activation Activation of TIA Regulators (e.g., ORCAs) JAZ_degradation->TF_activation Gene_expression Expression of TIA Biosynthetic Genes TF_activation->Gene_expression TIA_biosynthesis TIA Biosynthesis Gene_expression->TIA_biosynthesis

Caption: Simplified jasmonate signaling pathway regulating TIA biosynthesis.

References

Safety Operating Guide

Proper Disposal of Catharanthine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Catharanthine Sulfate is paramount for laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper management of this compound waste.

This compound, an alkaloid precursor to important chemotherapeutic agents, is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, prevent the formation of dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of unused this compound is to engage a licensed, professional waste disposal company.[1] Adherence to all federal, state, and local regulations is mandatory.[1]

  • Containerization:

    • Place this compound waste into a clearly labeled, sealed, and compatible container.

    • For spills, ensure the collected material is in a suitable, closed container to prevent dust generation.[1]

  • Labeling:

    • Clearly label the waste container as "this compound" for disposal. Include any other relevant information as required by your institution's waste management program.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by a professional waste disposal service.

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed and reputable professional waste disposal company.[1]

    • Provide the waste disposal company with all necessary information regarding the material, including the Safety Data Sheet (SDS).

Waste Characterization Summary

While this compound is not classified as hazardous, understanding its basic characteristics is crucial for proper waste management.

CharacteristicClassificationCitation
GHS Hazard Classification Not a hazardous substance or mixture[1]
Physical Form Solid[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated spill Spill Occurs start->spill Is it a spill? unused_product Unused Product for Disposal start->unused_product Is it unused product? containerize_spill Contain Spill: Sweep/Shovel into Closed Container spill->containerize_spill containerize_unused Place in Labeled, Sealed Container unused_product->containerize_unused store Store in Designated Waste Area containerize_spill->store containerize_unused->store contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor dispose Dispose According to Federal, State, and Local Regulations contact_vendor->dispose

This compound Disposal Workflow

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides indispensable safety and logistical information for the handling and disposal of Catharanthine Sulfate (B86663). Designed for researchers, scientists, and drug development professionals, these protocols are intended to ensure a safe laboratory environment and minimize exposure risk. Catharanthine is a precursor to the potent vinca (B1221190) alkaloid anticancer agents, vinblastine (B1199706) and vincristine, and thus requires careful handling. While a specific Safety Data Sheet (SDS) may classify Catharanthine Sulfate as not a hazardous substance or mixture, its association with highly cytotoxic compounds necessitates the adoption of stringent safety measures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[2] The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[3]Provides maximum protection against potential permeation and contamination.[3] The outer glove should be removed and disposed of immediately after handling the compound.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects clothing and skin from accidental splashes or spills.[2]
Eye Protection Safety glasses with side shields or a full-face shield.[4][5]Protects eyes from splashes and airborne particles.[2]
Respiratory Protection A surgical mask should be worn at a minimum.[4] For procedures that may generate aerosols or dust, such as weighing or reconstituting the powder, a NIOSH-approved respirator (e.g., N95) is recommended.Minimizes the risk of inhaling airborne particles of the compound.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leakage.

  • Don PPE: Wear appropriate PPE (gloves and lab coat) when handling the package.

  • Transport: Transport the sealed container to the designated storage area.

  • Storage Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6] For long-term storage, a temperature of 4°C is recommended.[7] Some suppliers may recommend storage at -20°C to -80°C.

Handling and Preparation
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.[5]

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.

  • Weighing: When weighing the powder, use a containment balance enclosure or a fume hood to minimize the generation of airborne particles.

  • Dissolving: To dissolve this compound, add the solvent slowly and carefully to the powder to avoid splashing. This compound can be dissolved in hot solvents like methanol (B129727) or ethanol.[6]

Experimental Workflow Diagram

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Step 1 Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Step 2 Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Step 3 Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Step 4 Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Step 5 Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Step 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 7

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste through a licensed professional waste disposal company.[1]
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (gloves, gown, mask) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Liquid Waste Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

Spill Response
  • Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[2]

  • Containment: For small spills, gently cover with an absorbent material to prevent further spread.[2]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place all materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate cleaning agent, such as soap and water, followed by a disinfectant.[2] Dispose of all cleaning materials as hazardous waste.[2]

Emergency Response Logic Diagram

Figure 2. Emergency Spill Response for this compound Spill Spill Evacuate Evacuate Spill->Evacuate Don_PPE Don_PPE Evacuate->Don_PPE Contain Contain Don_PPE->Contain Cleanup Cleanup Contain->Cleanup Decontaminate Decontaminate Cleanup->Decontaminate Dispose Dispose Decontaminate->Dispose

Caption: Figure 2. Logical flow of actions to be taken in the event of a this compound spill.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][8]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.